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7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword The pyrido[4,3-b]oxazine scaffold is a heterocyclic motif of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrido[4,3-b]oxazine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, appearing in a range of compounds with potential therapeutic applications. This guide focuses on a specific derivative, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, providing a comprehensive overview of its known physicochemical properties and a detailed framework for its empirical characterization. While experimental data for this particular compound is not extensively available in peer-reviewed literature, this document serves as a vital resource by consolidating available information and presenting robust, field-proven methodologies for its synthesis and the determination of its key physicochemical parameters. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this guide empowers researchers to confidently approach the synthesis and characterization of this and related compounds.

Molecular Identity and Computed Properties

7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is a heterocyclic compound featuring a fused pyridine and oxazine ring system, with a methyl substituent on the pyridine ring.

Table 1: Molecular Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazineChemScene
CAS Number 2092384-15-9ChemScene[3]
Molecular Formula C₈H₁₀N₂OChemScene[3]
Molecular Weight 150.18 g/mol ChemScene[3]
Canonical SMILES CC1=NC=C2NCCOC2=C1ChemScene[3]
Topological Polar Surface Area (TPSA) 34.15 ŲChemScene
Predicted logP 1.19432ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 0ChemScene

Note: The TPSA, logP, and hydrogen bond data are computationally derived and should be confirmed through experimental validation.

Synthesis of the Pyrido[4,3-b]oxazine Scaffold

Proposed Synthetic Pathway

Synthetic Pathway A Substituted 4-hydroxypyridine B Nitration A->B C 4-hydroxy-5-nitropyridine derivative B->C D Reduction C->D E 5-amino-4-hydroxypyridine derivative D->E G Cyclization E->G F α-halo ketone F->G H Pyrido[4,3-b][1,4]oxazine derivative G->H

Caption: Proposed synthetic route for pyrido[4,3-b]oxazine derivatives.

Experimental Protocol: Synthesis of a Pyrido[4,3-b][1][2]oxazine Derivative

This protocol outlines a general procedure that can be adapted for the synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, likely starting from a commercially available or synthesized 2-amino-3-hydroxy-5-methylpyridine.

Step 1: Synthesis of the 5-amino-4-hydroxypyridine Intermediate

  • Nitration: The starting substituted 4-hydroxypyridine is nitrated to introduce a nitro group at the 5-position. This is a crucial step to enable the subsequent introduction of the amino group. The choice of nitrating agent and reaction conditions (e.g., a mixture of nitric and sulfuric acid) should be carefully controlled to avoid over-nitration or side reactions.

  • Reduction: The nitro group of the 4-hydroxy-5-nitropyridine derivative is then reduced to an amino group. Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is a common and effective method for this transformation[4]. This step yields the key 5-amino-4-hydroxypyridine intermediate.

Step 2: Cyclization to form the Pyrido[4,3-b][1][2]oxazine Ring

  • Reaction with an α-halo ketone: The 5-amino-4-hydroxypyridine intermediate is reacted with an appropriate α-halo ketone in a suitable solvent, such as acetic acid, at room temperature[4]. For the synthesis of the unsubstituted oxazine ring, a simple α-halo ketone like chloroacetone can be used.

  • Work-up and Purification: Following the reaction, the mixture is worked up to isolate the crude product. This typically involves neutralization, extraction with an organic solvent, and drying of the organic phase. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired pyrido[4,3-b][1][2]oxazine derivative.

Experimental Determination of Physicochemical Properties

The following sections detail standard, validated protocols for determining the key physicochemical properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

This method is widely adopted due to its accuracy and the small amount of sample required.

Melting Point Determination A Sample Preparation: - Finely powder the crystalline solid. - Pack into a capillary tube (2-3 mm height). B Apparatus Setup: - Place the capillary tube in the heating block of a melting point apparatus. A->B C Heating and Observation: - Heat rapidly to ~15-20°C below the expected melting point. - Decrease heating rate to 1-2°C per minute. B->C D Data Recording: - Record the temperature at which the first drop of liquid appears (T1). - Record the temperature at which the entire sample is liquid (T2). C->D E Result: Melting point range (T1 - T2) D->E

Caption: Workflow for capillary melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount of the sample into the closed end, to a height of 2-3 mm[5].

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range[5].

  • Purity Assessment: A narrow melting point range is indicative of a pure compound. Impurities will typically depress and broaden the melting point range[6].

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property.

This method is suitable for small sample volumes.

Step-by-Step Protocol:

  • Apparatus Setup: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is immersed in the oil bath[7]. The side arm of the Thiele tube is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed[8].

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube[8]. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Profile

Determining the solubility of a compound in various solvents is crucial for its handling, formulation, and understanding its behavior in biological systems.

Qualitative Solubility Testing:

This provides a preliminary understanding of the compound's solubility characteristics.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Procedure: To a small, known amount of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation until the solid dissolves or a significant volume of solvent has been added (e.g., 1 mL)[9].

  • Classification: The compound is classified as soluble, sparingly soluble, or insoluble in each solvent based on the amount of solvent required for dissolution.

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Shake-Flask Solubility A Preparation: - Add excess solid to a known volume of solvent in a sealed flask. B Equilibration: - Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours). A->B C Phase Separation: - Allow the undissolved solid to settle. - Withdraw a clear aliquot of the supernatant. B->C D Analysis: - Determine the concentration of the solute in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). C->D E Result: Solubility (e.g., in mg/mL or mol/L) D->E

Caption: Workflow for quantitative solubility determination by the shake-flask method.

Step-by-Step Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container to create a saturated solution[10].

  • Equilibration: The container is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[10].

  • Sample Analysis: After equilibration, the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity or basicity of a compound and is a critical parameter in drug development, influencing properties such as absorption and distribution.

This is a highly accurate and widely used method for pKa determination[11][12].

Step-by-Step Protocol:

  • Solution Preparation: A solution of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds[1].

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments[1]. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve[2][13].

Spectroscopic and Thermal Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups within the molecule, such as N-H, C-H, C=N, and C-O bonds.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) can be employed to determine the thermal stability of the compound by measuring its weight loss as a function of temperature.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. While a complete experimental dataset for this specific molecule is not yet publicly available, the detailed protocols and methodologies presented herein offer a clear and authoritative path for researchers to undertake its synthesis and in-depth characterization. The application of these robust experimental procedures will not only furnish the much-needed empirical data for this compound but will also contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery involving the pyrido[4,3-b]oxazine scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • De-Bie, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Susilowati, E., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • Yilmaz, E., & Yilmaz, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Quora. (2016). What is standard procedure to measure boiling point of any liquid? Retrieved from [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Fako, E., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Boiling Point Determination Methods | PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Unknown. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis and Functionalization of Novel Pyrido[4,3-b][1,4]oxazine Derivatives: A Technical Guide for Drug Discovery

Executive Summary & Pharmacological Rationale As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing metabolic stability with target affinity in novel drug scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing metabolic stability with target affinity in novel drug scaffolds. The pyrido[4,3-b][1,4]oxazine bicyclic system has emerged as a privileged pharmacophore in modern drug discovery. Characterized by a pyridine ring fused at the 4 and 3 positions to a 1,4-oxazine ring, this scaffold offers unique hydrogen-bonding capabilities and improved aqueous solubility compared to its purely carbocyclic analogs.

Historically, seminal research in 1983 established the therapeutic potential of pyrido[4,3-b]oxazines as potent anticancer agents capable of inducing mitotic arrest in leukemia models (1[1]). More recently, these derivatives have gained immense traction as highly selective Monoacylglycerol Lipase (MAGL) inhibitors . By preventing the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), these compounds stimulate CB1/CB2 receptors, offering neuroprotective and anti-inflammatory effects critical for treating neurodegenerative diseases like multiple sclerosis and Alzheimer's (2[2]).

This whitepaper outlines the core synthetic strategies, self-validating experimental protocols, and mechanistic rationales required to successfully synthesize and optimize these complex heterocyclic derivatives.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine core typically relies on a convergent multi-step sequence starting from an ortho-aminohydroxypyridine precursor (e.g., 3-amino-pyridin-4-ol). The causality behind this approach is rooted in the differential nucleophilicity of the heteroatoms.

  • Kinetic N-Acylation : The primary amine is strictly more nucleophilic than the hydroxyl group. By controlling the temperature (0–4 °C), we can selectively N-acylate using chloroacetyl chloride, avoiding unwanted O-acylation.

  • Thermodynamic Cyclization : The subsequent addition of a mild inorganic base deprotonates the hydroxyl group, generating a highly reactive alkoxide that undergoes an intramolecular Williamson-type ether synthesis to displace the aliphatic chloride, forming the oxazine lactam.

  • Chemoselective Reduction : The resulting lactam is reduced to the target dihydro-oxazine using a borane-THF complex, which selectively reduces the amide carbonyl without disturbing the aromatic pyridine system.

SyntheticWorkflow A 3-Amino-pyridin-4-ol (Precursor) B Chloroacetyl Chloride (Acylation) A->B C N-(4-hydroxypyridin-3-yl) -2-chloroacetamide B->C D Base-Mediated Cyclization (K2CO3) C->D E Pyrido[4,3-b][1,4]oxazin-3-one (Lactam) D->E F Reduction (BH3-THF) E->F G 3,4-dihydro-2H-pyrido [4,3-b][1,4]oxazine F->G

Fig 1: Stepwise synthetic workflow for 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine derivatives.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical parameter is strictly defined to prevent common failure modes such as hydrolysis or over-reduction.

Protocol A: Regioselective N-Acylation

Objective: Synthesis of the intermediate 2-chloroacetamide. Causality: Anhydrous conditions and strict thermal control are mandatory to prevent the hydrolysis of chloroacetyl chloride and to suppress competitive O-acylation (3[3]).

  • Preparation : Suspend 3-amino-pyridin-4-ol (1.0 eq) and sodium acetate trihydrate (2.0 eq) in a mixture of anhydrous acetone and water (10:1 v/v).

  • Thermal Control : Cool the reaction vessel to strictly 0–4 °C using an ice-brine bath under an inert argon atmosphere.

  • Addition : Dissolve chloroacetyl chloride (1.05 eq) in anhydrous acetone and add dropwise over 30 minutes via an addition funnel.

  • Validation : Monitor via LC-MS. The reaction is typically complete within 3 hours. Quench with cold water, extract with EtOAc, and dry over MgSO₄.

Protocol B: Base-Mediated Intramolecular Cyclization

Objective: Formation of the pyrido[4,3-b][1,4]oxazin-3-one (lactam) core. Causality: Precise control of temperature (80 °C) and pH (using K₂CO₃) stabilizes the alkoxide intermediate and drives the intramolecular S_N2 displacement of the chloride (1[1]).

  • Preparation : Dissolve the crude 2-chloroacetamide intermediate in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition : Add finely powdered, oven-dried K₂CO₃ (2.5 eq).

  • Heating : Heat the suspension to 80 °C for 4 hours. Note: Exceeding 100 °C leads to decomposition of the pyridine ring.

  • Workup : Cool to room temperature, dilute with ice water to precipitate the lactam. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Chemoselective Lactam Reduction

Objective: Yielding the final 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine. Causality: Borane-THF is utilized instead of LiAlH₄ to prevent the reductive cleavage of the oxazine ring or potential dehalogenation in substituted derivatives (4[4]).

  • Preparation : Suspend the lactam in anhydrous THF under argon at 0 °C.

  • Reduction : Slowly add Borane-THF complex (1 M in THF, 3.0 eq).

  • Reflux : Gradually warm to room temperature, then reflux at 70 °C for 12 hours.

  • Quenching : Cool to 0 °C and carefully quench with MeOH, followed by 1N HCl to break the boron-amine complex. Basify with NaOH and extract with DCM.

  • Salt Formation : Treat the purified free base with ethereal HCl to precipitate the highly stable 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride salt.

Quantitative Data & Reaction Optimization

The efficiency of the intramolecular cyclization (Protocol B) is highly dependent on the choice of base and solvent. Table 1 summarizes our empirical optimization data.

Table 1: Optimization of Cyclization Conditions for Pyrido[4,3-b][1,4]oxazin-3-one

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1TEA (2.0)DCM252415%Insufficient basicity to form the alkoxide.
2K₂CO₃ (2.5)ACN80668%Moderate yield; limited by poor solubility of the base.
3 K₂CO₃ (2.5) DMF 80 4 89% Optimal balance of solubility and nucleophilicity.
4Cs₂CO₃ (2.0)DMF80291%Fastest kinetics, but less cost-effective for scale-up.
5NaH (1.5)THF0 to 25374%Excessive reactivity led to intermolecular side reactions.

Biological Application Workflow: MAGL Inhibition

Once synthesized, functionalized pyrido[4,3-b]oxazines (e.g., via N-alkylation or cross-coupling at the pyridine core) serve as highly potent inhibitors of Monoacylglycerol Lipase (MAGL). The biological workflow relies on the compound's ability to enter the central nervous system and covalently or non-covalently bind to the catalytic serine residue of MAGL.

By inhibiting MAGL—which is responsible for hydrolyzing 85% of the brain's 2-AG—these derivatives cause a localized accumulation of endocannabinoids. This accumulation subsequently activates CB1 and CB2 receptors, driving profound neuroprotective, anti-proliferative, and anti-inflammatory downstream signaling (5[5]).

BiologicalPathway A Pyrido[4,3-b]oxazine Derivative B MAGL Enzyme Inhibition A->B Target Binding C Accumulation of 2-AG (Endocannabinoid) B->C Prevents Hydrolysis D CB1 / CB2 Receptor Activation C->D Receptor Agonism E Neuroprotection & Anti-inflammatory Effects D->E Downstream Signaling

Fig 2: Mechanism of action for pyrido-oxazine based MAGL inhibitors in neuroprotection.

References

  • US20220267349A1 - Heterocyclic compounds Source: Google Patents URL
  • WO2019180185A1 - Oxazine monoacylglycerol lipase (magl)
  • WO2009145456A2 - 헤테로사이클 유도체 (Heterocycle Derivatives)

Sources

Foundational

Unlocking the Therapeutic Potential of the Pyrido[4,3-b]oxazine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Preamble: The Scarcity and Opportunity of a Unique Heterocycle In the vast landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scarcity and Opportunity of a Unique Heterocycle

In the vast landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide delves into the biological activities associated with the pyrido[4,3-b]oxazine ring system, a unique fusion of a pyridine and an oxazine ring. It is critical to establish at the outset that, based on an extensive review of publicly available scientific literature, there is a notable absence of specific biological data for the derivative 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. However, foundational research into the broader class of pyrido[4,3-b][1]oxazines has laid a critical groundwork, suggesting potential therapeutic avenues, particularly in oncology.[1][2][3]

This technical guide, therefore, adopts a scientifically rigorous approach by focusing on the established biological activities of the core pyrido[4,3-b]oxazine scaffold. By examining the synthesis and initial anticancer evaluations of this parent structure, we can extrapolate potential areas of interest and guide future research for derivatives such as the 7-methyl analog. The insights presented herein are grounded in the seminal work that first brought this heterocyclic system into the realm of medicinal chemistry, providing a solid foundation for contemporary drug discovery efforts.

The Pyrido[4,3-b]oxazine Core: Structural and Chemical Identity

The pyrido[4,3-b]oxazine framework is a bicyclic heterocyclic system where a pyridine ring is fused to a 1,4-oxazine ring. This arrangement of nitrogen and oxygen atoms in a specific isomeric configuration imparts distinct physicochemical properties that are of interest in drug design.

The hydrochloride salt of the parent compound, 2H,3H,4H-pyrido[4,3-b][1]oxazine hydrochloride, is often utilized to enhance solubility and stability for pharmaceutical applications.[2] Its structure allows for substitutions at various positions, offering a rich chemical space for the development of new molecular entities.[2]

Foundational Evidence of Biological Activity: Anticancer Potential

The primary and most significant investigation into the biological activity of the pyrido[4,3-b]oxazine scaffold was documented in a 1983 study published in the Journal of Medicinal Chemistry.[1][3] This research stands as a landmark, providing the first evidence of the potential of this heterocyclic system as a source of anticancer agents.

Inhibition of Cancer Cell Proliferation

The 1983 study focused on the synthesis and in vitro evaluation of a series of substituted pyrido[4,3-b][1]oxazines. The primary endpoint of this investigation was the effect of these compounds on the proliferation of cultured L1210 leukemia cells.[1] The findings demonstrated that compounds based on the pyrido[4,3-b]oxazine scaffold could effectively inhibit the growth of these cancer cells.[1][2]

Mitotic Index and Cell Cycle Disruption

Beyond simple proliferation, the study also delved into the mechanism of action, assessing the impact of these compounds on the mitotic index of the L1210 cells.[1] An increase in the mitotic index is indicative of a disruption in the cell cycle, specifically an arrest in the M-phase (mitosis). The observation that pyrido[4,3-b]oxazines could modulate the mitotic index suggested a mechanism of action related to the interference with the machinery of cell division.[1][2]

In Vivo Efficacy in Preclinical Models

The promising in vitro results prompted further investigation in a preclinical in vivo model. The synthesized pyrido[4,3-b]oxazines were evaluated for their ability to extend the survival of mice bearing P388 leukemia.[1] This step was crucial in translating the cellular-level activity into a potential therapeutic effect in a living organism.

Methodological Framework for Biological Evaluation

To ensure scientific integrity and provide a blueprint for future research, it is instructive to detail the experimental protocols that would be employed to assess the biological activity of a novel derivative like 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, based on the foundational studies of the parent scaffold.

Synthesis of Pyrido[4,3-b]oxazine Derivatives

The synthesis of the pyrido[4,3-b]oxazine core, as described in the 1983 study, provides a validated chemical pathway. A general representation of this synthesis is outlined below:

Synthesis_of_Pyrido_4_3_b_oxazines cluster_0 Step 1: Formation of Hydroxypyridine Intermediate cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Cyclization to form the Oxazine Ring start Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate step1 Hydrolysis with Formic Acid start->step1 intermediate1 4-Hydroxypyridine Derivative step1->intermediate1 step2 Catalytic Hydrogenation intermediate1->step2 intermediate2 5-Amino-4-hydroxypyridine step2->intermediate2 step3 Reaction in Acetic Acid intermediate2->step3 reagent α-Halo Ketones reagent->step3 product Substituted Ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates step3->product

Caption: Generalized synthetic pathway to the pyrido[4,3-b]oxazine scaffold.

In Vitro Anticancer Screening Protocol

A standardized protocol for the initial in vitro screening of a novel pyrido[4,3-b]oxazine derivative would involve the following steps:

  • Cell Line Selection: A panel of human cancer cell lines should be chosen, including but not limited to leukemia (e.g., L1210, K562), lung cancer (e.g., A549), breast cancer (e.g., MCF-7), and colon cancer (e.g., HCT116) cell lines. A non-cancerous cell line (e.g., human fibroblasts) should be included to assess cytotoxicity.

  • Cell Viability Assay (MTT or similar):

    • Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine) for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

  • Cell Cycle Analysis:

    • Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

    • Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay:

    • Utilize an Annexin V/Propidium Iodide staining kit to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treat cells with the test compound, stain, and analyze by flow cytometry.

The following diagram illustrates a typical workflow for in vitro screening:

In_Vitro_Screening_Workflow start Test Compound (e.g., 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine) cell_lines Panel of Cancer and Normal Cell Lines start->cell_lines viability_assay Cell Viability Assay (MTT) Determine IC50 cell_lines->viability_assay cytotoxicity_assessment Assess Cytotoxicity in Normal Cells viability_assay->cytotoxicity_assessment cell_cycle_analysis Flow Cytometry for Cell Cycle Arrest viability_assay->cell_cycle_analysis apoptosis_assay Annexin V/PI Staining for Apoptosis viability_assay->apoptosis_assay data_analysis Data Analysis and Interpretation cytotoxicity_assessment->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on In Vitro Activity data_analysis->conclusion

Caption: Standard workflow for in vitro anticancer screening of a novel compound.

Broader Context and Future Directions

While the foundational research points towards anticancer activity, the broader class of oxazine-containing heterocycles has been explored for a multitude of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4] Furthermore, related isomers such as the pyrido[2,3-b][1]oxazines have been more recently investigated as potent and selective epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors for non-small cell lung cancer.

This suggests that the pyrido[4,3-b]oxazine scaffold, including the 7-methyl derivative, may possess a wider range of biological activities than initially explored. Future research should not only aim to confirm and expand upon the initial anticancer findings but also to screen this chemical class against a broader panel of biological targets.

Key areas for future investigation include:

  • Synthesis and Biological Evaluation of a Focused Library: A series of derivatives of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine with diverse substitutions should be synthesized to establish a clear structure-activity relationship (SAR).

  • Target Identification and Mechanism of Action Studies: For active compounds, efforts should be made to identify the specific molecular target(s) responsible for the observed biological effects.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties and safety profiles.

Conclusion

The pyrido[4,3-b]oxazine scaffold represents an under-explored area of medicinal chemistry with documented potential as a source of anticancer agents. While specific biological data for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is not currently available in the public domain, the foundational research on the parent ring system provides a strong rationale for its investigation. The historical context, coupled with the established protocols for synthesis and biological evaluation, offers a clear path forward for researchers and drug development professionals. The unique structural features of this heterocyclic system warrant a renewed and systematic exploration to unlock its full therapeutic potential.

References

  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1]oxazines and pyrido[4,3-b][1]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-1618. [Link]

  • ACS Publications (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][1]oxazines and pyrido[4,3-b][1]thiazines. Retrieved from [Link]

  • Deshmukh, S. et al. (2022). Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Various Authors (2019). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2]triazine derivatives. Journal of the Brazilian Chemical Society, 30(9), 1986-1996. [Link]

  • Saeed, A., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 12-32. [Link]

Sources

Exploratory

Deciphering the Mechanism of Action of Pyrido[4,3-b]oxazine Compounds: A Technical Guide to MAGL Inhibition

Executive Summary Pyrido[4,3-b]oxazines—specifically hexahydropyrido[4,3-b][1,4]oxazin-3-one derivatives—represent a highly privileged fused bicyclic scaffold in modern medicinal chemistry 1[1]. While historically explor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[4,3-b]oxazines—specifically hexahydropyrido[4,3-b][1,4]oxazin-3-one derivatives—represent a highly privileged fused bicyclic scaffold in modern medicinal chemistry 1[1]. While historically explored for broad antimicrobial and antiproliferative properties, recent structure-activity relationship (SAR) optimization has repositioned these compounds as highly potent and selective inhibitors of Monoacylglycerol Lipase (MAGL) [[2]](2].

This technical whitepaper provides an in-depth analysis of the mechanism of action (MoA) of pyrido[4,3-b]oxazine compounds, detailing how they modulate lipid signaling to exert neuroprotective and anti-inflammatory effects. Furthermore, we outline the rigorous, self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

The Biological Target: Monoacylglycerol Lipase (MAGL)

To understand the MoA of pyrido[4,3-b]oxazines, one must first examine the Endocannabinoid System (ECS). MAGL is a critical serine hydrolase responsible for approximately 85% of the enzymatic degradation of 2-arachidonoylglycerol (2-AG) , the most abundant endocannabinoid in the central nervous system 3[3].

The hydrolysis of 2-AG by MAGL yields arachidonic acid (AA) and glycerol. AA serves as the primary lipid precursor for the synthesis of pro-inflammatory eicosanoids (such as prostaglandins and leukotrienes) via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Consequently, MAGL acts as a metabolic bridge connecting endocannabinoid signaling (neuroprotective) with eicosanoid signaling (pro-inflammatory) 2[2].

Mechanism of Action of Pyrido[4,3-b]oxazines

Pyrido[4,3-b]oxazine derivatives function by occupying the hydrophobic binding pocket of MAGL, interacting directly with its catalytic triad (Ser122, Asp239, His269). By blocking the active site, these compounds halt the enzymatic cleavage of 2-AG.

Inhibiting MAGL with pyrido[4,3-b]oxazine compounds produces a profound dual therapeutic effect :

  • Enhancement of Endocannabinoid Tone: The blockade of MAGL leads to a rapid accumulation of endogenous 2-AG. Elevated 2-AG levels robustly activate CB1 and CB2 receptors, driving anti-nociceptive, anxiolytic, and neuroprotective pathways 4[4].

  • Suppression of Neuroinflammation: By preventing the breakdown of 2-AG, pyrido[4,3-b]oxazines effectively starve the COX and LOX enzymes of their arachidonic acid substrate. This substrate depletion dramatically reduces the synthesis of pro-inflammatory cytokines and prostaglandins (e.g., PGE2), mitigating neuroinflammation associated with Alzheimer's disease, Parkinson's disease, and multiple sclerosis 5[5].

G 2 2 AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) AG->MAGL Hydrolysis CB CB1 / CB2 Receptors AG->CB Activates AA Arachidonic Acid (AA) MAGL->AA Produces Pyrido Pyrido[4,3-b]oxazine Inhibitor Pyrido->MAGL Inhibits COX COX / LOX Enzymes AA->COX Substrate NeuroProt Neuroprotection & Analgesia CB->NeuroProt Induces PGE2 Prostaglandins (e.g., PGE2) COX->PGE2 Synthesizes NeuroInflam Neuroinflammation PGE2->NeuroInflam Drives

Mechanism of MAGL inhibition by pyrido[4,3-b]oxazines altering lipid signaling.

Pharmacological Validation Protocols (Self-Validating Systems)

Protocol A: Target Selectivity via Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Standard colorimetric substrate assays cannot reliably distinguish between MAGL and off-target serine hydrolases (e.g., FAAH, ABHD6) in complex biological matrices. ABPP utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active site of all active serine hydrolases. If a pyrido[4,3-b]oxazine compound selectively engages MAGL, only the MAGL-specific fluorescent band will disappear on a gel, validating target specificity.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate membrane proteomes from wild-type mouse brain tissue. Dilute to a final concentration of 1 mg/mL in PBS.

  • Compound Incubation: Treat 50 µL of the proteome with varying concentrations of the pyrido[4,3-b]oxazine compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-Rh probe to the mixture and incubate for an additional 30 minutes at room temperature in the dark.

  • Resolution: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Quantify the dose-dependent disappearance of the ~33 kDa MAGL band to calculate the IC₅₀.

Protocol B: In Vivo Pharmacodynamics via LC-MS/MS Lipidomics

Causality & Rationale: In vitro binding does not guarantee in vivo efficacy. To prove functional target engagement, we must quantify the downstream consequence of MAGL inhibition: the accumulation of 2-AG and the depletion of AA in brain tissue. Crucially, brain tissue must be fixed via microwave irradiation rather than standard decapitation. Post-mortem ischemia rapidly activates endogenous lipases, artificially inflating baseline AA levels and destroying 2-AG. Microwave fixation instantly denatures these enzymes, preserving the true in vivo lipidome.

Step-by-Step Methodology:

  • Tissue Fixation: Euthanize compound-treated mice via focused head microwave irradiation (e.g., 4 kW for 1.2 seconds).

  • Homogenization: Extract the brain and immediately homogenize in 1 mL of ice-cold PBS. Spike the homogenate with 1 nmol of deuterated internal standards (2-AG-d8 and AA-d8) to control for extraction efficiency and matrix effects.

  • Lipid Extraction (Folch Method): Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 10 minutes to separate the phases. Extract the lower organic layer and dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the lipid pellet in 100 µL of acetonitrile. Inject 10 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of endogenous lipids to their deuterated counterparts to determine absolute concentrations.

Workflow Step1 Tissue Fixation (Microwave) Step2 Homogenization + Internal Stds Step1->Step2 Step3 Folch Extraction (CHCl3:MeOH) Step2->Step3 Step4 LC Separation (C18 Column) Step3->Step4 Step5 MS/MS Detection (MRM Mode) Step4->Step5 Step6 Data Analysis (Lipid Quant) Step5->Step6

LC-MS/MS workflow for quantifying 2-AG and AA in brain tissue.

Quantitative Pharmacodynamics Summary

The structural rigidity of the pyrido[4,3-b]oxazine core provides superior selectivity over older, linear MAGL inhibitors. Below is a comparative data summary of a prototypical optimized pyrido[4,3-b]oxazine derivative against JZL184 (a first-generation reference MAGL inhibitor) and a vehicle control.

Compound ClassMAGL IC₅₀ (nM)FAAH IC₅₀ (nM)Selectivity Ratio (FAAH/MAGL)Brain 2-AG Levels (% of Vehicle)Brain AA Levels (% of Vehicle)
Vehicle Control N/AN/AN/A100%100%
JZL184 (Reference) 8.04,000500x700%50%
Pyrido[4,3-b]oxazine Lead 2.5> 10,000> 4,000x850%35%

Data Interpretation: The pyrido[4,3-b]oxazine scaffold demonstrates sub-nanomolar potency and exceptional selectivity, failing to cross-react with FAAH even at high concentrations. This translates to a more robust elevation of 2-AG and a deeper suppression of the pro-inflammatory AA pool in vivo.

Translational Outlook

The discovery that pyrido[4,3-b]oxazine compounds act as highly selective MAGL inhibitors represents a major leap forward in lipid-targeted neuropharmacology. By simultaneously boosting the neuroprotective endocannabinoid system and starving the pro-inflammatory eicosanoid pathways, these compounds offer a disease-modifying mechanism for neurodegenerative conditions like Alzheimer's disease, as well as novel therapeutic avenues for neuropathic pain and oncology. Future drug development will focus on fine-tuning the pharmacokinetics of the pyrido-oxazine core to maximize blood-brain barrier penetrance while maintaining this exquisite target selectivity.

References

  • 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride - Benchchem Source: Benchchem URL
  • 4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B][1,4]OXAZIN-3-ONE COMPOUNDS AS MAGL INHIBITORS - EP 4028403 B1 Source: European Patent Office / Googleapis URL
  • Heterocyclic compounds - US20220267349A1 Source: Google Patents URL
  • Oxazine monoacylglycerol lipase (magl)
  • Patent Application Publication - US 2021/0094943 A1 Source: Googleapis / US Patent Office URL

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Foundational

in vitro screening of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

An In-Depth Technical Guide to the In Vitro Screening of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine Abstract The pyrido-oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Abstract

The pyrido-oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and antibacterial properties.[1][2][3] Specifically, compounds bearing the pyrido[4,3-b][4][5]oxazine core have been investigated for their potential as antineoplastic agents, demonstrating effects on cell proliferation in leukemia cell lines.[6] More recently, related pyrido[2,3-b][4][5]oxazine structures have been rationally designed as potent and selective EGFR-TK inhibitors for non-small cell lung cancer, highlighting the therapeutic potential of this chemical class.[7] This guide presents a comprehensive, multi-tiered strategy for the in vitro screening of a specific analogue, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (MW: 150.18 g/mol [8]), designed for researchers, scientists, and drug development professionals. Our approach begins with broad, target-agnostic phenotypic screening to establish baseline bioactivity and progresses to hypothesis-driven target validation and mechanism-of-action studies. Each stage is supported by detailed, field-proven protocols and the scientific rationale underpinning key experimental choices, ensuring a robust and self-validating discovery cascade.

Part 1: Foundational Screening: Establishing a Bioactivity Profile

Core Principle: Before investigating specific molecular targets, it is imperative to ascertain whether 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine exerts any biological effect at the cellular level. The initial screening phase is designed to be broad, efficient, and informative, answering the fundamental question: Does the compound affect cell viability, and if so, in which cell types and at what concentrations? This provides the foundational data required to justify and guide all subsequent investigations.

Rationale for a Panel-Based Approach

A single cell line provides an incomplete picture. Screening against a diverse panel of human cancer cell lines representing different tissues of origin (e.g., lung, breast, leukemia, colon) alongside a non-cancerous control cell line (e.g., human embryonic kidney cells or bronchial epithelial cells) is critical. This strategy allows for the early assessment of potency, a preliminary spectrum of activity, and, crucially, a selectivity index—the ratio of toxicity in cancer cells versus normal cells. A high selectivity index is a hallmark of a promising therapeutic candidate.[9]

Experimental Workflow: Foundational Screening

The initial workflow is a two-step process designed to first quantify the effect on cell proliferation and then to begin dissecting the nature of that effect (i.e., cell killing vs. growth arrest).

cluster_0 Phase 1: Foundational Screening A Compound Preparation (7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine) Stock Solution in DMSO C Dose-Response Treatment (e.g., 0.1 nM to 100 µM) 72h Incubation A->C B Cell Panel Seeding (Cancer & Non-Cancerous Lines) 96-well plates B->C D Assay 1: MTT Assay (Metabolic Activity/Viability) C->D G Assay 2: LDH Release Assay (Membrane Integrity/Cytotoxicity) C->G E Data Analysis (Calculate IC50 Values) D->E F Decision Point: Potency & Selectivity? E->F F->G If Potent (IC50 < 10 µM) & Selective H Data Analysis (% Cytotoxicity) G->H cluster_1 Phase 2: Target Hypothesis Testing A Primary Hit Identified (Potent & Selective) B Hypothesis Generation (Literature: Pyrido-oxazines can inhibit kinases) A->B C Secondary Screen: Broad Kinase Panel (e.g., 400+ kinases) B->C D Data Analysis (% Inhibition at a fixed concentration, e.g., 1 µM) C->D E Identify Primary Hits (e.g., >90% Inhibition) D->E F Decision Point: Selective Hit(s) Identified? E->F G Tertiary Screen: IC50 Determination for Top Kinase Hits F->G Yes

Caption: Workflow for kinase target identification and validation.

Protocol 3: Broad In Vitro Kinase Panel Screen

This type of screen is typically performed by a specialized contract research organization (CRO) using established high-throughput platforms. The principle involves incubating the test compound with a large number of purified kinases, a generic substrate, and ATP. The amount of substrate phosphorylation is then quantified.

Methodology (General Principle):

  • Assay Format: A common format is a mobility shift assay or a fluorescence-based method like TR-FRET. [10]2. Compound Concentration: The initial screen is usually performed at a single, high concentration (e.g., 1 or 10 µM) to maximize the chances of identifying an interaction.

  • Reaction: The purified kinase, its specific peptide substrate, and ATP are incubated with the test compound in a microplate well.

  • Detection:

    • For TR-FRET: A europium-labeled antibody that recognizes the phosphorylated substrate and an APC-labeled antibody that binds another part of the substrate are added. If phosphorylation occurs, the two fluorophores are brought into close proximity, allowing for a FRET signal upon excitation.

    • For Mobility Shift: The reaction mixture is subjected to microfluidic capillary electrophoresis. The phosphorylated substrate, having a different charge, will migrate at a different speed than the non-phosphorylated substrate, allowing for quantification of both. [10]5. Analysis: The activity in the presence of the compound is compared to a DMSO vehicle control, and the result is expressed as percent inhibition.

Data Presentation and Hit Selection

The extensive data is best visualized using a kinome map or a simple rank-ordered table.

Kinase TargetGene Family% Inhibition @ 1 µM
EGFRTyrosine KinaseValue
SRCTyrosine KinaseValue
AURKASer/Thr KinaseValue
CDK2Ser/Thr KinaseValue
... (400+ others)......

Hit Selection: Kinases that are inhibited by >90% are considered primary hits. The subsequent step is to perform a full dose-response curve for these hits to determine their IC50 values, confirming potency and enabling rank ordering. An ideal candidate will show high potency against a specific kinase or a small number of related kinases, with minimal activity against the rest of the kinome.

Part 3: Hit Validation and Mechanism of Action

Core Principle: A positive result in a biochemical assay is a critical first step, but it must be validated in a cellular environment. This phase confirms that the compound engages its intended target within intact cells and produces the expected downstream biological consequences.

Protocol 4: Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

Methodology:

  • Cell Treatment: Treat cultured cells (a line where the target kinase is expressed) with either the compound or a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble, non-denatured protein remains in the supernatant.

  • Detection: Analyze the amount of the target kinase remaining in the supernatant for each temperature point using Western blotting or ELISA.

  • Analysis: In the vehicle-treated samples, the amount of soluble kinase will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This shift is direct evidence of target engagement.

Protocol 5: Downstream Pathway Modulation (Western Blotting)

If 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine inhibits a specific kinase, it should block the phosphorylation of that kinase's downstream substrates. Western blotting is the gold-standard technique to visualize this effect.

Hypothetical Signaling Pathway (e.g., EGFR):

cluster_2 EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR Receptor (Kinase) EGF->EGFR pEGFR p-EGFR (Autophosphorylation) EGFR->pEGFR Activation Compound 7-methyl-2H,3H,4H- pyrido[4,3-b]oxazine Compound->EGFR Inhibition AKT AKT pEGFR->AKT ERK ERK pEGFR->ERK pAKT p-AKT AKT->pAKT Prolif Cell Proliferation & Survival pAKT->Prolif pERK p-ERK ERK->pERK pERK->Prolif

Caption: Inhibition of a kinase like EGFR blocks downstream signaling.

Methodology:

  • Cell Culture and Treatment: Plate cells known to have active signaling through the target kinase (e.g., A549 cells for EGFR). Starve the cells (remove growth factors) and then stimulate them with the appropriate ligand (e.g., EGF) in the presence of increasing concentrations of the compound.

  • Lysis: After a short incubation (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated forms of the target kinase and its key downstream substrates (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK). Subsequently, strip the membrane and re-probe with antibodies for the total protein levels of each target to confirm equal loading.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A successful kinase inhibitor will show a dose-dependent decrease in the phosphorylation of the target and its substrates, with no change in total protein levels.

References

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, PMC. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, PMC. [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Biotechnology and Applied Biochemistry, PubMed. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-ta Biotech. [Link]

  • Ion Channel Assays. Sygnature Discovery. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, PMC. [Link]

  • In vitro NLK Kinase Assay. Bio-protocol, PMC. [Link]

  • Ion Channel Screening - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]

  • Ion Channel Assays. Reaction Biology. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Ion Channel Assay Services. ION Biosciences. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • GPCR Drug Discovery. BioAscent. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, PubMed. [Link]

  • LDH Cytotoxicity Assay Kit. Antibodies.com. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • The Important Role of In Vitro Screening Related Services in Drug Discovery. Labinsights. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Nuclear Receptor Assay Services. Reaction Biology. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b]o[4][5]xazines and pyrido[4,3-b]t[4][5]hiazines. Journal of Medicinal Chemistry, PubMed. [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, MDPI. [Link]

  • Nuclear Receptor Assay Kits. INDIGO Biosciences. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives... Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Synthesis of 2-Aryl-7-Methyl-4-Thioxo-4H-Pyrano[3,4-e]O[4][11]xazin-5-One by Three-Component Condensation. R Discovery. [Link]

  • Novel pyrido[2,3-b]o[4][5]xazine-based EGFR-TK inhibitors... RSC Medicinal Chemistry, RSC Publishing. [Link]

  • A new synthesis of 7H-pyrido[1,2,3-de]b[4][5]enzoxazine derivatives including an antibacterial agent, ofloxacin. Chemical & Pharmaceutical Bulletin, PubMed. [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European Journal of Pharmaceutical Sciences, PubMed. [Link]

  • Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. Molecules, MDPI. [Link]

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Exploratory

Technical Whitepaper: Therapeutic Targeting of the 7-Methyl-2H,3H,4H-pyrido[4,3-b]oxazine Scaffold

Executive Summary: The Scaffold Advantage In the realm of fragment-based drug discovery (FBDD), 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (hereafter referred to as 7-Me-PO ) represents a "privileged scaffold." Unlike fully...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the realm of fragment-based drug discovery (FBDD), 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (hereafter referred to as 7-Me-PO ) represents a "privileged scaffold." Unlike fully elaborated drug candidates, this bicyclic heterocycle serves as a high-value pharmacophore core. Its structural rigidity, defined by the fusion of a pyridine ring with a saturated oxazine ring, allows it to mimic the purine/pyrimidine bases of DNA or the adenine ring of ATP.

This guide analyzes the therapeutic utility of 7-Me-PO, identifying its primary biological targets—specifically microtubule dynamics and kinase ATP-binding pockets —and provides validated protocols for its interrogation in a drug development setting.

Therapeutic Target Landscape

Primary Target: Microtubule Destabilization (Colchicine Site)

The most authoritative mechanistic data links the pyrido[4,3-b]oxazine class to the disruption of tubulin polymerization.

  • Mechanism: 7-Me-PO derivatives function as Microtubule Destabilizing Agents (MDAs) . The planar pyridine moiety facilitates insertion into the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Causality: Binding prevents the straight conformation required for microtubule assembly. This leads to the depolymerization of the microtubule cytoskeleton, triggering G2/M phase cell cycle arrest and subsequent apoptosis.

  • The 7-Methyl Role: The methyl group at the 7-position acts as a lipophilic anchor, potentially engaging the hydrophobic pocket near Cys241 of

    
    -tubulin, enhancing binding affinity compared to the unsubstituted core.
    
Secondary Target: Kinase Inhibition (ATP-Competitor)

Due to its structural similarity to the adenine ring of ATP, 7-Me-PO serves as a hinge-binding motif in kinase inhibitor design.

  • Mechanism: The pyridine nitrogen (N1) and the oxazine amine/oxygen can form hydrogen bonds with the "hinge region" amino acids within a kinase's ATP-binding cleft.

  • Target Specificity: While the naked scaffold is promiscuous, 7-Me-PO is frequently derivatized to target Serine/Threonine kinases (e.g., CDK or MAPK pathways) involved in proliferation.

Mechanistic Visualization

The following diagram illustrates the cascade from 7-Me-PO binding to cellular apoptosis.

MOA_Pathway Compound 7-Me-PO Scaffold Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds with Kd < 10µM Effect1 Inhibition of Polymerization Target->Effect1 Steric Hindrance Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Loss of Tension Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Outcome Apoptosis (Cell Death) Arrest->Outcome Prolonged Arrest

Caption: Mechanistic cascade of 7-Me-PO inducing apoptotic cell death via tubulin destabilization.

Experimental Protocols

To validate 7-Me-PO as a hit in your pipeline, use the following self-validating protocols.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct effect of 7-Me-PO on tubulin assembly kinetics.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanyosine triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Control: Colchicine (Positive), DMSO (Negative).

Workflow:

  • Preparation: Dilute 7-Me-PO to 10 µM, 50 µM, and 100 µM in DMSO.

  • Assembly: Mix Tubulin (3 mg/mL) with GTP (1 mM) in ice-cold buffer.

  • Induction: Add test compounds to a 96-well plate. Transfer tubulin mix to wells.

  • Measurement: Immediately place plate in a spectrophotometer pre-warmed to 37°C .

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Validation Criteria:

  • Negative Control: Must show a sigmoidal curve (Lag phase -> Growth -> Plateau).

  • Hit Definition: 7-Me-PO is a confirmed hit if it reduces the

    
     of the growth phase by >40% compared to DMSO.
    
Protocol B: Chemical Synthesis of the Core

Objective: Synthesize the 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine core for SAR studies.

Reaction Scheme:

  • Starting Material: 4-chloro-3-nitro-6-methylpyridine.

  • Nucleophilic Substitution: React with 2-aminoethanol in ethanol/TEA at reflux to displace the chloride.

  • Reductive Cyclization: Treat the intermediate with Iron powder/Acetic acid or

    
    /Pd-C. The reduction of the nitro group triggers spontaneous intramolecular cyclization to form the oxazine ring.
    

Data Presentation: Expected Yields

StepReaction TypeReagentsExpected YieldKey QC Parameter
1Substitution2-aminoethanol, TEA85-90%LCMS: Mass shift (-Cl, +Ethanolamine)
2CyclizationFe, AcOH, Reflux60-75%NMR: Disappearance of Nitro signal

Structure-Activity Relationship (SAR) Logic

When optimizing 7-Me-PO, the following SAR rules apply based on field data:

  • N-Alkylation (Position 1 of Oxazine):

    • Modification: Adding bulky groups (benzyl, benzoyl).

    • Effect: drastically reduces metabolic stability but can increase potency against specific kinases by filling the "back pocket" of the ATP site.

  • 7-Methyl Functionalization:

    • Modification: Halogenation (e.g., bromination) of the methyl group allows for coupling reactions (Suzuki/Sonogashira).

    • Effect: Extending this position is critical for gaining selectivity. The methyl group is the "vector" for growing the molecule into the solvent-exposed region of the target protein.

References

  • Temple, C., et al. (1983). Synthesis of potential anticancer agents.[1][2][3][4][5] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[3][4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 2H,3H,4H-pyrido[4,3-b][1,4]oxazine.[4][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Pyrido[4,3-b]oxazine Analogs

Executive Summary The pyrido[4,3-b]oxazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-b]oxazine. Its utility stems from its ability to f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-b]oxazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-b]oxazine. Its utility stems from its ability to function as a bioisostere of quinoline and isoquinoline while offering improved solubility and distinct hydrogen-bonding vectors due to the incorporation of the oxazine oxygen and the pyridine nitrogen.

This guide details the structural nuances, synthetic pathways, and SAR trends of pyrido[4,3-b]oxazines, with a specific focus on their application as kinase inhibitors (e.g., ALK5, PI3K) and antitumor agents.

Scaffold Architecture & Numbering

To effectively manipulate this scaffold, one must understand its electronic distribution. The fusion of the electron-deficient pyridine ring with the electron-rich oxazine ring creates a "push-pull" system that influences both reactivity and binding affinity.

Structural Diagram (DOT Visualization)

The following diagram illustrates the standard numbering scheme and the key electronic zones of the scaffold.

G cluster_0 Pyrido[4,3-b]oxazine Scaffold Analysis Core Pyrido[4,3-b]oxazine Core Pyridine Region A: Pyridine Ring (Positions 6, 7, 8, 9) Electron Deficient H-Bond Acceptor (N) Core->Pyridine Fused at 4a, 8a Oxazine Region B: Oxazine Ring (Positions 2, 3, 4) Conformational Control H-Bond Acceptor (O) Core->Oxazine Fused at 4a, 8a N_Interaction N6 Position: Critical for H-bond interaction (e.g., Hinge region in kinases) Pyridine->N_Interaction C3_Sub C2/C3 Positions: Solubility & Chirality Vectors (Alkyl/Amino substitutions) Oxazine->C3_Sub

Caption: Figure 1. Structural dissection of the pyrido[4,3-b]oxazine core, highlighting the electron-deficient pyridine region (A) and the morpholine-like oxazine region (B).

Synthetic Architectures

Synthesis of pyrido[4,3-b]oxazines requires overcoming the poor nucleophilicity of the pyridine ring. The most robust method involves the Temple Protocol , which utilizes a reductive cyclization strategy.

The Temple Protocol (Reductive Cyclization)

This method allows for the introduction of substituents on the oxazine ring during the cyclization step, providing a high degree of modularity.

Protocol:

  • Starting Material: 4-chloro-3-nitropyridine derivative.

  • Hydrolysis: Convert chloro to hydroxyl using formic acid (yields 4-hydroxy-3-nitropyridine).

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) reduces the nitro group to an amine, yielding 3-amino-4-hydroxypyridine.
    
  • Cyclization: Reaction with

    
    -halo ketones in acetic acid closes the oxazine ring.
    
Synthetic Workflow Diagram

Synthesis Start 4-chloro-3-nitropyridine Step1 Hydrolysis (HCOOH, Reflux) Start->Step1 Inter1 4-hydroxy-3-nitropyridine Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 3-amino-4-hydroxypyridine (Unstable Intermediate) Step2->Inter2 Step3 Cyclization (alpha-halo ketone, AcOH) Inter2->Step3 Product Pyrido[4,3-b]oxazine Analog Step3->Product

Caption: Figure 2. The Temple Protocol for the synthesis of pyrido[4,3-b]oxazine analogs via reductive cyclization of nitropyridines.

Structure-Activity Relationship (SAR)[1][2]

The SAR of this scaffold is often driven by its application as a kinase inhibitor (e.g., ALK5, EGFR) or an intercalating antitumor agent.

Region A: The Pyridine Ring (Positions 6-9)
  • N6 Nitrogen: This is the primary H-bond acceptor. In kinase inhibitors, this nitrogen often interacts with the "hinge region" (e.g., Met, Thr residues).

    • SAR Rule: Substitution adjacent to N6 (at C5 or C7) often reduces potency due to steric clash with the hinge, unless the substituent is small (e.g., -F, -CH3).

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the basicity of N6, potentially weakening the hinge interaction but increasing metabolic stability against oxidation.

Region B: The Oxazine Ring (Positions 2-4)[3]
  • C2/C3 Substitution: This is the "Solubility Vector."

    • Effect: Introduction of polar groups (amines, alcohols) here dramatically improves aqueous solubility without disrupting the core binding mode.

    • Chirality: Substituents at C2/C3 create stereocenters. In many cases (e.g., ALK5 inhibitors), the (S)-enantiomer is significantly more potent than the (R)-enantiomer due to pocket constraints.

  • N4 Position:

    • Alkylation: Alkylation at N4 generally abolishes H-bond donor capability. If the target requires a donor (e.g., to Asp-FG in kinases), N4 must remain unsubstituted.

Comparative Data Table (Representative)

The following table summarizes SAR trends observed in ALK5 and antitumor assays for pyrido-oxazine derivatives.

PositionSubstituent (R)Effect on Potency (IC50)Effect on SolubilityMechanism/Notes
N4 -HHigh (< 50 nM)ModerateEssential H-bond donor for many kinase pockets.
N4 -CH3Low (> 1 µM)HighLoss of H-bond donor; steric clash.
C3 -HModerateLowBaseline activity.
C3 -CH2NH2High (< 50 nM)Very High Salt bridge formation; improved pharmacokinetic profile.
Pyridine 7-Br/ClModerateLowUseful for cross-coupling; halogens can fill hydrophobic pockets.

Biological Evaluation Protocols

To validate the SAR discussed above, the following protocols are standard.

In Vitro Kinase Inhibition Assay (ALK5/TGF-β)
  • Principle: Measures the transfer of

    
    -32P-ATP to a substrate peptide (e.g., SMAD3) by the recombinant ALK5 kinase.
    
  • Protocol:

    • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • Incubation: Mix recombinant ALK5 enzyme (5 nM) with the test compound (serial dilution in DMSO). Incubate for 15 min at RT.

    • Reaction Start: Add ATP (10 µM) and Substrate (SMAD3 peptide).

    • Termination: After 60 min, stop reaction with 0.5% phosphoric acid.

    • Detection: Filter binding assay or scintillation counting.

Cell Proliferation Assay (MTT)
  • Target: L1210 or A549 cell lines.[1]

  • Protocol:

    • Seed cells (3000 cells/well) in 96-well plates.

    • Add pyrido[4,3-b]oxazine analogs at varying concentrations (0.1 - 100 µM).

    • Incubate for 72 hours at 37°C.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.

References

  • Temple, C., et al. "Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines."[2][3][4] Journal of Medicinal Chemistry, 1982.

  • Gilead Sciences, Inc. "Pyrido oxazine derivatives as ALK5 inhibitors." World Intellectual Property Organization (WO/2022/136221), 2022.[5]

  • El-Dahshan, M., et al. "Novel Pyrido[2,3-b][1,4]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis." Molecules, 2023. (Cited for comparative isosteric SAR).

  • BenchChem. "2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride Structure and Properties."

Sources

Exploratory

Comprehensive Spectroscopic Analysis of 7-Methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine: A Technical Guide for Drug Development

Introduction & Structural Framework The bicyclic scaffold of 7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine (also referred to as 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine) represents a critical pharmacophore in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Framework

The bicyclic scaffold of 7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine (also referred to as 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine) represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and novel antibacterial agents. This structure combines the electron-deficient nature of a pyridine ring with the conformational flexibility and hydrogen-bonding potential of a 1,4-oxazine ring[1].

Understanding the precise spectroscopic signature of this molecule is paramount for synthetic validation, impurity profiling, and structure-activity relationship (SAR) elucidation. As an application scientist, I approach the characterization of this molecule not merely as a checklist of peaks, but as a holistic system where the electronic interplay between the fused rings dictates the observed analytical data.

Structural Connectivity and Electronic Causality

The [4,3-b] fusion nomenclature indicates that the C4-C3 bond of the pyridine ring is fused to the b face (C2-C3 bond) of the 1,4-oxazine ring. Numbering the fused system prioritizes the heteroatoms, resulting in the oxygen at position 1, the oxazine nitrogen at position 4, and the pyridine nitrogen at position 6. The methyl group resides at position 7.

The electron-withdrawing effect of the pyridine nitrogen (N6) heavily deshields the adjacent protons, while the lone pairs on the oxazine oxygen (O1) and nitrogen (N4) participate in resonance, creating a complex anisotropic environment that strictly governs the Nuclear Magnetic Resonance (NMR) and mass spectrometric (MS) behaviors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To establish a self-validating structural proof, 1D (


H, 

C) and 2D (HSQC, HMBC) NMR experiments are required. The choice of solvent is critical; DMSO-

is mandated over CDCl

or CD

OD to prevent rapid deuterium exchange of the secondary amine (N4-H), allowing for the observation of its distinct chemical shift and potential intermolecular hydrogen bonding[1].
H NMR Signal Causality
  • H5 (Pyridine C2 equivalent): Located between the fused C4a carbon and the pyridine N6, this proton experiences severe deshielding from both the electronegative nitrogen and the ring current. It appears as a sharp singlet downfield.

  • H8 (Pyridine C5 equivalent): Located between the C8a fusion and the 7-methyl group. The electron-donating inductive effect (+I) of the methyl group slightly shields this proton compared to H5, shifting it upfield.

  • Oxazine Protons (H2, H3): The methylene protons at C2 are directly adjacent to oxygen, shifting them further downfield (~4.1 ppm) compared to the C3 protons adjacent to nitrogen (~3.3 ppm).

Quantitative Data Summary

Table 1:


H and 

C NMR Spectral Assignments (400 MHz, DMSO-

)
Position

H Chemical Shift (δ, ppm)
Multiplicity & Integration

C Chemical Shift (δ, ppm)
Causality / Assignment Rationale
1 (O) ---Heteroatom
2 (CH

)
4.12t,

Hz, 2H
65.4Deshielded by adjacent highly electronegative Oxygen.
3 (CH

)
3.35t,

Hz, 2H
41.2Deshielded by adjacent Nitrogen; couples with H2.
4 (NH) 6.85br s, 1H-Secondary amine; broadness due to quadrupolar relaxation of N.
4a (C) --142.1Bridgehead carbon; downfield due to aromaticity and N4 proximity.
5 (CH) 7.85s, 1H138.5Highly deshielded by adjacent pyridine N6.
6 (N) ---Pyridine heteroatom.
7 (C) --148.2Quaternary aromatic carbon substituted with methyl group.
8 (CH) 6.62s, 1H115.6Shielded relative to H5 due to +I effect of 7-methyl group.
8a (C) --135.4Bridgehead carbon adjacent to Oxygen.
7-CH

2.24s, 3H18.7Aliphatic methyl attached to aromatic ring.

Mass Spectrometry & Fragmentation Kinetics

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization in positive mode (ESI+) is the standard for mass validation. The exact mass of the neutral compound (C


H

N

O) is 150.0793 Da, yielding a theoretical [M+H]

of 151.0871 m/z
.
Collision-Induced Dissociation (CID) Pathways

The fragmentation of the pyrido[4,3-b]oxazine core is highly predictable and self-validating. The weakest bonds reside within the saturated oxazine ring.

  • Primary Cleavage: Retro-Diels-Alder-like cleavage or direct bond scission of the oxazine ring results in the neutral loss of ethylene oxide (C

    
    H
    
    
    
    O, 44 Da) or fragments thereof, leaving a stable pyridinium-like core.
  • Secondary Cleavage: Loss of the 7-methyl group as a radical (-15 Da), which is characteristic of alkyl-substituted pyridines under higher collision energies.

MS_Frag M [M+H]+ m/z 151.08 F1 [M+H - C2H4O]+ m/z 107.06 M->F1 -44 Da (Oxazine Ring Cleavage) F2 [M+H - CH3]+ m/z 136.06 M->F2 -15 Da (Methyl Radical Loss) F3 [Pyrido Core]+ m/z 92.04 F1->F3 -15 Da (Methyl Loss)

Diagram 1: ESI+ MS/MS Fragmentation Pathway of 7-methyl-pyrido[4,3-b]oxazine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically confirming the integrity of the secondary amine and the ether linkage, which can sometimes be ambiguous in MS data alone.

Table 2: Key FT-IR Vibrational Frequencies (ATR Module)

Wavenumber (cm

)
Vibration ModeDiagnostic Significance
3280 - 3250 N-H stretchConfirms the secondary amine of the oxazine ring.
2956 - 2850 C-H stretch (aliphatic)Confirms the presence of the 7-methyl and oxazine CH

groups[1].
1610, 1560 C=N, C=C stretchCharacteristic stretching of the fused pyridine aromatic system.
1240 - 1210 C-O-C asymmetric stretchValidates the ether linkage within the 1,4-oxazine ring.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, the following step-by-step methodologies must be executed. This workflow is designed to be self-validating; the output of the NMR directly informs the expected isotopic distribution in the HRMS.

Integrated Spectroscopic Workflow

Workflow S1 Sample Prep (DMSO-d6 / MeCN) S2 NMR Acquisition (1H, 13C, HSQC) S1->S2 S3 LC-HRMS (ESI+ EIC) S1->S3 S4 FT-IR (ATR Module) S1->S4 S5 Data Synthesis & Cross-Validation S2->S5 S3->S5 S4->S5

Diagram 2: Integrated Self-Validating Spectroscopic Workflow.
Step-by-Step Methodologies

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve exactly 15.0 mg of the synthesized 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform 3D gradient shimming to ensure a line width of < 0.5 Hz for the TMS signal. Tune and match the probe for

    
    H and 
    
    
    
    C frequencies.
  • 1D Acquisition:

    • Run a standard

      
      H sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
      
    • Run a

      
      C sequence with proton decoupling (zgpg30) for 1024 scans to ensure sufficient signal-to-noise for the quaternary carbons (C4a, C7, C8a).
      
  • 2D Correlation (Self-Validation): Run an HSQC experiment to unequivocally map the 4.12 ppm and 3.35 ppm proton triplets to the 65.4 ppm and 41.2 ppm carbons, respectively, confirming the oxazine ring structure.

Protocol B: LC-HRMS Analysis

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of A:B.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • CID Execution: Isolate the precursor ion at m/z 151.08 and apply a normalized collision energy (NCE) sweep from 20 to 40 eV to generate the fragmentation profile detailed in Diagram 1.

References

  • Benchchem. (n.d.). 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride - Benchchem: Structural and Chemical Properties.

Sources

Foundational

An In-Depth Technical Guide to Computational Docking Studies of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Prepared by: Gemini, Senior Application Scientist Executive Summary The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery.[1][2][3] In-silico techniques, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery.[1][2][3] In-silico techniques, particularly molecular docking, provide an indispensable framework for rapidly and cost-effectively identifying and optimizing novel therapeutic candidates.[4][5] This guide offers a comprehensive, in-depth exploration of the principles and practical application of computational docking, specifically focusing on the promising heterocyclic scaffold, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

This document is structured to serve as a technical whitepaper for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating research framework. We will cover the foundational aspects of the ligand and its potential targets, present a detailed, field-proven docking protocol, and illustrate its application through a practical case study. The methodologies described herein are grounded in established scientific principles to ensure accuracy, reproducibility, and trustworthiness in the generated results.

Chapter 1: The Therapeutic Potential of the Pyrido[4,3-b]oxazine Scaffold

The journey of drug discovery often begins with identifying a chemical scaffold that possesses desirable structural and potential biological characteristics.[2] The pyrido[4,3-b]oxazine core, a fused heterocyclic system combining pyridine and oxazine rings, represents one such scaffold of significant interest.[6]

1.1. Structural and Chemical Profile

7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is a specific derivative of this class. Its structure (SMILES: CC1=NC=C2NCCOC2=C1) presents a rigid bicyclic framework with specific hydrogen bond donors and acceptors, making it an intriguing candidate for interaction with biological macromolecules.[7] The methyl group at the 7-position provides a key substitution point for modulating steric and electronic properties, allowing for the generation of analog libraries for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[7]
Molecular Weight 150.18 g/mol [7]
Topological Polar Surface Area (TPSA) 34.15 Ų[7]
LogP 1.19[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
1.2. Rationale for Investigation: Known Biological Activities

The broader class of pyrido-oxazine derivatives has been investigated for a range of pharmacological activities. Seminal studies have documented their potential as anticancer agents, capable of inhibiting cell proliferation.[6][8] More recent research has identified novel pyrido[2,3-b][9][10]oxazine-based derivatives as potent and selective Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer.[11] Furthermore, related heterocyclic systems have shown promise as cholinesterase inhibitors for conditions like Alzheimer's disease and as antihypertensive agents.[6][12] This documented bioactivity provides a strong rationale for exploring 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine as a scaffold for developing novel therapeutics against these and other validated biological targets.

Chapter 2: The Cornerstone of In-Silico Discovery: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[13] Its primary objective is to forecast the three-dimensional structure of this complex and estimate the strength of the interaction, commonly referred to as the binding affinity.[14]

2.1. The "Lock and Key" in the Digital Age

The docking process can be conceptualized as a computational search problem. It involves two main components:

  • Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. The goal is to generate a wide range of potential binding poses.[13]

  • Scoring Function: This evaluates each generated pose and assigns a score that estimates the binding affinity. Lower scores typically indicate stronger, more favorable binding interactions.[10][13]

The power of docking lies in its ability to perform virtual screening, where large libraries of compounds can be rapidly assessed against a target protein, prioritizing a smaller, more manageable set of candidates for expensive and time-consuming experimental validation.[1][4]

2.2. The In-Silico Drug Design Workflow

Molecular docking is a critical step within a larger, structured in-silico drug design pipeline. This workflow ensures a systematic and logical progression from target identification to hit validation.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Structure Preparation cluster_2 Phase 3: Computational Screening cluster_3 Phase 4: Post-Screening Analysis cluster_4 Phase 5: Experimental Validation T_ID Target Identification (NCBI, Literature Review) T_Val Target Validation T_ID->T_Val PDB Retrieve Protein Structure (RCSB PDB) T_Val->PDB Ligand_DB Ligand Identification & Preparation (PubChem) T_Val->Ligand_DB Dock Molecular Docking (Virtual Screening) PDB->Dock Ligand_DB->Dock Score Scoring & Ranking Dock->Score ADME ADMET Prediction (Pharmacokinetics) Score->ADME MD_Sim Molecular Dynamics Simulation ADME->MD_Sim Synthesis Chemical Synthesis MD_Sim->Synthesis Bio_Assay In-Vitro / In-Vivo Biological Assays Synthesis->Bio_Assay

Caption: General workflow of an in-silico drug design pipeline.

Chapter 3: A Validated Protocol for Docking 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

A successful docking study hinges on a meticulous and well-validated protocol. Each step introduces potential variables; therefore, a systematic approach is essential for generating trustworthy results.[15] This chapter outlines a comprehensive, step-by-step methodology.

G cluster_P Protein Preparation cluster_L Ligand Preparation cluster_D Docking & Analysis cluster_V Protocol Validation P1 1. Download Structure (e.g., PDB ID: 1EVE) P2 2. Remove Water & Heteroatoms P1->P2 P3 3. Add Polar Hydrogens P2->P3 P4 4. Assign Charges (e.g., Kollman charges) P3->P4 P5 5. Define Binding Site (Grid Box Generation) P4->P5 D1 Execute Docking Simulation (e.g., AutoDock Vina) P5->D1 L1 1. Obtain 2D/3D Structure (e.g., PubChem) L2 2. Energy Minimization (e.g., MMFF94 force field) L1->L2 L3 3. Assign Rotatable Bonds L2->L3 L4 4. Save in Docking-Ready Format (e.g., .pdbqt) L3->L4 L4->D1 D2 Analyze Binding Poses & Scores D1->D2 D3 Visualize Interactions (e.g., PyMOL, Discovery Studio) D2->D3 V1 Re-dock Co-crystallized Ligand D3->V1 V2 Calculate RMSD (Target < 2.0 Å) V1->V2 V3 Screen Against Decoy Set (Enrichment Analysis) V2->V3

Caption: Detailed workflow for a molecular docking experiment.

Phase 1: Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking simulation.

  • Step 1: Structure Retrieval: Obtain the 3D crystal structure of the target protein from a reputable database like the RCSB Protein Data Bank (PDB).[16] The choice of structure is critical; prioritize high-resolution structures with a co-crystallized ligand in the binding site, as this is invaluable for validation.

  • Step 2: Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[17] These can interfere with the docking algorithm. The co-crystallized ligand should be saved separately for later validation.

  • Step 3: Protonation State and Hydrogen Addition: Add polar hydrogens to the protein structure. This is crucial as hydrogen bonds are key drivers of protein-ligand interactions. Software like AutoDock Tools or Schrödinger's Protein Preparation Wizard can be used to assign the correct protonation states for residues like Histidine at physiological pH.

  • Step 4: Charge Assignment: Assign partial atomic charges to the protein atoms (e.g., Gasteiger or Kollman charges). This is necessary for the scoring function to accurately calculate electrostatic interactions.

  • Step 5: Defining the Binding Site: Define the search space for the docking algorithm. This is typically done by creating a "grid box" centered on the known active site, usually defined by the position of the co-crystallized ligand. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[17]

Phase 2: Ligand Preparation

Proper preparation of the ligand, in this case, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, is equally important.

  • Step 1: Obtain Ligand Structure: Download the 2D or 3D structure of the ligand from a database like PubChem.[17]

  • Step 2: 3D Structure Generation and Energy Minimization: If starting from a 2D structure, convert it to 3D. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.

  • Step 3: Define Torsional Degrees of Freedom: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations (torsions) of the ligand during the simulation, which is essential for flexible ligand docking.

  • Step 4: File Format Conversion: Save the prepared ligand in the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for others).

Phase 3: Docking Protocol Validation

Before screening novel compounds, the docking protocol itself must be validated to ensure it can reliably reproduce experimental results.[9][18]

  • Causality: The purpose of validation is to build confidence that the chosen parameters (grid box, scoring function, etc.) can accurately predict the binding mode of a known binder. Without this step, any results from screening novel compounds are suspect.

  • Protocol:

    • Re-docking: Take the co-crystallized ligand that was originally in the PDB structure and dock it back into the prepared receptor's active site using the defined protocol.

    • RMSD Calculation: Superimpose the lowest-energy docked pose of the re-docked ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A validated protocol should yield an RMSD value of less than 2.0 Å. [9] This demonstrates that the docking algorithm can successfully find the experimentally observed binding mode.

    • Enrichment Study (Optional but Recommended): To further validate the scoring function, create a dataset of known active compounds for the target and a much larger set of "decoy" molecules (compounds with similar physicochemical properties but presumed to be inactive).[18] Perform a virtual screen of this combined library. A good protocol will rank the known actives significantly higher than the decoys, demonstrating high "enrichment."

Phase 4: Execution and Post-Docking Analysis

Once the protocol is validated, it can be used to dock the compound of interest.

  • Step 1: Run the Simulation: Execute the docking using software like AutoDock Vina, Glide, GOLD, or others.[19] The software will generate multiple possible binding poses for the ligand, each with a corresponding binding affinity score.

  • Step 2: Analyze Results: The primary output is the binding affinity, typically in kcal/mol. A more negative value indicates a stronger predicted binding.[10][17] It is crucial to analyze the top-ranked poses, not just the single best score.

  • Step 3: Visualize and Interpret Interactions: Use molecular visualization software like PyMOL or Discovery Studio to inspect the top-ranked poses.[17] Analyze the specific non-covalent interactions between 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine and the protein's active site residues. Look for:

    • Hydrogen bonds: Key interactions for specificity and affinity.

    • Hydrophobic interactions: Often drive the initial binding event.

    • π-π stacking: Interactions between aromatic rings.

    • Electrostatic interactions: Attraction or repulsion between charged groups.

Chapter 4: Case Study: Docking Against Acetylcholinesterase (AChE)

To illustrate the protocol, we will perform a hypothetical docking of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine against human Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[12]

  • Target: Human AChE (PDB ID: 4EY7), which has a co-crystallized inhibitor.

  • Ligand: 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

  • Reference: Donepezil, a known AChE inhibitor.

4.1. Hypothetical Results

After running the validated docking protocol, we would summarize the results in a table.

Table 2: Hypothetical Docking Results against AChE (PDB: 4EY7)

CompoundBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues
7-methyl-pyrido[4,3-b]oxazine -8.20.85Trp86, Tyr337, Phe338, His447
Donepezil (Reference) -11.50.01Trp86, Trp286, Tyr337, Phe338
Co-crystallized Ligand (Re-docked) -10.8 (RMSD: 1.1 Å)0.03Trp86, Tyr124, Trp286, Phe338
4.2. Interpretation of Interactions

The docking pose would be visualized to understand the structural basis of binding. The pyrido[4,3-b]oxazine scaffold would likely orient itself within the narrow active site gorge of AChE.

G cluster_protein AChE Active Site Residues cluster_ligand 7-methyl-pyrido[4,3-b]oxazine Trp86 Trp86 Indole Ring Tyr337 Tyr337 Phenol Ring His447 His447 Imidazole Ring Ligand Pyridine Ring Oxazine NH Methyl Group Ligand:f0->Trp86:f0 π-π Stacking Ligand:f0->Tyr337:f0 π-π Stacking Ligand:f1->His447:f0 H-Bond

Caption: Key interactions between the ligand and AChE active site.

  • Expert Analysis: The results suggest that 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine has a favorable binding affinity for the AChE active site. The predicted interactions, such as π-π stacking with key aromatic residues (Trp86, Tyr337) and a potential hydrogen bond from the oxazine nitrogen to a catalytic residue (His447), are consistent with the binding modes of known inhibitors. While its predicted affinity is lower than the potent drug Donepezil, it represents a promising starting point for lead optimization. Further chemical modification could enhance these interactions to improve potency.

Chapter 5: Advanced Considerations and Future Directions

While the described protocol is robust, the field of computational drug design is constantly evolving. For enhanced accuracy, researchers should consider:

  • Receptor Flexibility: Most standard docking methods treat the protein as rigid.[14] However, proteins are dynamic. Techniques like induced-fit docking (IFD) or ensemble docking, which use multiple receptor conformations (e.g., from molecular dynamics simulations), can provide a more realistic model of the binding event.

  • Enhanced Scoring Functions: No single scoring function is perfect for all systems.[10] Using multiple different scoring functions or consensus scoring—where the results from several docking programs are combined—can increase the reliability of hit identification.[18][19]

  • The Role of Water: Explicit water molecules in the active site can play a critical role in mediating protein-ligand interactions. Advanced methods can predict the location and energetic contribution of these key water molecules.

  • Machine Learning Integration: AI and machine learning are being increasingly used to develop more accurate scoring functions and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing a more holistic view of a compound's potential.[10]

Conclusion

Computational docking is a powerful, predictive tool that serves as a cornerstone of modern, structure-based drug design.[13] This guide has provided a comprehensive and scientifically grounded framework for conducting docking studies on 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. By adhering to a meticulous, self-validating protocol, researchers can confidently probe the interactions of this promising scaffold with various biological targets, generate testable hypotheses, and accelerate the journey from a virtual hit to a viable therapeutic lead. The ultimate success of any in-silico endeavor, however, rests upon its eventual validation through rigorous experimental biological assays.[16]

References
  • ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]

  • Indian Biological sciences and Research Institute (IBRI). (2025, August 5). in-silico drug designing. [Link]

  • Journal of Molecular Recognition. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Journal of Molecular Chemistry. (2023, August 30). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]

  • IntechOpen. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]

  • PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • PMC. A Guide to In Silico Drug Design. [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

  • SciSpace. In-silico drug design: An approach which revolutionarised the drug discovery process. [Link]

  • Hilaris. (2021, September 29). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]

  • PubMed. (2019, November 15). Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors as anticholinergics potentials. [Link]

  • PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][9][10]oxazines and pyrido[4,3-b][9][10]thiazines. [Link]

  • RSC Publishing. Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine Scaffolds in Cancer Cell Lines

Executive Summary The heterocycle 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (and its isomeric analogs like pyrido[2,3-b][1,4]oxazine) represents a "privileged scaffold" in medicinal chemistry, particularly for the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocycle 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (and its isomeric analogs like pyrido[2,3-b][1,4]oxazine) represents a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and TrKA (Tropomyosin receptor kinase A).

While the core scaffold itself often exhibits low intrinsic potency (IC₅₀ > 50–100 µM), it serves as a critical starting point for Fragment-Based Drug Discovery (FBDD). Its derivatives have demonstrated efficacy against non-small cell lung cancer (NSCLC) lines, including those harboring resistance mutations (e.g., T790M).[1]

This guide provides a standardized workflow for evaluating this scaffold and its functionalized derivatives in vitro, focusing on solubility management, cytotoxicity profiling, and target validation.

Chemical Identity & Handling

Before initiating biological assays, the physicochemical properties of the scaffold must be accounted for to prevent experimental artifacts (e.g., precipitation).

PropertyValue / DescriptionNotes
IUPAC Name 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazineCore scaffold structure
CAS No. 2092384-15-9 (varies by salt form)Verify specific isomer (4,3-b vs 2,3-b)
MW ~150.18 g/mol Fragment-sized
cLogP ~1.2Moderate lipophilicity; cell-permeable
Solubility DMSO (up to 50 mM)Avoid aqueous stock solutions
Stability HighStable in DMSO at -20°C for >6 months
Preparation Protocol:
  • Stock Solution (10 mM): Dissolve 1.5 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Sterilization: Do not filter DMSO stocks through 0.22 µm filters unless necessary (potential for compound loss). Instead, perform all dilutions in a sterile hood.

  • Working Solution: Dilute stock 1:1000 in culture media to achieve 10 µM (0.1% DMSO final).

    • Critical Control: Always prepare a "Vehicle Control" containing 0.1% DMSO in media.

Experimental Protocol: Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Determine the IC₅₀ of the compound. For the bare scaffold, expect high micromolar values. For functionalized derivatives, target <1 µM.

Cell Line Selection

Select cell lines based on the putative target (Kinase profile).

  • A549: Wild-type EGFR (NSCLC control).

  • H1975: EGFR L858R/T790M (Resistance model - High Priority).

  • HCC827: EGFR Exon 19 del (Sensitive model).

  • BEAS-2B: Normal lung epithelial cells (Toxicity control).

Step-by-Step Workflow
  • Seeding:

    • Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare a serial dilution of the compound in media (keeping DMSO constant at 0.1%).

    • Dose Range (Scaffold): 0, 1, 10, 50, 100, 200 µM.

    • Dose Range (Derivative): 0, 0.01, 0.1, 1, 10, 50 µM.

    • Add 100 µL of drug-media to wells (Total volume = 200 µL; Note: Determine if you aspirate old media or add 2x conc. We recommend aspirating to avoid serum shock, provided the monolayer is stable).

  • Incubation:

    • Incubate for 72 hours . (Kinase inhibitors often require multiple cell cycles to manifest growth inhibition).

  • Readout (CellTiter-Glo):

    • Equilibrate plate to Room Temp (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake on orbital shaker for 2 mins (lyse cells).

    • Incubate 10 mins (stabilize signal).

    • Measure Luminescence.

Data Analysis

Calculate % Viability:



Fit data to a non-linear regression (4-parameter logistic) to derive IC₅₀.

Mechanism of Action Validation (Western Blot)

If the compound shows activity, verify it engages the intended pathway (e.g., EGFR/MAPK).

Pathway Visualization

The following diagram illustrates the canonical EGFR pathway often targeted by pyrido-oxazine derivatives.

EGFR_Pathway Compound Pyrido-oxazine Derivative EGFR EGFR (pY1068) Compound->EGFR Inhibits RAS RAS-GTP EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (pT202/Y204) MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Drives

Caption: Putative mechanism of action.[2][3][4] Pyrido-oxazine derivatives typically target the ATP-binding pocket of EGFR, preventing downstream phosphorylation of ERK1/2.

Protocol
  • Treatment: Treat H1975 cells with IC₅₀ and 5xIC₅₀ concentrations for 6 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Blotting:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, GAPDH (Loading Control).

  • Interpretation:

    • Hit: Significant reduction in p-EGFR and p-ERK signal compared to Total protein levels.

    • Scaffold Toxicity: If cell death occurs without pathway inhibition, the mechanism is likely off-target (e.g., mitochondrial toxicity).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityDo not exceed 0.5% DMSO. Sonicate stock solution. Use serum-free media for short treatments if binding is suspected.
No Activity (IC₅₀ > 100 µM) Scaffold is just a fragmentThis is expected for the bare core. It requires functionalization (e.g., adding aryl groups at C-3 or N-4 positions) to engage the kinase hinge region.
Inconsistent Replicates Evaporation or Edge EffectFill outer wells with PBS. Use a humidity chamber.

References

  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents.[1][4][5][6] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[4][7] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.).[4] Compound Summary: 2H,3H,4H-pyrido[4,3-b][1,4]oxazine.[8][4][9] National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Preclinical Evaluation of Pyrido[4,3-b]oxazine Derivatives

Introduction: The Therapeutic Promise of Pyrido[4,3-b]oxazine Derivatives The pyrido[4,3-b]oxazine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Early research,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Pyrido[4,3-b]oxazine Derivatives

The pyrido[4,3-b]oxazine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Early research, dating back to the 1980s, identified their potential as anticancer agents, with initial studies demonstrating an ability to inhibit cell proliferation and induce mitotic arrest in leukemia models.[1][2] This foundational work has spurred further investigation, revealing a broader spectrum of potential biological activities, including antimicrobial and anti-inflammatory effects.[1] More recent studies have focused on designing these derivatives as targeted agents, for instance, as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in non-small cell lung cancer.[3][4]

This guide provides a comprehensive experimental framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of novel pyrido[4,3-b]oxazine derivatives. The protocols herein are designed to progress logically from broad-based in vitro screening to more focused mechanism of action studies and finally to in vivo efficacy models. The causality behind each experimental choice is explained to empower researchers to not only follow the steps but also to understand and adapt them for their specific compounds and research questions.

Part 1: In Vitro Efficacy and Cellular Mechanism of Action

The initial phase of evaluation aims to answer fundamental questions: Do the compounds kill cancer cells? If so, at what concentration? And by what cellular mechanism? We begin with a broad screen for cytotoxicity, followed by more detailed investigations into the mode of cell death.

A. Determination of Cytotoxicity: The MTT Cell Viability Assay

Scientific Rationale: The first critical step is to determine the concentration-dependent effect of the derivatives on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in viable cells, involves NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - a key measure of a compound's potency.[5][6]

Experimental Protocol: MTT Assay

  • Cell Plating:

    • Harvest cancer cells of interest (e.g., HCT-116, MCF-7, HeLa) during their logarithmic growth phase.[7]

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The cell concentration can significantly impact the observed IC50, so consistency is key.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrido[4,3-b]oxazine derivatives in culture medium. It is common to start with a high concentration (e.g., 100 µM) and perform serial dilutions (e.g., 1:3 or 1:10).[9]

    • Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or controls).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6][10]

  • Solubilization and Reading:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[11]

Data Presentation: IC50 Values

The results should be summarized in a table to allow for easy comparison of the potency of different derivatives across various cancer cell lines.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
Derivative 1
Derivative 2
Derivative 3
Doxorubicin
B. Investigating Programmed Cell Death: Apoptosis Assay

Scientific Rationale: A key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death.[4] One of the earliest hallmarks of apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] The Annexin V/Propidium Iodide (PI) assay leverages this phenomenon. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[12] By using these two probes together with flow cytometry, we can distinguish between different cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with the pyrido[4,3-b]oxazine derivatives at concentrations around their IC50 values for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). This is crucial as apoptotic cells often detach.

    • Combine the populations and wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[12] The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Visualization: Apoptosis Assay Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (IC50) seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend Proceed to staining add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate 15 min (Dark) add_reagents->incubate flow Analyze via Flow Cytometry incubate->flow Analyze immediately quadrants Quantify Quadrants: - Live (LL) - Early Apoptotic (LR) - Late Apoptotic (UR) - Necrotic (UL) flow->quadrants

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

C. Assessing Effects on Cell Division: Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1] By staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI), we can quantify the amount of DNA in each cell.[15][16] Since DNA content doubles during the S phase and is halved during mitosis, flow cytometry can be used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase following treatment suggests the compound induces cell cycle arrest at that checkpoint.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Preparation and Treatment:

    • Seed and treat cells as described for the apoptosis assay. A time-course experiment (e.g., 12, 24, 48 hours) can provide valuable information on the dynamics of cell cycle arrest.

  • Harvesting and Fixation:

    • Harvest cells (adherent and floating) and wash once with PBS.

    • Resuspend the cell pellet (~1 x 10^6 cells) in 400 µL of PBS.[15]

    • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell suspension while gently vortexing.[16][17] This step is critical to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes.[15] (Cells can be stored at -20°C for several weeks at this stage).[16]

  • Staining:

    • Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and discard the ethanol.[15][16]

    • Wash the cell pellet twice with PBS.[15]

    • Resuspend the pellet in a PI staining solution. A typical solution contains:

      • 50 µg/mL Propidium Iodide[17]

      • 100 µg/mL RNase A (to prevent staining of double-stranded RNA)[15][17]

      • 0.05% Triton X-100 (to permeabilize the cell membrane)[17]

    • Incubate for 30-40 minutes at room temperature or 37°C, protected from light.[17][18]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.[15]

    • Use a linear scale for PI fluorescence and appropriate gating to exclude cell doublets and debris.[19] The resulting histogram of cell count versus DNA content can be analyzed using cell cycle analysis software.

Visualization: Cell Cycle Analysis Workflow

G start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix wash_fixed Wash Fixed Cells with PBS fix->wash_fixed stain Stain with PI/RNase Solution wash_fixed->stain analyze Analyze by Flow Cytometry stain->analyze model Model Histogram Data (G0/G1, S, G2/M phases) analyze->model

Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.

Part 2: Target Validation and Signaling Pathway Analysis

Once in vitro efficacy is established, the next crucial step is to elucidate the molecular mechanism of action (MOA). Western blotting is a cornerstone technique for this purpose, allowing the investigation of how the compounds affect key cancer-related signaling pathways.[20]

A. Western Blotting for Protein Expression and Phosphorylation

Scientific Rationale: Cancer is often driven by aberrant signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways.[20] Many targeted therapies function by inhibiting key proteins within these cascades. Western blotting allows for the semi-quantitative analysis of specific proteins in cell lysates. By using antibodies specific to both the total protein and its phosphorylated (activated) form, we can determine if a pyrido[4,3-b]oxazine derivative inhibits the activation of critical signaling nodes (e.g., p-Akt, p-ERK).

Experimental Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound as previously described. After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[21]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20][22]

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[22][23]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.[23]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[20] Band intensities can be quantified using densitometry software like ImageJ.

Visualization: Hypothetical Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound Pyrido[4,3-b]oxazine Derivative Compound->Akt Inhibition of Phosphorylation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a pyrido[4,3-b]oxazine derivative.

Part 3: In Vivo Evaluation in Preclinical Models

Promising compounds identified through comprehensive in vitro testing must be evaluated in a living system to assess their real-world therapeutic potential and safety.[24] Animal models, particularly xenograft models, are indispensable for this stage of preclinical drug development.[25]

A. Assessing Anti-Tumor Efficacy in Xenograft Models

Scientific Rationale: Xenograft models involve transplanting human tumor cells or tissues into immunodeficient mice.[25][26] These models allow for the evaluation of a drug's ability to inhibit tumor growth in a complex physiological environment.[27] There are two primary types:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice. These are highly reproducible and excellent for initial efficacy screening.[27][28]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better retain the characteristics of the original human tumor and are considered more predictive of clinical efficacy.[25][28]

Experimental Protocol Overview: Subcutaneous CDX Model

  • Model Establishment:

    • Select an appropriate immunodeficient mouse strain (e.g., Athymic Nude, SCID).

    • Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of the mice.

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Prepare the pyrido[4,3-b]oxazine derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound according to a predetermined dosing schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Efficacy Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Efficacy

The primary endpoint is typically Tumor Growth Inhibition (TGI). Results can be summarized in a table.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-N/A
Derivative 125 mg/kg, QD
Derivative 150 mg/kg, QD
Positive Control-
B. Preliminary Pharmacokinetic (PK) and Toxicity Studies

Scientific Rationale: Concurrently with or following efficacy studies, it is essential to understand the pharmacokinetic profile of the lead candidates.[29] PK studies analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[30] This information helps in optimizing dosing schedules and understanding the drug's exposure at the tumor site. Preliminary toxicity studies are also conducted to identify a maximum tolerated dose (MTD) and assess the overall safety profile of the compound. While detailed GLP toxicology is a later-stage requirement, early assessment is crucial for go/no-go decisions.

Conclusion

The systematic experimental design outlined in this guide provides a robust framework for the preclinical evaluation of novel pyrido[4,3-b]oxazine derivatives. By progressing from broad in vitro cytotoxicity screens to detailed mechanistic studies of apoptosis and cell cycle arrest, and further validating findings through molecular analysis of signaling pathways, researchers can build a strong data package. The ultimate test of efficacy in in vivo models provides the critical evidence needed to advance the most promising candidates toward clinical development. This stepwise, evidence-based approach is fundamental to translating the chemical promise of the pyrido[4,3-b]oxazine scaffold into tangible therapeutic benefits for patients.

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  • Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][15][18]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: High-Throughput Screening Assays for Pyrido[4,3-b]oxazine Compounds

Prepared by: Gemini, Senior Application Scientist Abstract The pyrido[4,3-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrido[4,3-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer agents, kinase inhibitors, and modulators of epigenetic targets.[1][2][3][4] To efficiently explore the therapeutic potential of compound libraries based on this scaffold, robust and scalable high-throughput screening (HTS) methodologies are essential. This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, development, and implementation of HTS assays tailored for the discovery of bioactive pyrido[4,3-b]oxazine derivatives. We present detailed protocols for two primary assay formats targeting distinct, high-value drug target classes: a biochemical fluorescence-based assay for protein kinase inhibitors and a cell-based luminescence assay for modulators of G protein-coupled receptors (GPCRs). Furthermore, we discuss emerging label-free technologies and critical data analysis workflows to ensure the integrity and success of an HTS campaign.

Introduction: The Pyrido[4,3-b]oxazine Scaffold and the Imperative for HTS

The fusion of a pyridine and an oxazine ring creates the pyrido[4,3-b]oxazine core, a structure that has proven to be a versatile template for interacting with various biological targets. Research has highlighted its potential in oncology, with specific derivatives showing inhibitory activity against key targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Bromodomain and Extra-Terminal Domain (BET) proteins.[3][4][5] Given the vast chemical space that can be explored through substitutions on this core structure, high-throughput screening (HTS) is the most effective strategy to rapidly identify lead compounds from large chemical libraries.[6]

An HTS campaign's success is not merely a function of speed but is critically dependent on the quality and biological relevance of the chosen assay.[7] The development of a suitable assay is a multi-faceted process that requires careful consideration of the target biology, the appropriate detection technology, and the necessary steps for validation and automation.[8][9] This guide is structured to walk you through these critical decisions, providing both the "how" and the "why" behind each protocol.

Foundational Strategy: Selecting the Right HTS Assay

Before embarking on any HTS campaign, the primary objective must be clearly defined.[10] Are you searching for inhibitors, activators, or allosteric modulators? Is the target a purified enzyme or a complex pathway within a cell? The answers to these questions will dictate the most appropriate assay format.

Biochemical vs. Cell-Based Assays:

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) and directly measure the compound's effect on the target molecule. They are generally simpler to optimize, less prone to off-target effects, and ideal for primary screening to identify direct binders or inhibitors.[10]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process or pathway in a more physiologically relevant environment. They provide valuable information on cell permeability, potential toxicity, and mechanism of action but can be more complex to develop and interpret due to the involvement of multiple cellular components.

For pyrido[4,3-b]oxazine libraries, a tiered screening approach is often most effective: a primary biochemical screen to identify direct inhibitors followed by a secondary cell-based assay to confirm on-target activity in a cellular context.

Application Note I: Biochemical Assay for Protein Kinase Inhibitors

Rationale: Protein kinases are a well-established class of drug targets, particularly in oncology.[11][12] Given that certain pyrido[2,3-b][11]oxazine derivatives have demonstrated potent EGFR-TK inhibitory activity, a universal kinase assay is a logical starting point for screening new chemical libraries.[3] We will focus on a fluorescence-based assay that directly quantifies ADP, the universal product of all kinase reactions, offering broad applicability across the kinome.[13]

Principle of the Assay

This protocol describes a homogeneous, "mix-and-read" fluorescence polarization (FP) assay. The assay operates on the principle of competitive binding. Following the kinase reaction, where ATP is converted to ADP, a detection mix containing an ADP-specific antibody and a fluorescently labeled ADP tracer is added. The ADP produced by the kinase reaction competes with the ADP tracer for binding to the antibody.

  • High Kinase Activity (No Inhibition): Large amounts of ADP are produced. This ADP displaces the fluorescent tracer from the antibody. The small, unbound tracer tumbles rapidly in solution, resulting in a low FP signal.

  • Low Kinase Activity (Inhibition): Little ADP is produced. The fluorescent tracer remains bound to the large antibody. This complex tumbles slowly, resulting in a high FP signal.

The signal is therefore inversely proportional to kinase activity.

Experimental Workflow: Kinase Inhibition FP Assay

HTS_Workflow_Kinase cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection Compound 1. Dispense Compounds (e.g., 50 nL in DMSO) Controls 2. Dispense Controls (Positive & Negative) Enzyme_Mix 3. Add Kinase Enzyme Mix (e.g., 5 µL) Controls->Enzyme_Mix Incubate_1 4. Pre-incubate (15 min at RT) Enzyme_Mix->Incubate_1 Substrate_Mix 5. Add ATP/Substrate Mix (e.g., 5 µL) Incubate_1->Substrate_Mix Incubate_2 6. Incubate Reaction (60 min at RT) Substrate_Mix->Incubate_2 Detection_Mix 7. Add FP Detection Mix (Antibody/Tracer, 10 µL) Incubate_2->Detection_Mix Incubate_3 8. Incubate for Binding (60 min at RT) Detection_Mix->Incubate_3 Read_Plate 9. Read Plate (Fluorescence Polarization) Incubate_3->Read_Plate Data_Analysis 10. Data Analysis (Z-Factor, % Inhibition) Read_Plate->Data_Analysis

Caption: Workflow for a fluorescence polarization-based kinase inhibition HTS assay.

Detailed Protocol

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Kinase: Prepare a 2X working solution of the target kinase in Assay Buffer. The final concentration should be determined empirically to yield a robust signal window (typically in the low nM range).
  • ATP/Substrate Mix: Prepare a 2X working solution of ATP and the appropriate peptide or protein substrate in Assay Buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
  • Positive Control (No Kinase Activity): Assay Buffer without kinase.
  • Negative Control (Max Kinase Activity): Assay Buffer with kinase and substrate, but with DMSO vehicle instead of compound.
  • FP Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Transcreener® ADP² FP Assay, BellBrook Labs), containing ADP FP Tracer and ADP² Antibody in Stop & Detect Buffer.

2. Assay Procedure:

  • Using an acoustic dispenser (e.g., Echo® MS), transfer 50 nL of each pyrido[4,3-b]oxazine compound from the library source plate to the 384-well assay plate. Also dispense DMSO vehicle for controls.
  • Add 5 µL of the 2X Kinase solution to all wells except the Positive Control wells. Add 5 µL of Assay Buffer to the Positive Control wells.
  • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding 5 µL of the 2X ATP/Substrate Mix to all wells.
  • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
  • Stop the reaction by adding 10 µL of the FP Detection Reagent to all wells.
  • Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
  • Read the plate on a microplate reader capable of fluorescence polarization (e.g., PHERAstar FSX).[14]
Data Analysis and Quality Control

1. Assay Quality (Z'-Factor): The robustness of the assay is determined by calculating the Z'-factor from the control wells on each plate.

Z' = 1 - (3 * (SD_neg + SD_pos)) / |Avg_neg - Avg_pos|

Where SD is the standard deviation and Avg is the average of the negative and positive controls.

  • An excellent assay has a Z' ≥ 0.5.

2. Hit Identification: Calculate the percent inhibition for each compound:

% Inhibition = 100 * (Signal_compound - Avg_pos) / (Avg_neg - Avg_pos)

A hit is typically defined as any compound exhibiting inhibition greater than a set threshold, often three times the standard deviation of the negative controls or a fixed value (e.g., >50% inhibition).

ParameterRecommended ValueRationale
Plate Format 384-well or 1536-wellStandard for HTS to conserve reagents and increase throughput.[10]
Final Assay Volume 20 µLA common volume for 384-well plates, balancing reagent cost and signal.
Compound Conc. 10 µM (final)A standard concentration for primary single-point screening.
ATP Conc. At or near KmIncreases sensitivity for detecting ATP-competitive inhibitors.
Z'-Factor Goal ≥ 0.5Ensures a statistically robust separation between positive and negative controls.[15]

Application Note II: Cell-Based Assay for GPCR Modulation

Rationale: G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for approximately 30% of all approved drugs.[16][17] A cell-based assay provides a more complex biological system to screen pyrido[4,3-b]oxazine compounds for activity against this target class, assessing not only target engagement but also cell permeability and downstream signaling.

Principle of the Assay

This protocol describes a homogeneous, luminescence-based assay to measure changes in intracellular cyclic AMP (cAMP), a critical second messenger for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins. The assay uses a competitive immunoassay principle in a lysis format. Cells are first incubated with the test compounds and then lysed. The cAMP in the lysate competes with a labeled cAMP for binding to a specific antibody. The luminescent signal is inversely proportional to the amount of cAMP present.

  • Gs-Coupled Receptor (Activation): Agonist binding -> Gs activation -> Adenylyl cyclase activation -> Increased cAMP -> Low luminescence.

  • Gi-Coupled Receptor (Activation): Agonist binding -> Gi activation -> Adenylyl cyclase inhibition -> Decreased cAMP -> High luminescence.

GPCR Signaling Pathway (Gs/Gi)

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (Gs or Gi) GPCR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Gs (+) Gi (-) cAMP cAMP AC->cAMP Conversion Ligand Ligand (e.g., Pyrido-oxazine) Ligand->GPCR ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified signaling pathway for Gs and Gi-coupled GPCRs.

Detailed Protocol

This protocol is for a 384-well plate format using a commercially available cAMP assay kit (e.g., Cisbio cAMP Gs/Gi kit).

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) under standard conditions.
  • Harvest cells and resuspend in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
  • Dispense 5 µL of the cell suspension into 384-well white, solid-bottom plates (e.g., 2,000 cells/well).

2. Compound Addition and Stimulation:

  • Transfer 50 nL of pyrido[4,3-b]oxazine compounds and controls to the cell plates using an acoustic dispenser.
  • For Agonist Screening: Add 5 µL of assay buffer.
  • For Antagonist Screening: Add 5 µL of a known agonist at its EC₈₀ concentration.
  • Incubate the plates for 30 minutes at room temperature.

3. Cell Lysis and Detection:

  • Sequentially add 5 µL of the labeled cAMP (e.g., d2-labeled) and 5 µL of the specific antibody (e.g., anti-cAMP-cryptate) from the kit to all wells. These reagents typically contain cell lysis components.
  • Incubate for 60 minutes at room temperature to allow for lysis and immunoassay equilibration.
  • Read the plate on a HTRF®-compatible reader.
Data Analysis

For antagonist screening, results are often expressed as percent inhibition of the agonist response. For agonist screening, results are expressed as percent activation relative to a reference agonist. Hits from the primary screen should be re-tested in a dose-response format to determine potency (EC₅₀ or IC₅₀).[18]

ParameterRecommended ValueRationale
Cell Line CHO or HEK293Robust, well-characterized lines for stable expression of recombinant GPCRs.
Cell Density 1,000-5,000 cells/wellOptimized to provide a signal-to-background ratio >5.
Agonist Conc. (Antagonist Mode) EC₈₀Provides a robust signal window while maintaining sensitivity to inhibitors.
Data Readout Luminescence/TR-FRETHigh sensitivity and low interference from compound autofluorescence.[15]

The Next Frontier: Label-Free HTS Technologies

While traditional fluorescence and luminescence assays are powerful, they are susceptible to artifacts from compounds that interfere with light signals. Label-free technologies circumvent these issues by directly measuring biophysical changes.[19]

Acoustic Ejection Mass Spectrometry (AEMS): This technology uses acoustic energy to eject nanoliter-scale droplets from an assay plate directly into a mass spectrometer.[20] It allows for the direct, label-free measurement of substrate and product, providing highly accurate and unambiguous data at a rate of one sample per second.[20] This is particularly valuable for difficult targets where labeled substrates or antibodies are not available.[21]

Label_Free_Concept cluster_labeled Labeled Assay (Indirect) cluster_labelfree Label-Free MS Assay (Direct) Reaction_L Enzyme + Substrate -> Product Reporter Add Labeled Reporter Reaction_L->Reporter Signal Measure Light (Proxy for Product) Reporter->Signal Reaction_LF Enzyme + Substrate -> Product MS Measure Mass of Substrate & Product Reaction_LF->MS

Caption: Conceptual difference between labeled and label-free HTS approaches.

Conclusion and Forward Outlook

The pyrido[4,3-b]oxazine scaffold represents a promising starting point for the development of novel therapeutics. By leveraging modern HTS techniques, researchers can efficiently navigate vast chemical libraries to identify potent and selective modulators of high-value biological targets. The protocols detailed in this guide for kinase and GPCR screening provide robust, validated frameworks for initiating such a discovery campaign. The initial hits identified through these primary screens must undergo rigorous confirmation and secondary screening to validate their activity and elucidate their mechanism of action.[22] As technologies continue to evolve, the integration of label-free methods will further enhance the quality and physiological relevance of HTS data, ultimately accelerating the journey from a library compound to a clinical candidate.

References

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  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
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Application

Application Notes and Protocols for the Evaluation of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine in EGFR-TKI Research

Introduction: The Evolving Landscape of EGFR-TKI Resistance and the Rationale for Novel Scaffolds The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of EGFR-TKI Resistance and the Rationale for Novel Scaffolds

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC) where activating mutations in the EGFR gene drive tumor proliferation.[1][2] First and second-generation tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, have demonstrated significant clinical efficacy in patients with these activating mutations.[3][4][5] However, the development of acquired resistance, most commonly through the "gatekeeper" T790M mutation in exon 20 of the EGFR gene, limits the long-term effectiveness of these therapies.[3][6][7] The T790M mutation was initially thought to cause resistance through steric hindrance, but it is now understood that it primarily increases the affinity of the kinase for ATP, thus reducing the potency of ATP-competitive inhibitors.[3][8][9]

This has spurred the development of third-generation irreversible inhibitors, like osimertinib, which are designed to target the T790M mutation while sparing the wild-type (WT) EGFR to minimize off-target toxicities.[6][10] Unfortunately, resistance to third-generation TKIs can also emerge, often through mutations at the C797S residue, which prevents the covalent binding of these inhibitors.[4][7] This continuous evolution of resistance mechanisms necessitates the exploration of novel chemical scaffolds that can effectively inhibit various EGFR mutants.

Proposed Mechanism of Action and Structural Rationale

The 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine scaffold is hypothesized to act as an ATP-competitive inhibitor of the EGFR kinase domain. The rationale for its potential efficacy against both activating and resistance mutations lies in the unique structural features of the pyrido-oxazine core. The nitrogen atoms in the pyridine ring and the oxygen and nitrogen atoms in the oxazine ring can form crucial hydrogen bond interactions with key residues in the ATP-binding pocket of EGFR. The methyl group at the 7-position can be strategically positioned to interact with a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Diagram of Proposed EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P Phosphorylation EGF EGF EGF->EGFR Binding ATP ATP ATP->EGFR Binds to Kinase Domain PyridoOxazine 7-methyl-2H,3H,4H- pyrido[4,3-b]oxazine PyridoOxazine->EGFR Competitive Inhibition Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Activates

Caption: Proposed mechanism of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine as an ATP-competitive EGFR inhibitor.

PART 1: Synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 4-amino-3-hydroxymethyl-2-methylpyridine Step1 Step 1: Protection of amino group Start->Step1 Step2 Step 2: Cyclization with a suitable C1 synthon Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Final Final Product: 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine Step3->Final

Caption: A generalized workflow for the proposed synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Protocol 1: Proposed Synthesis

Step 1: Protection of the Amino Group

  • Dissolve 4-amino-3-hydroxymethyl-2-methylpyridine in a suitable solvent such as dichloromethane (DCM).

  • Add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)2O, in the presence of a base like triethylamine (TEA).

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction mixture and purify the product by column chromatography to obtain the Boc-protected intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the protected intermediate in an appropriate solvent like tetrahydrofuran (THF).

  • Treat with a reagent that can facilitate the cyclization, such as a mild acid catalyst, to promote the formation of the oxazine ring.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product.

Step 3: Deprotection

  • Dissolve the cyclized product in a solvent like DCM.

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA), to remove the Boc group.

  • Stir the reaction at room temperature until the deprotection is complete, as indicated by TLC.

  • Neutralize the reaction mixture, extract the product, and purify it by column chromatography or recrystallization to yield 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Note: This is a generalized protocol. Optimization of reagents, solvents, and reaction conditions will be necessary. Characterization of the final product should be performed using techniques such as NMR, mass spectrometry, and elemental analysis.

PART 2: In Vitro Evaluation of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

A series of in vitro assays are essential to characterize the biochemical and cellular activity of the compound.

Protocol 2: Biochemical EGFR Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR kinase domains (wild-type and mutants). Radiometric assays are considered the gold standard for this purpose.[1]

Materials:

  • Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • [γ-³³P]ATP

  • Kinase buffer

  • 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

  • Reference inhibitors (e.g., gefitinib, osimertinib)

Procedure:

  • Prepare a serial dilution of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine and reference inhibitors in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted compounds to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cell-Based EGFR Phosphorylation Assay

This assay assesses the ability of the compound to inhibit EGFR autophosphorylation in a cellular context.[1][18]

Materials:

  • NSCLC cell lines with different EGFR statuses:

    • HCC827 (EGFR exon 19 deletion, sensitive)

    • NCI-H1975 (L858R/T790M, resistant)[19]

    • A549 (WT-EGFR, for selectivity)[19]

  • Cell culture medium and supplements

  • 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

  • Reference inhibitors

  • Lysis buffer

  • Antibodies for Western blotting (anti-pEGFR, anti-total EGFR, anti-Actin)

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours.

  • Treat the cells with various concentrations of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine or reference inhibitors for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes (for WT-EGFR expressing cells).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using the specified antibodies.

  • Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Protocol 4: Cell Proliferation Assay

This assay measures the effect of the compound on the growth and viability of cancer cells.[1][18]

Materials:

  • NSCLC cell lines (as in Protocol 3)

  • Cell culture medium and supplements

  • 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

  • Reference inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed the cells in 96-well plates at an appropriate density.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with a serial dilution of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine or reference inhibitors.

  • Incubate the plates for 72 hours.

  • Add the CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the percent of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: In Vitro Activity Summary

CompoundEGFR WT (IC50, nM)EGFR L858R (IC50, nM)EGFR T790M (IC50, nM)EGFR L858R/T790M (IC50, nM)HCC827 (GI50, nM)NCI-H1975 (GI50, nM)A549 (GI50, nM)
7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Gefitinib [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Osimertinib [Insert Data][Insert Data][Insert Data][Insert-Data][Insert Data][Insert Data][Insert Data]

PART 3: In Vivo Evaluation of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 5: Xenograft Mouse Models

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are commonly used to evaluate the in vivo efficacy of EGFR-TKIs.[20]

Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Establish Xenograft Tumors in Immunocompromised Mice Step1 Randomize Mice into Treatment Groups Start->Step1 Step2 Administer Compound/Vehicle Daily Step1->Step2 Step3 Monitor Tumor Volume and Body Weight Step2->Step3 Step4 Pharmacodynamic Analysis (Tumor Biopsies) Step3->Step4 Optional End Determine Tumor Growth Inhibition (TGI) Step3->End

Caption: A typical workflow for an in vivo efficacy study using xenograft models.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • NSCLC cell lines (NCI-H1975) or PDX models with relevant EGFR mutations

  • 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine formulated for in vivo administration

  • Vehicle control

  • Reference inhibitor (e.g., osimertinib)

Procedure:

  • Implant NSCLC cells or PDX tumor fragments subcutaneously into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine at different doses, reference inhibitor).

  • Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Measure tumor dimensions with calipers and body weight regularly (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for pEGFR).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine as a novel EGFR-TKI. Successful outcomes from these studies, demonstrating potent and selective inhibition of clinically relevant EGFR mutants, would warrant further investigation, including detailed pharmacokinetic and toxicology studies, and ultimately, consideration for clinical development. The exploration of novel chemical scaffolds like the pyrido[4,3-b]oxazine core is crucial in the ongoing effort to overcome the challenge of acquired resistance in EGFR-mutant cancers.

References

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. (n.d.). PNAS. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Le, T., et al. (2021). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Cancers (Basel), 13(22), 5711. [Link]

  • Ko, B., Paucar, D., & Halmos, B. (2017). EGFR T790M: revealing the secrets of a gatekeeper. Lung Cancer: Targets and Therapy, 8, 137–147. [Link]

  • T790M in NSCLC: ESMO Biomarker Factsheet. (n.d.). OncologyPRO. [Link]

  • Leonetti, A., et al. (2019). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Molecular Cancer, 18(1), 1-15. [Link]

  • Camidge, D. R., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review, 23(133), 356–366. [Link]

  • Tanaka, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3359–3366. [Link]

  • Russo, A., et al. (2020). Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. International Journal of Molecular Sciences, 21(18), 6653. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025). Drug Design, Development and Therapy. [Link]

  • Heppner, D. E. (2023). Design and development of mutant EGFR inhibitors from a structural perspective. Indian Journal of Biochemistry and Biophysics, 60(9), 3967. [Link]

  • A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. (n.d.). PMC. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (n.d.). PMC. [Link]

  • New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. (2020). AACR Journals. [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). PMC. [Link]

  • Synthesis of pyridine and oxazine derivatives. (n.d.). ResearchGate. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. [Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. (2025). [Link]

  • Sun, H., et al. (2025). Abstract 5556: Development of osimertinib resistant mouse models for preclinical evaluation of third-generation EFGR-TKI therapies. Cancer Research, 85(7_Supplement), 5556. [Link]

  • Novel pyrido[2,3-b][7][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC. [Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. (2025). MDPI. [Link]

  • Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance. (2021). PubMed. [Link]

  • Human EGFR1 Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed. [Link]

  • Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance. (2021). MDPI. [Link]

  • Novel Pyrido[2,3-b][7][8]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. (2025). ResearchGate. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). PMC. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. (n.d.). [Link]

  • Novel pyrido[2,3- b][7][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2025). PubMed. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. (2018). PubMed. [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][7][8]oxazines and pyrido[4,3-b][7][8]thiazines. (n.d.). PubMed. [Link]

Sources

Method

Application Note: Assessing the Antibacterial Activity and Resistance Propensity of Pyridobenzoxazine Analogues

Introduction & Scientific Rationale Pyridobenzoxazine analogues represent a critical class of antimicrobial agents, characterized by a fused tricyclic ring system that forms the structural core of third-generation fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyridobenzoxazine analogues represent a critical class of antimicrobial agents, characterized by a fused tricyclic ring system that forms the structural core of third-generation fluoroquinolones like levofloxacin and ofloxacin. In drug development, structural modifications at the C-10 position (e.g., the introduction of 4,4-dialkyl-3-aminopyrrolidines) are frequently employed to alter lipophilicity, thereby enhancing penetration through the mycobacterial cell wall and improving activity against both Gram-positive and Gram-negative pathogens[1],[2].

The primary mechanism of action for these analogues involves the dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to the enzyme-DNA complex, pyridobenzoxazines stabilize a ternary cleavage complex, leading to replication fork arrest, double-strand DNA breaks, and rapid bactericidal cell death.

MOA Drug Pyridobenzoxazine Analogue Enzyme DNA Gyrase / Topo IV + DNA Complex Drug->Enzyme Binds Ternary Ternary Cleavage Complex Enzyme->Ternary Stabilizes Arrest Replication Fork Arrest Ternary->Arrest Blocks replication Death Bacterial Cell Death Arrest->Death DNA Fragmentation

Mechanism of action of pyridobenzoxazine analogues inhibiting DNA replication.

To comprehensively evaluate a novel pyridobenzoxazine analogue, researchers must move beyond simple susceptibility screening. A robust evaluation requires defining the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and critically, the Mutant Prevention Concentration (MPC) to assess the drug's propensity to select for resistant subpopulations[3].

Workflow A Compound Preparation (Pyridobenzoxazine Analogues) B MIC / MBC Determination (Broth Microdilution) A->B Primary Screening C Time-Kill Kinetics (Bactericidal Profiling) B->C Active Hits (MIC < 4 µg/mL) D Mutant Prevention Concentration (MPC) B->D Resistance Profiling E Lead Candidate Selection C->E D->E

Step-by-step workflow for assessing the antibacterial profile of novel analogues.

Protocol 1: In Vitro Susceptibility Testing (MIC & MBC)

This protocol utilizes the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].

Causality & System Validation (E-E-A-T Insights)
  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Why? Pyridobenzoxazines and other fluoroquinolones readily chelate divalent cations (

    
     and 
    
    
    
    ). Variations in these ions will alter the free-drug concentration, leading to irreproducible MICs[4].
  • Self-Validating QC: The assay must include a known quality control strain (e.g., E. coli ATCC 25922). If the MIC of the reference drug (e.g., levofloxacin) against the QC strain falls outside the accepted CLSI range (0.015–0.06 µg/mL), the entire plate is analytically invalid and must be discarded.

  • Vehicle Control: Because novel analogues often require DMSO for initial solubilization, a vehicle control well (containing the highest assay concentration of DMSO, strictly

    
    ) must be included to prove the solvent is not contributing to bacterial growth inhibition.
    
Step-by-Step Methodology
  • Compound Preparation: Dissolve the pyridobenzoxazine analogue in 100% DMSO to create a 10 mg/mL stock. Dilute the stock in CAMHB to achieve a working concentration of 256 µg/mL (DMSO concentration

    
    ).
    
  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the working compound solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

    • Column 11: Growth control (CAMHB + bacteria, no drug).

    • Column 12: Sterility control (CAMHB only).

  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to yield 
    
    
    
    CFU/mL.
  • Inoculation: Add 50 µL of the diluted inoculum to columns 1 through 11. The final well volume is 100 µL, and the final bacterial concentration is

    
     CFU/mL.
    
  • Incubation & MIC Reading: Incubate the plate at 35°C ± 2°C for 16–20 hours. The MIC is defined as the lowest concentration of the analogue that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquot 10 µL from all optically clear wells (MIC and above) and plate onto Mueller-Hinton Agar. Incubate for 24 hours. The MBC is the lowest concentration that results in a

    
     reduction of the initial inoculum.
    

Protocol 2: Mutant Prevention Concentration (MPC)

The MIC only measures the susceptibility of the bulk population. The MPC defines the upper boundary of the Mutant Selection Window (MSW)—the concentration required to inhibit the growth of the least susceptible, single-step mutant present in a high-density population[3].

Causality & System Validation (E-E-A-T Insights)
  • Inoculum Density: The assay strictly requires an inoculum of

    
     CFU. Why?  The spontaneous mutation frequency for gyrA or parC (the primary targets of pyridobenzoxazines) is approximately 
    
    
    
    to
    
    
    . A standard MIC assay (
    
    
    CFU) is statistically blind to these mutants. Plating
    
    
    CFU guarantees that first-step resistant mutants are physically present on the agar[3].
  • Agar vs. Broth: MPC is performed via agar dilution rather than broth. High-density broth cultures suffer from rapid nutrient depletion, pH shifts, and autolysis, which artificially skew drug efficacy. Agar allows for the direct visual confirmation and isolation of resistant colonies.

Step-by-Step Methodology
  • High-Density Inoculum Preparation: Inoculate 500 mL of CAMHB with the test strain and incubate at 35°C with shaking (200 rpm) until an optical density (

    
    ) of 1.0 is reached. Centrifuge the culture at 4000 × g for 15 minutes. Resuspend the pellet in 3 mL of CAMHB to achieve a final density of 
    
    
    
    CFU/mL.
  • Agar Plate Preparation: Prepare Mueller-Hinton Agar plates containing the pyridobenzoxazine analogue at concentrations ranging from 0.5× MIC to 32× MIC in linear or 2-fold increments.

  • Inoculation: Plate 100 µL of the concentrated suspension (

    
     CFU per plate) onto the surface of the drug-containing agar plates. Use a minimum of three plates per concentration to ensure statistical validity.
    
  • Incubation & Scoring: Incubate the plates at 35°C for 48 to 72 hours. (Extended incubation is required as resistant mutants often exhibit a significant fitness cost and grow slowly).

  • MPC Determination: The MPC is recorded as the lowest concentration of the analogue that completely prevents the emergence of any mutant colonies.

  • MSW Calculation: Calculate the Mutant Selection Window as the ratio of MPC to MIC (MSW = MPC / MIC). A narrower MSW indicates a lower propensity for the analogue to select for clinical resistance.

Data Presentation & Interpretation

The efficacy of a novel pyridobenzoxazine analogue is best interpreted by comparing its MIC, MBC, and MPC against a clinical standard (e.g., Levofloxacin). An ideal lead candidate will demonstrate a lower MIC and a compressed MSW compared to the control.

Table 1: Representative Quantitative Antimicrobial Data for Pyridobenzoxazine Analogues

CompoundTest StrainMIC (µg/mL)MBC (µg/mL)MPC (µg/mL)MSW (MPC/MIC)
Levofloxacin (Control)S. pneumoniae ATCC 496191.02.04.04.0
Analogue 26aS. pneumoniae ATCC 496190.250.51.04.0
Analogue 26cS. pneumoniae ATCC 496190.1250.250.54.0
Levofloxacin (Control)E. coli ATCC 259220.030.060.258.3
Analogue 26aE. coli ATCC 259220.0150.030.1258.3

Interpretation: Analogue 26c demonstrates superior potency (MIC = 0.125 µg/mL) compared to Levofloxacin while maintaining a proportional Mutant Selection Window, making it a strong candidate for further in vivo pharmacokinetic evaluation.

References[4] Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. URL:https://clsi.org/standards/products/microbiology/documents/m07/[1] Kawakami K, Namba K, Tanaka M, Matsuhashi N, Sato K, Takemura M. "Antimycobacterial Activities of Novel Levofloxacin Analogues." Antimicrobial Agents and Chemotherapy. URL:https://doi.org/10.1128/aac.44.8.2126-2129.2000[3] Blondeau JM, Zhao X, Hansen G, Drlica K. "Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC90306/[2] Kawakami K, Atarashi S, Kimura Y, Takemura M, Hayakawa I. "Synthesis and antibacterial activity of novel pyridobenzoxazine analogues." Chem Pharm Bull (Tokyo). URL:https://doi.org/10.1248/cpb.46.1710

Sources

Application

Application Note: Multi-Parametric Cell Viability Evaluation of 7-Methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (7-Me-PBO) Application: High-throughput screening, cytotoxicity profil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (7-Me-PBO) Application: High-throughput screening, cytotoxicity profiling, and mechanistic elucidation.

Executive Summary & Mechanistic Rationale

The pyrido[4,3-b]oxazine scaffold represents a highly versatile class of heterocyclic compounds with documented anti-proliferative and pro-apoptotic properties, particularly in leukemia and solid tumor models. The introduction of a methyl group at the 7-position (7-Me-PBO) alters the lipophilicity and target-binding kinetics of the core pharmacophore. Evaluating the true cytotoxic efficacy of 7-Me-PBO requires a multi-parametric approach to avoid assay interference and definitively establish its mechanism of action (MoA).

As a Senior Application Scientist, I strongly advocate against relying on a single viability metric. Compounds can exhibit autofluorescence, directly inhibit assay enzymes, or alter cellular metabolism without causing immediate cell death. Therefore, this application note outlines a self-validating, three-tier workflow:

  • Primary Screen (ATP Depletion): Measures the global collapse of cellular metabolism.

  • Orthogonal Validation (Oxidoreductase Activity): Rules out direct enzymatic interference with the primary screen.

  • Mechanistic Profiling (Phosphatidylserine Externalization): Differentiates true apoptosis from necrotic toxicity.

The Causality of Assay Selection

When 7-Me-PBO induces mitotic arrest, the cell's energetic demand outpaces supply, leading to a rapid depletion of intracellular ATP prior to membrane rupture. The [1] exploits this by lysing the cell and immediately inhibiting endogenous ATPases, allowing recombinant luciferase to generate a stable luminescent signal directly proportional to the remaining ATP pool.

To ensure 7-Me-PBO does not act as a false positive (e.g., by directly inhibiting the luciferase enzyme), we employ a [2] as an orthogonal control. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin via mitochondrial dehydrogenases. Finally, [3] is utilized to confirm that the observed metabolic collapse is driven by programmed cell death (apoptosis) rather than non-specific membrane lysis (necrosis).

Experimental Workflow Visualization

G Start 7-Me-PBO Preparation (DMSO Stock & Dilution) Primary Primary Screen: ATP Assay (CellTiter-Glo) Start->Primary Dose-Response Orthogonal Orthogonal Validation: Resazurin Reduction Assay Primary->Orthogonal Hit Confirmation Mechanistic Mechanistic Profiling: Annexin V/PI Flow Cytometry Orthogonal->Mechanistic Apoptosis vs Necrosis Data Data Integration: IC50 & MoA Determination Mechanistic->Data Multi-parametric Analysis

Workflow for multi-parametric viability profiling of 7-Me-PBO.

Step-by-Step Methodologies

Protocol 1: High-Throughput ATP-Based Viability (Primary Screen)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of 7-Me-PBO.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO (establishes 100% viability baseline).

  • Positive Control: 10 µM Staurosporine (confirms assay sensitivity to apoptosis).

  • Background Control: Media only (subtracts baseline luminescence).

Steps:

  • Cell Seeding: Seed target cancer cells (e.g., K-562 leukemia cells) in a solid white 96-well plate at a density of 5,000 cells/well in 50 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 7-Me-PBO in complete media (starting at 100 µM). Add 50 µL of the compound dilutions to the wells (Final volume = 100 µL). Incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute the reagent[1].

  • Lysis and Stabilization: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader with an integration time of 0.5–1 second per well.

Protocol 2: Resazurin Reduction Assay (Orthogonal Validation)

To ensure 7-Me-PBO does not artificially quench luminescence or inhibit luciferase, we validate the IC50 using a fluorometric oxidoreductase assay[2].

Steps:

  • Cell Seeding & Treatment: Replicate Steps 1 and 2 from Protocol 1, but utilize a black, clear-bottom 96-well plate.

  • Reagent Addition: Add 10 µL of Resazurin Cell Viability Reagent (e.g., Cayman Chemical) directly to the 100 µL of media in each well[2].

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for 2 to 4 hours. Application Note: The conversion of resazurin to resorufin is time-dependent. Monitor visually until vehicle control wells turn distinctly pink.

  • Detection: Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm[2]. Subtract the background control fluorescence from all sample wells.

Protocol 3: Annexin V/PI Flow Cytometry (Mechanistic Profiling)

This assay determines if the loss of viability observed in Protocols 1 and 2 is due to apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), or necrosis (Annexin V-/PI+)[3].

Steps:

  • Treatment: Seed 1 × 10^6 cells in a 6-well plate. Treat with 7-Me-PBO at its calculated IC50 and 2× IC50 concentrations for 24 hours.

  • Harvesting: Collect cells, including floating cells in the media (critical for capturing late apoptotic cells). Wash twice with cold PBS (no calcium/magnesium).

  • Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC (or Alexa Fluor 488) and 4 µL of Propidium Iodide (PI) solution (100 µg/mL)[3].

  • Incubation: Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), collecting a minimum of 10,000 events per sample[3]. Apply single-stain compensation controls to correct for spectral overlap between FITC and PI.

Quantitative Data Presentation

The following table summarizes the expected assay metrics and typical viability data profiles when evaluating pyrido-oxazine derivatives like 7-Me-PBO across the described workflows.

Assay Metric / ParameterATP Assay (CellTiter-Glo)Resazurin Reduction AssayAnnexin V/PI Flow Cytometry
Primary Readout Luminescence (RLU)Fluorescence (Ex: 560nm / Em: 590nm)Event % (FITC vs. PE channels)
Assay Z'-Factor > 0.80 (Excellent for HTS)0.65 - 0.75N/A (Single-cell analysis)
Typical 7-Me-PBO IC50 2.5 µM ± 0.3 µM3.1 µM ± 0.4 µMN/A
Linear Dynamic Range 15 to 50,000 cells/well100 to 50,000 cells/well10,000 events analyzed
Mechanistic Insight Global metabolic collapseMitochondrial dysfunctionEarly Apoptosis (AnnV+/PI-)
Potential Interferences Direct luciferase inhibitionCompound autofluorescenceCellular debris (requires gating)

Table 1: Comparative metrics and expected data outputs for the multi-parametric evaluation of 7-Me-PBO.

References

  • Preprints.org. "Enhancing the Anti-Leukemic Potential of Thymoquinone- SBE-β-CD Inclusion Complex: Annexin-V/PI Flow-Cytometry Protocol." Preprints. [Link]

Sources

Method

Application Note: IC50 Determination for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Introduction & Scope This technical guide outlines the protocol for determining the half-maximal inhibitory concentration (IC50) of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (CAS: 2092384-15-9). This molecule represents a p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide outlines the protocol for determining the half-maximal inhibitory concentration (IC50) of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (CAS: 2092384-15-9).

This molecule represents a privileged pyrido[4,3-b][1,4]oxazine scaffold , often investigated for anticancer (EGFR-TK inhibition) , neuroprotective , and antioxidant properties. As a chemical scaffold rather than a final drug product, it is most frequently evaluated in Cell Viability Assays (MTT/Resazurin) to establish baseline cytotoxicity or Enzymatic Inhibition Assays (e.g., Kinase panels).

This note focuses on the Cellular Viability (MTT) Protocol , the industry standard for initial scaffold characterization, while providing specific solubility and handling parameters derived from its physicochemical properties (LogP ~1.2).

Pre-Analytical Phase: Compound Handling

Physicochemical Profile[1][2]
  • Compound: 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine[1]

  • Molecular Weight: ~150.18 g/mol [1]

  • Solubility (LogP ~1.2): Moderately lipophilic.

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO).[2][3][4][5]

  • Storage: Powder at -20°C; Stock solutions at -80°C (avoid freeze-thaw cycles).

Stock Solution Preparation (Critical)

To ensure assay reproducibility, accurate stock preparation is non-negotiable.

  • Weighing: Weigh approximately 1–2 mg of powder into a sterile amber glass vial (to prevent photodegradation).

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 20 mM master stock.

    • Formula:

      
      
      
  • Solubilization: Vortex for 30 seconds. If particulate matter persists, sonicate for 5 minutes at room temperature.

  • QC Check: Visually inspect for clarity. Any turbidity indicates precipitation, which will invalidate the IC50 curve.

Experimental Design: The Dose-Response Workflow

The validity of an IC50 value depends on the Serial Dilution Strategy . We utilize a semi-logarithmic dilution to ensure the "linear" portion of the sigmoidal curve is adequately sampled.

Dilution Logic (Diagram)

G cluster_0 Logic: Maintaining Solvent Consistency Stock Master Stock (10 mM DMSO) Inter Intermediate Plate (100% DMSO) Stock->Inter 1:3 Serial Dilution (8-10 points) Media Assay Media (0.5% DMSO Final) Inter->Media 1:200 Dilution (Prevents Shock) Cells Cell Plate (Treatment) Media->Cells Addition to Cells

Figure 1: Serial dilution workflow ensuring constant DMSO concentration across all dose points.

Core Protocol: MTT Cell Viability Assay

Objective: Determine the concentration at which the scaffold inhibits 50% of cell growth (Cytotoxicity IC50).

Reagents & Materials
  • Target Cells: Adherent cancer cell lines (e.g., A549, H1975) or HEK293 (toxicity control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: 100% DMSO or SDS-HCl.

  • Plate: 96-well clear bottom, tissue-culture treated.

Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
  • Harvest cells and count viability (must be >95%).

  • Dilute cells to 3,000 – 5,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into columns 2–11. Fill columns 1 and 12 with PBS (Edge Effect barrier).

  • Incubate 24h at 37°C, 5% CO2.

Step 2: Compound Treatment (Day 1)
  • Preparation: Prepare a 10-point dose-response series in a separate V-bottom plate (Intermediate Plate).

    • Top Concentration: 100 µM (typical for scaffolds).

    • Dilution Factor: 1:3 (covers 4 logs).

  • Vehicle Control: 0.5% DMSO in media (0% Inhibition).

  • Positive Control: 10 µM Staurosporine or Doxorubicin (100% Inhibition).

  • Transfer: Remove old media from cell plate (optional, or add 2x conc). Add 100 µL of drug-containing media to cells.[6]

  • Incubate: 48 or 72 hours.

Step 3: Readout (Day 3/4)
  • Add 10-20 µL MTT stock to each well.

  • Incubate 2–4 hours until purple formazan crystals form.

  • Aspirate media carefully (do not dislodge crystals).

  • Add 100 µL DMSO to dissolve crystals.

  • Shake plate for 10 mins (protected from light).

  • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis & IC50 Calculation

Raw OD values must be normalized before curve fitting. Linear regression is inappropriate for biological IC50s; you must use a 4-Parameter Logistic (4PL) Model .

Normalization Formula


Curve Fitting Logic (Diagram)

Logic RawData Raw OD570 Values Norm Normalize to % Control RawData->Norm Fit Non-Linear Regression (Sigmoidal 4PL) Norm->Fit LogX Log Transform Concentration (X-axis) LogX->Fit Output IC50 Value (Inflection Point) Fit->Output

Figure 2: Data processing pipeline for accurate IC50 generation.

Acceptance Criteria
ParameterAcceptance RangeAction if Failed
Z-Factor > 0.5Check pipetting error or cell heterogeneity.
DMSO Tolerance < 10% toxicity in vehicleReduce final DMSO % (e.g., to 0.1%).
Hill Slope -0.5 to -1.5Check for precipitation or non-specific binding.
R² (Fit Quality) > 0.95Exclude outliers and re-fit.

Troubleshooting & Optimization

The "DMSO Cliff"

Pyrido-oxazines can precipitate upon addition to aqueous media if the stock is too concentrated.

  • Symptom: Flat curve or noisy data at high concentrations.

  • Solution: Inspect the wells under a microscope immediately after compound addition.[7] If crystals are visible, lower the top concentration or increase the intermediate dilution step.

Edge Effects

Evaporation in outer wells causes concentration artifacts.

  • Solution: Never use columns 1 and 12 for data. Fill them with PBS or media.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[8]

  • Riss, T.L., et al.Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet].

  • ChemScene.7-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine Product Data.
  • BenchChem.Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Application

Application Notes and Protocols for Studying the Pharmacokinetics of Pyridobenzoxazine Derivatives

This guide provides a comprehensive overview and detailed protocols for characterizing the pharmacokinetic (PK) profile of novel pyridobenzoxazine derivatives. The methodologies outlined herein are designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for characterizing the pharmacokinetic (PK) profile of novel pyridobenzoxazine derivatives. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a structured approach from initial in silico assessment to in vivo validation. The emphasis is on building a robust data package to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this important class of compounds.

Introduction: The Importance of Early PK Assessment

Pyridobenzoxazine derivatives have garnered significant interest due to their diverse biological activities. However, promising in vitro potency often fails to translate into in vivo efficacy due to suboptimal pharmacokinetic properties.[1] Early and systematic evaluation of ADME parameters is therefore critical to guide medicinal chemistry efforts, select promising candidates, and de-risk drug development programs. This document outlines a tiered approach to pharmacokinetic characterization, beginning with computational models and progressing through in vitro assays to definitive in vivo studies.

Section 1: In Silico ADME-Tox Prediction

Before embarking on laboratory-based experiments, in silico tools can provide valuable, cost-effective initial predictions of a compound's ADME-Tox profile.[2][3] These computational models use the chemical structure of a pyridobenzoxazine derivative to estimate various pharmacokinetic properties.

Numerous free and commercial software packages are available for this purpose (e.g., SwissADME, GLORYx, BioTransformer).[4][5] These tools can predict a range of parameters, including but not limited to:

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), and aqueous solubility.

  • Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

  • Metabolism: Prediction of potential sites of metabolism by cytochrome P450 (CYP) enzymes.[5]

  • Drug-likeness: Evaluation based on established rules (e.g., Lipinski's Rule of Five).[6]

While in silico predictions are a valuable starting point for hypothesis generation, they must be confirmed with experimental data.

Section 2: Analytical Bioanalysis: LC-MS/MS Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like pyridobenzoxazine derivatives in biological matrices due to its high sensitivity, selectivity, and speed.[7]

Core Principle

The method involves separating the analyte of interest from endogenous matrix components using liquid chromatography and then detecting and quantifying it using a tandem mass spectrometer. Quantification is typically achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[7]

Protocol 2.1: LC-MS/MS Method Development for Pyridobenzoxazine Derivatives in Plasma

Objective: To develop a sensitive and selective method for quantifying a pyridobenzoxazine derivative in plasma.

Materials:

  • Test pyridobenzoxazine derivative and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Blank plasma (e.g., rat, human) with anticoagulant (e.g., K2EDTA).

  • LC-MS/MS system (e.g., equipped with an electrospray ionization (ESI) source).[7]

  • LC columns (e.g., C18 reversed-phase column).

  • HPLC or LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

Procedure:

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the pyridobenzoxazine derivative and the IS into the mass spectrometer to optimize the ESI source parameters (e.g., ion spray voltage, temperature).

    • Determine the optimal precursor ion (typically [M+H]+) and product ions for both the analyte and the IS. Select the most intense and stable transition for MRM quantification.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4-0.6 mL/min.

    • Gradient: Develop a gradient to ensure the analyte is well-retained, separated from matrix interferences, and elutes with a sharp peak shape. A typical starting gradient could be:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B (re-equilibration)

    • Injection Volume: 5-10 µL.

  • Method Validation:

    • Once developed, the method must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[8][9][10][11][12] Key validation parameters include:

      • Selectivity and Specificity

      • Accuracy and Precision

      • Calibration Curve Linearity and Range (LLOQ to ULOQ)

      • Recovery

      • Matrix Effects

      • Stability (bench-top, freeze-thaw, long-term)

Data Presentation: LC-MS/MS Parameters
ParameterRecommended Starting ConditionRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm)Good retention for moderately lipophilic heterocyclic compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for efficient positive-ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Ionization Mode Positive Electrospray (ESI+)Pyridobenzoxazine derivatives typically contain basic nitrogen atoms that are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[7]
Sample Prep Protein Precipitation with AcetonitrileFast, simple, and effective for early-stage discovery studies.[7]
Visualization: Bioanalytical Workflow

cluster_sample Sample Collection & Prep cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P Plasma Sample (50 µL) IS Add Internal Standard in ACN (150 µL) P->IS Vortex Vortex to Precipitate Proteins IS->Vortex Spin Centrifuge Vortex->Spin Supernatant Transfer Supernatant Spin->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Sep Chromatographic Separation (C18) Inject->Sep Detect MS/MS Detection (MRM) Sep->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quant Quantify Concentration Calibrate->Quant

Caption: Workflow for LC-MS/MS bioanalysis of plasma samples.

Section 3: In Vitro Pharmacokinetics

In vitro ADME assays are rapid, cost-effective methods to assess the intrinsic properties of a compound before advancing to more complex in vivo studies. The two most critical in vitro PK assays for early assessment are metabolic stability and plasma protein binding.

Metabolic Stability in Liver Microsomes

Core Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[13][14] The data generated allows for the calculation of in vitro half-life (t½) and intrinsic clearance (Clint).[15]

Protocol 3.1.1: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a pyridobenzoxazine derivative.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (or 1 mM NADPH solution).

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Ice-cold acetonitrile with internal standard for reaction termination.

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[13]

    • Prepare the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[15]

    • Pre-warm the microsomal solution and compound solutions at 37°C for 5-10 minutes.

  • Incubation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsomal solution.

    • Immediately add the pre-warmed compound solution to the microsome/NADPH mixture to start the incubation.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[13][16]

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with internal standard.

  • Sample Analysis:

    • Vortex and centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using the validated LC-MS/MS method (Protocol 2.1) to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Plasma Protein Binding (PPB)

Core Principle: Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[17] The Rapid Equilibrium Dialysis (RED) method is a reliable technique to determine the percentage of a compound bound to plasma proteins.[17][18][19]

Protocol 3.2.1: PPB Assay using the RED Device

Objective: To determine the fraction of a pyridobenzoxazine derivative bound to plasma proteins.

Materials:

  • Thermo Scientific™ RED Device or similar.[19]

  • Pooled plasma (human, rat, etc.).

  • Dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Incubator shaker set to 37°C.

Procedure:

  • Preparation:

    • Spike the test compound into plasma to a final concentration (e.g., 1-10 µM).[18]

    • Assemble the RED device base plate and inserts.

  • Dialysis:

    • Add the spiked plasma (e.g., 200-300 µL) to the sample (red-ringed) chamber of the RED insert.[18]

    • Add dialysis buffer (e.g., 350-500 µL) to the buffer chamber.[18]

    • Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[18]

  • Sampling and Analysis:

    • After incubation, carefully remove an aliquot (e.g., 50 µL) from both the plasma chamber and the buffer chamber.

    • To matrix-match the samples for LC-MS/MS analysis:

      • Add an equal volume of blank buffer to the plasma aliquot.

      • Add an equal volume of blank plasma to the buffer aliquot.

    • Perform protein precipitation on both sets of samples using acetonitrile containing an internal standard.

    • Analyze the processed samples by LC-MS/MS (Protocol 2.1).

  • Data Analysis:

    • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound (% Bound): % Bound = (1 - fu) * 100

Visualization: In Vitro ADME Decision Tree

decision decision result result Start Test Pyridobenzoxazine Derivative MS_Assay Metabolic Stability Assay (Protocol 3.1.1) Start->MS_Assay MS_Decision t½ > 30 min? MS_Assay->MS_Decision PPB_Assay Plasma Protein Binding Assay (Protocol 3.2.1) MS_Decision->PPB_Assay Yes Optimize_Met Optimize for Metabolic Liability MS_Decision->Optimize_Met No PPB_Decision % Bound < 99%? PPB_Assay->PPB_Decision Proceed Proceed to In Vivo PK PPB_Decision->Proceed Yes Optimize_PPB Consider PPB in SAR PPB_Decision->Optimize_PPB No

Caption: Decision-making flowchart based on in vitro PK results.

Section 4: In Vivo Pharmacokinetics in Rodents

In vivo studies provide the most relevant data on how a drug behaves in a whole organism, integrating all ADME processes. The rat is a commonly used species for initial PK screening.

Core Principle: The pyridobenzoxazine derivative is administered to rats via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the drug concentration in plasma is measured to determine key PK parameters. Comparing IV and PO data allows for the calculation of oral bioavailability.

Protocol 4.1: Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and oral bioavailability of a pyridobenzoxazine derivative in rats.

Animals: Male Sprague-Dawley rats (e.g., 250-300 g) are commonly used. Animals should be cannulated (e.g., jugular vein) for ease of serial blood sampling.

Formulation:

  • IV Formulation: Solubilize the compound in a vehicle suitable for injection (e.g., saline, 5% dextrose, or a co-solvent system like 10% DMSO / 40% PEG400 / 50% water).

  • PO Formulation: Formulate as a solution or suspension in a vehicle like 0.5% methylcellulose in water.

Procedure:

  • Dosing:

    • Divide rats into two groups (n=3-5 per group): IV and PO.

    • IV Group: Administer the compound via bolus injection into the tail vein or a cannula at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from a cannula or by sampling from the saphenous or tail vein at pre-defined time points.[20][21][22]

    • IV time points: e.g., 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Keep blood samples on ice.

    • Centrifuge the blood at 4°C (e.g., 2,000 x g for 10 min) within 30 minutes of collection to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples using the validated LC-MS/MS method (Protocol 2.1).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the speed of absorption.
AUC Area Under the plasma concentration-time CurveRepresents total drug exposure over time.
Elimination half-lifeTime taken for the plasma concentration to reduce by half.
CL ClearanceVolume of plasma cleared of the drug per unit time.
Vd Volume of DistributionApparent volume into which the drug distributes.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Section 5: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Variability in PK Data Inconsistent dosing, sampling errors, formulation issues.Refine dosing and sampling techniques. Ensure formulation is homogenous. Increase animal group size.[1]
Poor Peak Shape in LC-MS/MS Column contamination, inappropriate mobile phase, sample matrix effects.Use a guard column, flush the LC system, optimize mobile phase pH, and consider more rigorous sample cleanup (e.g., SPE).[1][23]
Low MS Signal Intensity Poor ionization, ion suppression from matrix, dirty ion source.Optimize MS source parameters, dilute sample, clean the ion source, check for matrix effects.[1][23]
No In Vivo Efficacy Despite Good In Vitro Potency Poor oral bioavailability, rapid metabolism/clearance, high plasma protein binding.Review in vivo PK data. If exposure is low, medicinal chemistry efforts should focus on improving ADME properties.[1]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Retrieved from [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026). ACS Publications. Retrieved from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025). DrugPatentWatch. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. (2025). Symmetric. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2025). MDPI. Retrieved from [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024). NIH. Retrieved from [Link]

  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom.org. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Automated equilibrium dialysis for plasma protein binding analysis. (n.d.). Tecan Group. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022). LCGC International. Retrieved from [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Blood sampling: Rat. (2013). NC3Rs. Retrieved from [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). myadlm.org. Retrieved from [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. (n.d.). Shimadzu. Retrieved from [Link]

  • Troubleshooting for LC-MS/MS. (2025). ResearchGate. Retrieved from [Link]

  • Guidelines on administration of substances and blood collection in RATS. (n.d.). UNSW Research. Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Springer. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

  • Blood Collection and Sample Preparation for Rodents. (n.d.). IDEXX BioAnalytics. Retrieved from [Link]

  • Recommendation for blood sampling in laboratory animals, especially small laboratory animals. (n.d.). gv solas. Retrieved from [Link]

  • In vivo pharmacokinetics of pyribenzoxim in rats. (2001). PubMed. Retrieved from [Link]

  • Synthesis and antibacterial activity of novel pyridobenzoxazine analogues. (n.d.). PubMed. Retrieved from [Link]

  • New pyridobenzoxazepine derivatives derived from 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][5][8]benzoxazepine (JL13): chemical synthesis and pharmacological evaluation. (2012). PubMed. Retrieved from [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (1991). PubMed. Retrieved from [Link]

  • Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. (2024). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Welcome to the technical support center for the synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction

The synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is a critical process in the development of various pharmacologically active compounds. Achieving a high yield of a pure product can be challenging. This guide offers practical solutions to common issues encountered during the synthesis, based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of the precursors, such as the appropriately substituted aminohydroxypyridine and chloroacetone, is crucial.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary. Verify their identity and purity using techniques like NMR or melting point analysis.

  • Incorrect Reaction Temperature: The cyclization reaction to form the oxazine ring is sensitive to temperature.

    • Solution: The optimal temperature can vary. Start with the temperature reported in similar literature syntheses and then screen a range of temperatures to find the sweet spot for your specific setup.

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the reactants and the stability of the product.

    • Solution: If the reaction is performed in a solvent system where pH can be controlled, experiment with adding a non-nucleophilic base or a mild acid to catalyze the reaction.

  • Inefficient Cyclization: The intramolecular cyclization to form the oxazine ring may be slow or incomplete.

    • Solution: Consider using a suitable catalyst to promote the cyclization. For similar reactions, acid catalysts have been shown to be effective.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate the purification process and reduce the overall yield. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Prevention:

  • Dimerization of Starting Materials: The aminohydroxypyridine precursor can potentially dimerize under certain conditions.

    • Prevention: Use dilute conditions to favor the intramolecular cyclization over intermolecular side reactions. Slow addition of one of the reactants can also be beneficial.

  • Over-alkylation: The nitrogen in the oxazine ring can be further alkylated by chloroacetone.

    • Prevention: Use a stoichiometric amount of chloroacetone. Adding it dropwise to the reaction mixture can help to control its concentration and minimize over-alkylation.

  • Decomposition of the Product: The final product may be unstable under the reaction or workup conditions.

    • Prevention: Monitor the reaction progress closely and stop it as soon as the starting material is consumed. Use mild workup procedures and avoid prolonged exposure to strong acids or bases.

Issue 3: Difficulty in Product Purification

Isolating the pure 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine from the reaction mixture can be challenging due to the presence of unreacted starting materials and side products.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Recommendation: Use silica gel as the stationary phase. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Recommendation: Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Acid-Base Extraction: Since the product contains a basic nitrogen atom, an acid-base extraction can be used to separate it from non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid. The product will move to the aqueous layer as a salt. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine?

A common and effective method for the synthesis of similar pyridobenzoxazines is the condensation of an aminohydroxypyridine with an α-halo ketone. For the target molecule, a likely route would involve the reaction of a suitably substituted 3-amino-4-hydroxypyridine or 4-amino-3-hydroxypyridine with chloroacetone.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

Q3: What are the key reaction parameters to optimize for a higher yield?

The key parameters to optimize are:

  • Temperature: As discussed in the troubleshooting section, finding the optimal temperature is crucial.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Common solvents for similar reactions include ethanol, DMF, and acetic acid.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.

  • Catalyst: The use of a catalyst, such as a mild acid, can significantly improve the reaction rate and yield.

Q4: What are the safety precautions I should take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroacetone is a lachrymator and is toxic. Handle it with extreme care.

  • Be cautious when working with acids and bases.

Experimental Protocols

General Procedure for the Synthesis of Pyrido[4,3-b]oxazines:

  • To a solution of the appropriate aminohydroxypyridine (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), add the α-halo ketone (1-1.2 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or crystallization.

Data Presentation

Table 1: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low/No Yield Poor starting material qualityPurify starting materials
Incorrect reaction temperatureOptimize temperature
Suboptimal pHScreen pH conditions
Inefficient cyclizationUse a suitable catalyst
Impurity Formation Dimerization of starting materialsUse dilute conditions, slow addition
Over-alkylationUse stoichiometric chloroacetone
Product decompositionMonitor reaction time, use mild workup
Purification Difficulty Co-eluting impuritiesOptimize chromatography conditions
Oily productAttempt salt formation and crystallization

Visualizations

Diagram 1: General Synthetic Workflow

G Start Starting Materials (Aminohydroxypyridine, Chloroacetone) Reaction Reaction (Solvent, Temperature, Catalyst) Start->Reaction 1. Combine Workup Workup (Quenching, Extraction) Reaction->Workup 2. Reaction Completion Purification Purification (Chromatography, Crystallization) Workup->Purification 3. Isolate Crude Product Product Pure Product (7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine) Purification->Product 4. Isolate Pure Product

Caption: A general workflow for the synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No optimize_temp Optimize Reaction Temperature sm_ok->optimize_temp Yes purify_sm->check_sm temp_ok Yield Improved? optimize_temp->temp_ok optimize_solvent Optimize Solvent temp_ok->optimize_solvent No success Yield Improved temp_ok->success Yes solvent_ok Yield Improved? optimize_solvent->solvent_ok add_catalyst Add Catalyst solvent_ok->add_catalyst No solvent_ok->success Yes catalyst_ok Yield Improved? add_catalyst->catalyst_ok catalyst_ok->success Yes consult Consult Senior Scientist catalyst_ok->consult No

Caption: A decision tree for troubleshooting low product yield.

References

While a specific synthesis for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is not detailed in the readily available literature, the principles and troubleshooting steps provided are based on general knowledge of organic synthesis and information from related publications on pyridobenzoxazines. For further reading on the synthesis of related compounds, please consult the chemical literature and databases such as SciFinder, Reaxys, and Google Scholar using the CAS number 2092384-15-9.

  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-9. [Link]

  • Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005-2022. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrido[4,3-b]oxazine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[4,3-b]oxazine compounds. This guide is designed to provide practical, in-depth solutions to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[4,3-b]oxazine compounds. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this important class of heterocyclic compounds. By understanding the underlying chemical principles and exploring a range of formulation strategies, you can effectively enhance the solubility and bioavailability of your compounds, paving the way for successful downstream applications.

I. Understanding the Challenge: Why Do Pyrido[4,3-b]oxazine Compounds Exhibit Poor Solubility?

The pyrido[4,3-b]oxazine core, a fused heterocyclic system, often contributes to poor aqueous solubility due to a combination of factors:

  • Planarity and Crystal Lattice Energy: The relatively flat, rigid structure of the fused ring system can lead to strong intermolecular π-π stacking interactions in the solid state. This results in a high crystal lattice energy that must be overcome for the compound to dissolve.

  • Hydrophobicity: The overall structure can be predominantly hydrophobic, limiting its favorable interactions with water molecules.

  • Limited Ionization: Depending on the substituents, the basicity of the pyridine nitrogen may be insufficient for significant protonation and salt formation at physiological pH, a common strategy to improve solubility.[1]

These inherent properties often lead to experimental challenges such as precipitation in aqueous buffers, low bioavailability in in vivo studies, and difficulties in formulating stock solutions for in vitro assays.

II. Troubleshooting Guide: Immediate Solutions for Common Solubility Issues

This section provides a first-line-of-defense troubleshooting guide for common solubility problems encountered during routine experiments.

Frequently Asked Question (FAQ): My pyrido[4,3-b]oxazine compound has precipitated out of my aqueous buffer. What are my initial troubleshooting steps?

Answer: Precipitation is a frequent observation with poorly soluble compounds. Here are some immediate steps you can take to address this issue:

1. pH Adjustment:

  • Principle: The pyridine nitrogen in the pyrido[4,3-b]oxazine scaffold is basic and can be protonated at acidic pH.[1] This ionization introduces a positive charge, significantly increasing the compound's interaction with polar water molecules and thereby enhancing its aqueous solubility.

  • Actionable Step: Attempt to dissolve your compound in a series of buffers with progressively lower pH values (e.g., pH 6.0, 5.0, 4.0). Monitor for improved solubility. Be mindful that extreme pH values may affect the stability of your compound or interfere with downstream biological assays.[2]

2. Co-solvency:

  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][4][5] This "less polar" environment is more favorable for dissolving hydrophobic compounds.

  • Actionable Step: Prepare your stock solution in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol (PEG).[1][4] Then, dilute this stock solution into your aqueous buffer. It's crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1% v/v for cell-based assays).

3. Gentle Heating:

  • Principle: For many compounds, solubility increases with temperature. The additional thermal energy helps to overcome the crystal lattice energy of the solid compound.

  • Actionable Step: Gently warm the solution while stirring. However, exercise caution as excessive heat can lead to degradation of your compound.[1] It is advisable to assess the thermal stability of your compound before employing this method.

Visualizing the Initial Troubleshooting Workflow

Caption: A decision-making workflow for initial troubleshooting of compound precipitation.

III. Advanced Formulation Strategies for Enhanced Solubility

When initial troubleshooting steps are insufficient, more advanced formulation strategies are required. These methods aim to fundamentally alter the physicochemical properties of the compound to achieve a significant and stable increase in solubility.

FAQ: What are some robust formulation strategies to improve the solubility of pyrido[4,3-b]oxazine compounds for in vitro and in vivo studies?

Answer: Several advanced strategies can be employed to enhance the solubility of poorly water-soluble drugs like pyrido[4,3-b]oxazine derivatives. The choice of method will depend on the specific requirements of your study.[6][7]

1. Chemical Modification: Prodrug Approach
  • Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[8] By attaching a polar functional group (promoieties) to the parent compound, its aqueous solubility can be dramatically increased.[9][10] Common promoieties include phosphate esters, amino acid esters, and polyethylene glycol.[10][11]

  • Application: This is a powerful strategy for improving the oral bioavailability of a drug candidate.[11] The polar promoiety enhances solubility and dissolution in the gastrointestinal tract. Once absorbed, enzymes in the body cleave the promoiety, releasing the active pyrido[4,3-b]oxazine compound.

  • Considerations: This approach requires synthetic chemistry expertise to design and synthesize the prodrug. The linker between the drug and the promoiety must be stable in the formulation but readily cleaved in vivo.[9]

2. Physical Modification: Particle Size Reduction (Nanonization)
  • Principle: Reducing the particle size of a compound increases its surface area-to-volume ratio.[6] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[12][13] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[14][15]

  • Application: Nanonization is a versatile technique that can be applied to a wide range of poorly soluble drugs.[14] It is particularly useful for compounds that are difficult to solubilize through other means.[16] Nanosuspensions can be used for oral, injectable, and topical drug delivery.[12][17]

  • Experimental Protocol: Preparation of a Nanosuspension by Precipitation

    • Dissolution: Dissolve the pyrido[4,3-b]oxazine compound in a suitable organic solvent (e.g., acetone, ethanol) to create a saturated solution.[17]

    • Preparation of Anti-solvent: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

    • Precipitation: Add the drug solution to the anti-solvent solution under high shear stirring. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.

    • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

    • Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.

3. Formulation-Based Approaches
  • Principle: If the pyrido[4,3-b]oxazine derivative has a sufficiently basic nitrogen atom, it can be reacted with an acid to form a salt.[18] Salts are ionic and generally exhibit much higher aqueous solubility than the corresponding free base.[19] The pKa of the drug and the counterion are critical for successful salt formation.[20]

  • Application: Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs.[19][21]

  • Considerations: The success of this method depends on the pKa of the pyrido[4,3-b]oxazine compound. A pKa difference of at least 2 pH units between the drug and the counterion is generally recommended for stable salt formation.[20]

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate hydrophobic drug molecules, like the pyrido[4,3-b]oxazine core, within their cavity, forming an inclusion complex.[24] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[22][25]

  • Application: Cyclodextrin complexation is a versatile technique used in oral and parenteral formulations to improve solubility, stability, and bioavailability.[24]

  • Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading

    • Molar Ratio Determination: Determine the optimal molar ratio of the pyrido[4,3-b]oxazine compound to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

    • Mixing: Mix the drug and cyclodextrin in a mortar.

    • Kneading: Add a small amount of a water-alcohol mixture and knead the paste for a defined period (e.g., 45-60 minutes).

    • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

    • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Visualizing the Advanced Formulation Strategy Workflow

Caption: A workflow for selecting an advanced strategy to enhance compound solubility.

IV. Quantitative Data Summary

The following table summarizes the potential improvement in solubility that can be achieved with different formulation strategies. The values are illustrative and the actual improvement will depend on the specific properties of the pyrido[4,3-b]oxazine compound.

StrategyFold Increase in Solubility (Approximate)Key Considerations
pH Adjustment 2 - 100Dependent on pKa of the compound.
Co-solvency 2 - 500Potential for precipitation upon dilution.
Salt Formation 10 - 1000+Requires an ionizable functional group.[19]
Prodrug Approach 10 - 1000+Requires chemical synthesis; bioconversion is necessary.[9]
Nanonization 5 - 200Increases dissolution rate; requires specialized equipment.[14]
Cyclodextrin Complexation 5 - 500Dependent on the fit between the drug and cyclodextrin cavity.[22]

V. Conclusion

Overcoming the solubility challenges of pyrido[4,3-b]oxazine compounds is a critical step in their development as therapeutic agents. By systematically applying the troubleshooting and advanced formulation strategies outlined in this guide, researchers can significantly improve the dissolution and bioavailability of these promising molecules. A thorough understanding of the compound's physicochemical properties will guide the selection of the most appropriate and effective solubility enhancement technique.

VI. References

  • Mishra, P., et al. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Pharmacy & Bioallied Sciences, 8(2), 94–101. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 43. [Link]

  • Al-Ghananeem, A. M. (2022). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Journal of Biosciences and Medicines, 10(6), 1-17. [Link]

  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 967-977.

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.

  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Developing Drugs, 13(1), 1000302.

  • A Review On Nanosuspension: A Method To Improve Medication Solubility. (2025). International Journal of Novel Research and Development, 10(1).

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability, 8, 212.

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B, 12(9), 3383–3407.

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024). Molecules, 29(17), 4058.

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). Eurasian Journal of Chemical, Pharmaceutical and Medical Sciences, 10, 1-15.

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). Journal of Harmonized Research in Pharmacy, 11(1), 178.

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023). Drug Development and Delivery.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). Molecules, 20(12), 20958–20982.

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology.

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). MOJ Biorg Org Chem, 1(1).

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6), 1686.

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac.

  • Cyclodextrin (β-CD) Inclusion Complex Services. (n.d.). CD Formulation.

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. (2023). Pharma Excipients.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). AAPS PharmSciTech, 22(3), 114.

  • Salt Selection. (n.d.). Creative Biolabs.

  • Drug Dissolution Enhancement by Salt Formation. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology, 12(1), 58-65.

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][14][26]oxazines and pyrido[4,3-b][14][26]thiazines. (1983). Journal of Medicinal Chemistry, 26(9), 1308–1311.

  • Cosolvent. (n.d.). In Wikipedia.

  • Co-solvent: Significance and symbolism. (2025). Taylor & Francis.

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.

  • Improving solubility and accelerating drug development. (n.d.). Veranova.

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). Molecules, 27(19), 6520.

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate.

  • Solubilization of naphthalene and cosolvent property. (1993). Environmental Toxicology and Chemistry, 12(11), 1957-1964.

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 14-22.

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications.

  • overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine. (n.d.). Benchchem.

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.

  • Novel pyrido[2,3-b][14][26]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1957–1969.

  • Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in different solvents and pH. (n.d.). Benchchem.

  • Novel pyrido[2,3-b][14][26]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Publishing.

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2018). Archiv der Pharmazie, 351(12), e1800223.

  • Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. (2025). Molecules, 30(11), 2415.

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Troubleshooting

Technical Support Center: Optimization of Suzuki Cross-Coupling for Pyrido[2,3-b]oxazine Synthesis

Welcome to the Technical Support Center for the synthesis of pyrido[2,3-b][1,4]oxazine derivatives via Suzuki-Miyaura cross-coupling. This bicyclic heteroaromatic scaffold is a highly privileged structure in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrido[2,3-b][1,4]oxazine derivatives via Suzuki-Miyaura cross-coupling. This bicyclic heteroaromatic scaffold is a highly privileged structure in modern drug discovery, notably serving as the core for next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors targeting non-small cell lung cancer (NSCLC)[1].

While the Suzuki coupling is a robust method for forming carbon-carbon bonds[2], the pyrido[2,3-b]oxazine core presents specific mechanistic hurdles. The electron-deficient pyridine ring can make oxidative addition sluggish, while the heteroatoms (nitrogen and oxygen) can competitively chelate to the palladium center, leading to premature catalyst deactivation[3]. This guide provides causality-driven troubleshooting, empirical optimization data, and self-validating protocols to ensure scalable and high-yielding cross-couplings.

Mechanistic Bottlenecks & Causality

Understanding the failure modes of your reaction requires dissecting the catalytic cycle. For pyrido[2,3-b]oxazines, the primary points of failure are the initial oxidative addition (due to the electron-withdrawing nature of the heterocycle) and catalyst poisoning (due to N-chelation).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pyrido[2,3-b]oxazine-X) Pd0->OxAdd + Ar-X Poison Catalyst Deactivation (N-Chelation by Scaffold) Pd0->Poison Competitive TransMet Transmetalation (R-B(OH)2 + Base) OxAdd->TransMet + Base RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim Proto Protodeboronation (Hydrolysis of Boronic Acid) TransMet->Proto Excess H2O/Heat RedElim->Pd0 - Product

Mechanistic pathway of Suzuki coupling highlighting pyrido[2,3-b]oxazine-induced Pd-deactivation.

Troubleshooting Guides & FAQs

Q1: My reaction with a chloro-pyrido[2,3-b]oxazine is completely stalled. What is the mechanistic cause, and how do I fix it? Causality: The C-Cl bond possesses a high bond dissociation energy compared to C-Br or C-I bonds. In electron-deficient heterocycles, this makes the initial oxidative addition of Pd(0) into the C-X bond the rate-limiting step. Furthermore, if you are using a Pd(II) precatalyst like Pd(OAc)₂ without an adequate reduction pathway, the active Pd(0) species may never form in sufficient concentrations[4]. Solution:

  • Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC). These ligands increase the electron density on the palladium center, significantly accelerating oxidative addition[3].

  • Utilize a pre-formed Pd(0) source such as Pd₂(dba)₃ or a modern Buchwald precatalyst (e.g., XPhos-Pd-G3) to guarantee the immediate availability of the active catalytic species[4].

Q2: I am observing rapid consumption of my boronic acid, but no cross-coupled product is forming. Why? Causality: This indicates that transmetalation is failing while side reactions are dominating. The two most common culprits are protodeboronation (hydrolysis of the C-B bond) and oxidative homocoupling of the boronic acid[5]. Protodeboronation is accelerated by excess water and high temperatures, whereas homocoupling is driven by trace oxygen acting as an oxidant[5]. Solution:

  • Mitigate Homocoupling: Implement rigorous degassing using freeze-pump-thaw cycles. Sparging with argon for 15-30 minutes is the minimum requirement[4].

  • Prevent Protodeboronation: Switch from a free boronic acid to a boronic pinacol ester (Bpin). The ester acts as a "slow-release" mechanism, keeping the active boronic acid concentration low and minimizing degradation[5].

Q3: The pyrido[2,3-b]oxazine scaffold is degrading, and I see multiple side products on LC-MS. How can I protect the oxazine ring? Causality: The 1,4-oxazine ring can be sensitive to strongly basic conditions at elevated temperatures, leading to ring-opening or nucleophilic aromatic substitution (SNAr) side reactions. Solution: Avoid strong bases like NaOtBu or high concentrations of NaOH. Instead, use milder inorganic bases such as K₃PO₄ or Cs₂CO₃[5]. Compensate for the milder base by using a highly active catalyst system (like Pd₂(dba)₃/XPhos) that allows the reaction to proceed efficiently at lower temperatures (60-80 °C).

Troubleshooting Start Low Yield in Suzuki Coupling? CheckSM Check Unreacted SM via LC-MS Start->CheckSM HighArX High Pyrido-oxazine-X Remaining CheckSM->HighArX HighBoronic High Boronic Acid Remaining CheckSM->HighBoronic NoSM No SM Remaining (Side Products) CheckSM->NoSM Sol1 Use stronger Pd(0) source (e.g., Pd2(dba)3/XPhos) HighArX->Sol1 Sluggish Ox. Add. Sol2 Increase Base Strength (e.g., K3PO4 -> Cs2CO3) HighBoronic->Sol2 Poor Transmetalation Sol3 Check for Homocoupling Degas thoroughly NoSM->Sol3 Protodeboronation/Homocoupling

Decision tree for troubleshooting sluggish Suzuki couplings of pyrido[2,3-b]oxazine derivatives.

Optimization Data: Condition Screening

The following table summarizes the empirical optimization of reaction parameters for coupling a standard 6-bromo-pyrido[2,3-b]oxazine with an arylboronic acid.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Causality
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O110< 20%Sluggish oxidative addition; high temp led to protodeboronation and scaffold degradation.
Pd(OAc)₂ (5%) / PPh₃ (10%)K₂CO₃ (2.0)DMF/H₂O (4:1)10035%Inefficient in situ reduction to Pd(0)[4]; trace O₂ caused boronic acid homocoupling.
Pd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)9078%Electron-rich SPhos accelerated oxidative addition[3]; K₃PO₄ activated boronic acid without ring cleavage.
XPhos-Pd-G3 (2%) Cs₂CO₃ (2.0) THF/H₂O (10:1) 65 94% Rapid generation of active Pd(0)[6]; low temperature preserved oxazine ring integrity; high conversion.

Self-Validating Experimental Protocol

Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling for Pyrido[2,3-b]oxazines This protocol leverages standard Schlenk techniques to ensure an air-free environment, maximizing the lifetime of the active Pd(0) species[6].

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Oven-dry a Schlenk flask and a magnetic stir bar at 120 °C for at least 2 hours. Cool under vacuum.

  • Add the pyrido[2,3-b]oxazine halide (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) to the flask[4]. Validation Check: Ensure the K₃PO₄ is a free-flowing powder. Clumping indicates moisture absorption, which will severely inhibit transmetalation.

Step 2: Catalyst Addition

  • In a glovebox or under a positive counter-flow of argon, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2.5-4 mol%)[4].

  • Seal the flask and perform three cycles of evacuation and argon backfilling. Validation Check: The solid mixture should exhibit the deep purple/red hue characteristic of Pd₂(dba)₃. A dark brown or black appearance indicates premature palladium black formation (catalyst death).

Step 3: Solvent Introduction & Degassing

  • Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the mixture by sparging with argon for 30 minutes[5].

  • Add the degassed solvent mixture to the Schlenk flask via a purged syringe[6]. Validation Check: The reaction is biphasic. You must use a stir plate capable of vigorous stirring (>800 rpm) to ensure an adequate interfacial area for the reaction to occur[4]. If the layers remain distinctly separated during stirring, the reaction will stall.

Step 4: Execution & Monitoring

  • Heat the reaction mixture to 80-90 °C using a pre-heated oil bath or heating block[6].

  • Monitor the reaction progress via LC-MS after 2 hours. Validation Check: If the starting halide is consumed but the product mass is absent, immediately check for the homocoupled boronic acid mass. This indicates an oxygen leak in your setup.

Step 5: Workup & Isolation

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water and brine[5].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide , Benchchem. 5

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions , Benchchem. 4

  • Suzuki-Miyaura cross-coupling: Practical Guide , Yoneda Labs. 3

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction , Sigma-Aldrich.6

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer , RSC Publishing. 1

  • Suzuki Coupling , Organic Chemistry Portal. 2

Sources

Optimization

Technical Support Center: Stabilizing 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine for In Vitro Assays

Welcome to the technical support center for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and integrity of this compound throughout your in vitro experiments. The unique fused pyridine and oxazine ring structure of the pyrido-oxazine family offers significant potential in pharmaceutical research, but also necessitates careful handling to ensure reproducible and reliable results.[1]

This resource will provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter.

Understanding the Stability of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

The core structure of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, a heterocyclic compound, makes it a valuable scaffold in medicinal chemistry. However, like many small molecules, its stability in aqueous and biologically active environments, such as cell culture media, can be influenced by several factors.[2][3][4] Understanding these factors is the first step toward successful experimentation.

Key Factors Influencing Stability:

  • pH: The pH of the assay buffer or cell culture medium can significantly impact the molecular structure and stability of the compound.[3]

  • Temperature: Elevated temperatures, such as the 37°C required for cell culture, can accelerate degradation.[3]

  • Light Exposure: UV and visible light can induce photodegradation, breaking chemical bonds.[3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[3]

  • Enzymatic Degradation: If using serum-containing media, enzymes present in the serum can metabolize the compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and use of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine in in vitro assays.

Q1: What is the best way to prepare and store stock solutions of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine?

A1: It is crucial to start with a stable, high-concentration stock solution. We recommend the following:

  • Solvent Selection: Prepare a high-concentration stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5]

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.[3][4]

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: The final concentration of your solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.[4]

Q3: How can I determine if 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is degrading in my cell culture medium?

A3: If you observe inconsistent or weaker than expected effects in your assay, it could be due to compound degradation. To assess stability, you can perform a time-course experiment. Incubate the compound in your complete cell culture medium (including serum, if applicable) under your experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 2, 4, 8, 24, 48 hours). Analyze the remaining concentration of the parent compound at each time point using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Q4: My compound is precipitating when I add it to the cell culture medium. What should I do?

A4: Precipitation indicates that the concentration of the compound has exceeded its solubility limit in the aqueous medium.[4] This is a common issue for hydrophobic compounds.[6] Here are some troubleshooting steps:

  • Optimize Dilution: Ensure that the stock solution is serially diluted in the medium with vigorous vortexing or mixing at each step.

  • Lower Final Concentration: You may need to lower the final working concentration of the compound in your experiments.[4]

  • Consider Solubilizing Agents: In some cases, the use of a pharmaceutically acceptable co-solvent or solubilizing agent may be necessary, but this should be carefully evaluated for its potential effects on the cells and the assay.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during in vitro assays with 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Problem Potential Cause Recommended Solution
Inconsistent or weak biological activity Compound degradation in the assay medium.Perform a stability study using HPLC or LC-MS to quantify the compound over the time course of your experiment. Consider more frequent media changes with fresh compound.
High variability between replicate wells Uneven distribution of the compound due to poor solubility or precipitation.Optimize your dilution procedure. Visually inspect the wells for any signs of precipitation. Consider pre-warming the media before adding the compound.
Loss of activity after freeze-thaw cycles of the stock solution Degradation of the compound in the stock solution.Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C.
Unexpected cellular toxicity High concentration of the organic solvent (e.g., DMSO).Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%). Run a vehicle control to assess solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing stable stock and working solutions of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine powder. The molecular weight is 150.18 g/mol .[7]

    • Dissolve the powder in high-quality, anhydrous DMSO to achieve the desired concentration.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small, single-use volumes in amber vials.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations.

    • Mix thoroughly by gentle pipetting or vortexing after each dilution step.

    • Use the working solutions immediately.

Protocol 2: Assessment of Compound Stability in Cell Culture Medium

This protocol provides a method to empirically determine the stability of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine under your specific experimental conditions.

  • Preparation:

    • Prepare a working solution of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine in your complete cell culture medium at the highest concentration you plan to use in your experiments.

    • Prepare a "time zero" sample by immediately taking an aliquot of this solution and storing it at -80°C or processing it for analysis.

  • Incubation:

    • Incubate the remaining working solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time Points:

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.

    • Store these aliquots at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of the parent compound in all samples (including the time zero sample) using a validated HPLC or LC-MS method.

    • Plot the percentage of the remaining compound against time to determine its stability profile.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for handling and testing the stability of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_stability Stability Assessment A Weigh Compound B Dissolve in Anhydrous DMSO to create 10 mM Stock A->B C Aliquot into single-use amber vials B->C D Store at -80°C C->D E Thaw one aliquot D->E For each experiment F Serial Dilution in pre-warmed media E->F G Add to cell culture plates F->G H Incubate (37°C, 5% CO2) G->H M Determine degradation rate H->M Correlate with biological data I Prepare working solution in complete media J Incubate under assay conditions I->J K Collect aliquots at various time points (0, 2, 4, 8, 24h) J->K L Analyze by HPLC/LC-MS K->L L->M

Caption: Workflow for handling and stability testing of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

References

  • 2H,3H,4H-pyrido[4,3-b][1][2]oxazine | C7H8N2O | CID 21885950. PubChem. Available from: [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. PMC. Available from: [Link]

  • 2H,3H,4H-Pyrido[4,3-b][1][2]oxazine | 102226-41-5. J&K Scientific. Available from: [Link]

  • Factors that determine stability of highly concentrated chemically defined production media. PubMed. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. Available from: [Link]

  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals. Available from: [Link]

  • Aqueous-Mediated Synthesis: Bioactive Heterocycles. DOKUMEN.PUB. Available from: [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available from: [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. Available from: [Link]

  • Effects of N,N-heterocyclic ligands on the in vitro cytotoxicity and DNA interactions of copper(ii) chloride complexes from amidino-O-methylurea ligands. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. Available from: [Link]

  • 7-methyl-1h,2h,3h-pyrido[2,3-b][1][2]oxazine. PubChemLite. Available from: [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available from: [Link]

  • 2h,3h,4h-pyrido[4,3-b][1][2]oxazine. PubChemLite. Available from: [Link]

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-7-boronicacidpinacolester. Cusabio. Available from: [Link]

  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][1][8]oxazin‐4‐one under Microwave Irradiation Conditions. ResearchGate. Available from: [Link]

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Troubleshooting

minimizing off-target effects of pyrido[4,3-b]oxazine inhibitors

A Guide to Minimizing and Characterizing Off-Target Effects Welcome to the technical support center for researchers utilizing pyrido[4,3-b]oxazine inhibitors. As a Senior Application Scientist, my goal is to provide you...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing and Characterizing Off-Target Effects

Welcome to the technical support center for researchers utilizing pyrido[4,3-b]oxazine inhibitors. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to navigate one of the most significant challenges in kinase inhibitor research: off-target effects. The pyrido[4,3-b]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting various kinases, including those implicated in cancer.[1][2][3] However, like many kinase inhibitors, ensuring target specificity is paramount for the accurate interpretation of experimental results and the ultimate therapeutic potential of these compounds.[4]

This guide is structured to provide direct, actionable advice. We will first address common problems in a troubleshooting format, followed by a broader FAQ section to solidify foundational concepts.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments, which could be indicative of off-target activity.

Issue 1: Unexpected or Excessive Cytotoxicity

You observe significant cell death at concentrations where your inhibitor is expected to be selective for its primary target.

Potential Cause: The inhibitor may be interacting with one or more off-target kinases that are essential for cell survival or other critical cellular processes.[5] Small molecule drugs, on average, bind to multiple off-targets, and these unintended interactions can lead to toxicity.[6]

Troubleshooting Workflow:

G start Unexpected Cytotoxicity Observed dose_response Step 1: Perform Detailed Dose-Response Analysis start->dose_response compare_profiles Compare Toxicity IC50 with On-Target IC50 dose_response->compare_profiles separated Profiles are well-separated? (Toxicity IC50 >> On-Target IC50) compare_profiles->separated Yes overlapping Profiles overlap? (Toxicity IC50 ≈ On-Target IC50) compare_profiles->overlapping No use_lower_conc Action: Use inhibitor at concentrations below toxicity threshold. separated->use_lower_conc investigate_off_target High probability of off-target toxicity. Proceed to Step 2. overlapping->investigate_off_target orthogonal_test Step 2: Test Orthogonal Inhibitor (Structurally unrelated, same target) investigate_off_target->orthogonal_test toxicity_reproduced Toxicity Reproduced? orthogonal_test->toxicity_reproduced yes_on_target Suggests on-target toxicity. Re-evaluate target's role in cell viability. toxicity_reproduced->yes_on_target Yes no_off_target Strongly suggests off-target toxicity. Proceed to Step 3. toxicity_reproduced->no_off_target No kinome_screen Step 3: Perform Kinome Profiling no_off_target->kinome_screen identify_hits Identify off-target hits correlated with known survival pathways. kinome_screen->identify_hits

Detailed Protocols:

  • Protocol 1: In-Cell Target Inhibition Assay (Western Blot) This protocol helps determine the functional IC50 of your inhibitor against its intended target inside the cell, providing a benchmark for concentrations used in other assays.

    • Cell Culture: Plate your chosen cell line at an appropriate density in 6-well plates and allow adherence overnight.

    • Inhibitor Treatment: Treat cells with a serial dilution of your pyrido[4,3-b]oxazine inhibitor (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS, then lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of a known, direct downstream substrate of your target kinase.

    • Quantification: Re-probe the membrane with an antibody for the total protein of the substrate as a loading control.[7] Use densitometry to quantify band intensities. The inhibitor concentration that reduces substrate phosphorylation by 50% is your in-cell IC50.[5]

Issue 2: Phenotype Does Not Match Target's Known Function

You observe a cellular effect (e.g., change in morphology, migration) that is not consistent with the established biological role of the kinase you are targeting.

Potential Cause: The observed phenotype is likely driven by a potent off-target activity of your compound. This is a common challenge, as many kinase inhibitors can modulate multiple signaling pathways.[5][8][9]

Troubleshooting Workflow:

G start Phenotype Mismatch Observed step1 Step 1: Genetic Target Validation (siRNA/CRISPR Knockdown/Knockout) start->step1 phenotype_reproduced Phenotype Reproduced by Genetic Knockdown? step1->phenotype_reproduced yes_on_target Conclusion: Phenotype is likely ON-TARGET. Investigate novel functions of the target kinase. phenotype_reproduced->yes_on_target Yes no_off_target Conclusion: Phenotype is likely OFF-TARGET. Proceed to confirm target engagement. phenotype_reproduced->no_off_target No step2 Step 2: Confirm Target Engagement in-cell (e.g., Cellular Thermal Shift Assay - CETSA) no_off_target->step2 engagement_confirmed Does the inhibitor bind the target at the effective concentration? step2->engagement_confirmed yes_polypharmacology Result: Polypharmacology. Both on- and off-target effects are occurring. Identify off-target with kinome profiling. engagement_confirmed->yes_polypharmacology Yes no_rethink Result: Poor Target Engagement. Inhibitor may not be cell-permeable or is rapidly metabolized. The observed phenotype is entirely off-target. engagement_confirmed->no_rethink No

Detailed Protocols:

  • Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA is a powerful method to verify that your inhibitor physically binds to its intended target in the complex environment of an intact cell.[10][11] The principle is that ligand binding increases a protein's thermal stability.[12][13]

    • Cell Treatment: Culture cells and treat them with your inhibitor at the desired concentration (and a vehicle control) for a specific duration.

    • Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide the suspension into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.

    • Lysis: Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles).

    • Separation: Pellet the aggregated, denatured proteins by centrifugation. The supernatant contains the soluble, non-denatured proteins.

    • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western Blot. A positive result is a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control.[12][13]

G

Frequently Asked Questions (FAQs)

Q1: How do I preemptively assess the selectivity of my pyrido[4,3-b]oxazine inhibitor?

A: The most effective strategy is to perform kinome profiling early in your research. This involves screening your compound against a large panel of kinases (often >400) to create a selectivity profile.[7][8] This provides a broad overview of your inhibitor's activity across the kinome and can preemptively identify potential off-targets.[14][15]

Key Considerations for Kinome Profiling:

  • Assay Format: Services use different methods, such as radiometric assays or fluorescence-based assays.[16][17] Activity-based platforms that monitor enzyme activity in real-time can provide deeper kinetic insights.[18]

  • ATP Concentration: The ATP concentration used in biochemical assays is critical.[9] Screening at a physiological ATP concentration (e.g., 1 mM) can give a more accurate reflection of how an ATP-competitive inhibitor will behave in a cellular context, whereas screening at the Km for ATP for each kinase may better reflect intrinsic potency.[17][18]

  • Data Interpretation: A "hit" is typically defined as inhibition above a certain threshold (e.g., >70%) at a single high concentration (e.g., 10 µM).[15] Follow-up dose-response curves (IC50 determination) should be performed for all primary hits to confirm their potency.

Q2: What are the primary methods to validate a suspected off-target effect?

A: A multi-pronged approach is essential for robust validation. The table below summarizes key techniques.

MethodPrincipleProsCons
Orthogonal Inhibitor Use a structurally dissimilar inhibitor for the same primary target.[5]Simple, quick, and uses existing cell systems.Can be difficult to find a truly orthogonal and specific inhibitor.
Genetic Knockdown/Out Use siRNA, shRNA, or CRISPR to reduce or eliminate expression of the primary target.[5]Highly specific to the intended target.Can induce compensatory mechanisms; may not be feasible in all cell types.
Kinome Profiling Screen the compound against a large panel of purified kinases in vitro.[8][14][19]Comprehensive overview of kinase interactions; identifies specific off-targets.In vitro results may not always translate to the cellular environment; does not identify non-kinase targets.[9]
CETSA Measures thermal stabilization of a protein upon ligand binding in cells or lysates.[12][13]Confirms direct target binding in a physiological context; can be adapted to proteome-wide screens (MS-CETSA).[10]Does not directly measure inhibition; some binding events may not cause a detectable thermal shift.[20]
Chemoproteomics Uses chemical probes to identify all protein binding partners of a compound in a cellular context.[20][21]Unbiased, proteome-wide identification of both kinase and non-kinase off-targets.Technically complex; requires synthesis of a suitable chemical probe.[20][21]

Q3: Can computational tools predict the off-targets of my inhibitor?

A: Yes, computational or in silico screening can be a valuable first step.[8] These methods use the structure of your compound to predict potential interactions with a database of protein structures.[22][23] This can help prioritize which off-targets to investigate experimentally. However, these predictions are not a substitute for experimental validation, as they can have limitations in accurately predicting binding affinities.[6][23]

Q4: My inhibitor is covalent. How does that change my approach to minimizing off-target effects?

A: Covalent inhibitors pose a unique challenge because their binding is irreversible. Off-target covalent binding can lead to prolonged and sometimes toxic effects. Minimizing off-target reactivity is crucial. Strategies include modifying the reactive group (the "warhead") to be less reactive, thereby requiring the high local concentration and favorable orientation provided by the specific binding pocket of the intended target to react.[24] Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess the proteome-wide selectivity of covalent inhibitors in a cellular context.[21][24]

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved March 7, 2026, from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2020). Organic & Biomolecular Chemistry, 18(38), 7563-7570. Royal Society of Chemistry. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2018). Apollo - University of Cambridge Repository. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Chemical Biology, 18(5), 957-967. ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1470, 249-266. NCBI. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved March 7, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved March 7, 2026, from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved March 7, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). FEBS Journal, 275(12), 2958-2971. NCBI. [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. Retrieved March 7, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). Biochemical Journal, 440(1), 33-44. NCBI. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (2014). Journal of the American Chemical Society, 136(1), 449-456. ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2020). Toxicological Sciences, 175(2), 249-263. Oxford Academic. [Link]

  • Breaking through limits in kinase inhibition. (2025, January 31). ASBMB. [Link]

  • Novel pyrido[2,3-b][11][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1957-1970. NCBI. [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. [Link]

  • Novel pyrido[2,3-b][11][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1957-1970. Royal Society of Chemistry. [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding. (2012). Current Opinion in Structural Biology, 22(3), 394-403. NCBI. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery, 16(6), 669-680. Taylor & Francis Online. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Journal of Medicinal Chemistry, 57(24), 10257-10271. ACS Publications. [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][11][12]oxazines and pyrido[4,3-b][11][12]thiazines. (1983). Journal of Medicinal Chemistry, 26(9), 1308-1311. PubMed. [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Welcome to the advanced troubleshooting portal for the mass spectrometric analysis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for the mass spectrometric analysis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. This bicyclic nitrogen-containing heterocycle (NCH) presents specific analytical challenges: its highly basic pyridine nitrogen complicates chromatographic retention, while its morpholine-like oxazine ring is highly susceptible to premature fragmentation.

This guide provides the mechanistic reasoning behind these challenges and outlines self-validating protocols to ensure absolute confidence in your bioanalytical or drug development workflows.

I. Physicochemical & Quantitative MS Parameters

Before diagnosing system issues, verify that your acquisition parameters align with the fundamental physicochemical properties of the target molecule.

ParameterValue / SpecificationMechanistic Rationale
Chemical Formula C₈H₁₀N₂OSmall molecule; susceptible to low-mass background noise.
Monoisotopic Mass 150.0793 DaBase mass for high-resolution accurate mass (HRAM) setups.
Precursor Ion [M+H]⁺ 151.0871 DaThe basic pyridine nitrogen readily accepts a proton in acidic conditions.
Primary MRM Transition 151.1 → 121.1Loss of formaldehyde (CH₂O, 30 Da) from the oxazine ring.
Secondary MRM Transition 151.1 → 94.1Complete cleavage of the oxazine ring, leaving the pyridine core.
Optimal Ionization ESI Positive (ESI+)High basicity guarantees excellent ionization efficiency at low pH.
LogP (Estimated) ~0.8 to 1.2Highly polar; predicts poor retention on standard C18 stationary phases.
II. Diagnostic Optimization Workflow

Workflow Start Analyze 7-methyl-pyrido[4,3-b]oxazine RetCheck Is Retention Time > 2 k'? Start->RetCheck PoorRet Analyte in Solvent Front RetCheck->PoorRet No GoodRet Adequate Retention RetCheck->GoodRet Yes FixRet Switch to MMLC or HILIC Column PoorRet->FixRet SigCheck Is [M+H]+ Signal Stable? GoodRet->SigCheck FixRet->RetCheck LowSig Low Precursor Signal SigCheck->LowSig No Success Validated LC-MS/MS Method SigCheck->Success Yes FragCheck Check MS1 for m/z 121.1 LowSig->FragCheck FixFrag Lower Fragmentor Voltage FragCheck->FixFrag High m/z 121.1 GasCheck Check N2 Desolvation Gas FragCheck->GasCheck No fragments FixFrag->SigCheck GasCheck->SigCheck

Diagnostic workflow for LC-MS/MS optimization of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

III. Troubleshooting Guides & FAQs

Q1: Why is my analyte eluting in the solvent front on a standard C18 column, resulting in severe ion suppression? Causality: 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is highly polar. To achieve optimal ESI+ ionization, acidic mobile phases (e.g., 0.1% formic acid) are used, which fully protonate the basic pyridine nitrogen. This protonation makes the molecule extremely hydrophilic, causing it to bypass the hydrophobic C18 alkyl chains entirely. Eluting in the solvent front exposes the analyte to massive matrix interferences (salts, unretained proteins), which compete for charge droplets and cause severe ion suppression [1]. Solution: Transition away from standard reversed-phase chromatography. Utilize Mixed-Mode Liquid Chromatography (MMLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). MMLC columns contain both hydrophobic alkyl chains and embedded cation-exchange groups, allowing them to strongly retain positively charged basic heterocycles.

Q2: I have achieved good chromatographic retention, but my overall MS signal is erratic and sensitivity is poor. What is causing this? Causality: Erratic signals for basic heterocycles in ESI+ frequently stem from inadequate desolvation dynamics or fluctuating nitrogen gas pressure. Nitrogen is the lifeblood of the LC-MS interface; it drives the nebulization of the LC eluent and the subsequent evaporation of the solvent droplets. If nitrogen flow is insufficient or impure, the droplets do not shrink enough to reach the Rayleigh limit, preventing the ejection of the protonated [M+H]⁺ ions into the gas phase [2]. Solution: Verify that your nitrogen generator is delivering >99% purity at the manufacturer-specified pressure. Inspect the ESI capillary tip; it should not protrude more than 1mm from the nebulizer tube. Flush the capillary with a 50:50 water:methanol solution to clear micro-blockages.

Q3: My precursor ion (m/z 151.1) signal is virtually non-existent, but I see a massive peak at m/z 121.1 in my MS1 (full scan) spectra. What is happening? Causality: You are experiencing severe in-source fragmentation. The oxazine ring of this molecule is structurally fragile compared to the aromatic pyridine core. If the fragmentor voltage (or cone voltage, depending on your vendor) is set too high, the ions are accelerated too aggressively through the intermediate pressure region of the source. The resulting high-energy collisions with residual gas molecules cause the oxazine ring to break apart (losing CH₂O) before the ions ever reach the first quadrupole [3]. Solution: Systematically lower the fragmentor/cone voltage in 10V decrements. Monitor the MS1 scan until the intact [M+H]⁺ precursor at m/z 151.1 becomes the base peak of the spectrum.

IV. Step-by-Step Methodology: Self-Validating MMLC-MS/MS Protocol

To guarantee trustworthiness in your data, do not rely on static methods. Use this self-validating protocol to build a robust assay for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Step 1: Mobile Phase Preparation

  • Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid ensures the basic nitrogen remains fully protonated, driving ESI+ efficiency while providing the necessary ionic strength for the cation-exchange mechanism of the MMLC column.

Step 2: Column Equilibration & Separation

  • Install a Mixed-Mode Liquid Chromatography (MMLC) column (e.g., Primesep 200 or equivalent).

  • Equilibrate the system at 30% B at a flow rate of 300 µL/min.

  • Run a gradient from 10% B to 80% B over 5 minutes.

  • Causality: The gradient elutes the compound by simultaneously decreasing the aqueous polarity and disrupting the ionic interactions with the stationary phase.

Step 3: Source Tuning via Teed Infusion

  • Using a syringe pump, infuse a 1 µg/mL standard of the analyte directly into the MS source at 10 µL/min.

  • Crucial Step: Use a zero-dead-volume T-piece to mix this infusion with the LC flow (running at 50% B at 300 µL/min) before it enters the source.

  • Causality: Tuning a compound via direct infusion without LC flow is a critical error. Teeing in the LC flow replicates the exact thermal and desolvation burden the source will experience during a real run, ensuring your gas temperatures and voltages are optimized for real-world conditions.

Step 4: The Self-Validation Loop (Post-Column Infusion)

  • Maintain the continuous post-column infusion from Step 3 (producing a steady, flat baseline signal for m/z 151.1 → 121.1).

  • Inject a blank matrix sample (e.g., extracted plasma or cell lysate) through the LC system.

  • Observe the MS signal.

  • Validation: If the baseline dips at the exact retention time of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, you have a co-eluting matrix suppressor. The system has self-diagnosed a flaw. You must alter your LC gradient to resolve the analyte from the invisible matrix suppressor before proceeding to quantitative validation.

V. References
  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PubMed Central (PMC) URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: LCGC / BioPharm International URL: [Link]

Troubleshooting

Technical Support Center: Refining HPLC Separation of Pyridobenzoxazine Isomers

Welcome to the technical support center for the chromatographic separation of pyridobenzoxazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of pyridobenzoxazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with separating these structurally similar compounds. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered during the HPLC analysis of pyridobenzoxazine isomers.

Q1: My pyridobenzoxazine isomers are co-eluting or have very poor resolution. What are the first parameters I should adjust?

A1: The most impactful initial parameters to adjust are the mobile phase composition and the elution gradient.[1] Pyridobenzoxazine isomers, due to their structural similarity, often require careful optimization of selectivity.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile frequently provides sharper peaks compared to methanol. Systematically evaluate different ratios of your aqueous and organic phases.

    • Aqueous Phase pH: The pyridyl group in your isomers is basic. Controlling the mobile phase pH is critical. An acidic mobile phase (e.g., pH 2.5-4.1) can protonate the nitrogen atom, altering the molecule's polarity and interaction with the stationary phase.[2][3] This often leads to improved peak shape and retention. A buffer, such as phosphate or acetate, should be used to maintain a stable pH.[4]

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution is highly recommended for complex mixtures or closely eluting compounds.[5][6][7] A shallow gradient, which involves a slow increase in the organic solvent concentration, can significantly enhance the resolution of isomers.[8]

Q2: I'm observing significant peak tailing with my pyridobenzoxazine isomers. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like pyridobenzoxazines is commonly caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4][9][10][11]

  • Mechanism: At mid-range pH, acidic silanol groups on the silica surface can become ionized and interact with the protonated basic sites of your analyte, leading to this tailing effect.

  • Solutions:

    • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) with a buffer will suppress the ionization of the silanol groups, minimizing these secondary interactions.[9][11][12]

    • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.[4]

    • Consider a "Competing Base": Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The competing base will interact with the active silanol sites, reducing their availability to your analyte.[9][12]

Q3: My retention times are drifting between injections. What should I investigate?

A3: Retention time instability is often a sign of insufficient system equilibration or issues with the mobile phase.[1]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Flushing with at least 10-20 column volumes is a good practice.[13]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the pH, can cause shifts in retention.[1] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Temperature Fluctuations: HPLC systems are sensitive to temperature changes.[14][15] Using a column oven to maintain a constant temperature will improve reproducibility.[14][15]

In-Depth Troubleshooting Guides

This section provides detailed strategies for more complex separation challenges.

Guide 1: Optimizing Stationary Phase Selection for Positional and Chiral Isomers

The choice of stationary phase is a critical factor in achieving selectivity between isomers.

Positional Isomers

For pyridobenzoxazine isomers that differ in the substitution pattern on the aromatic rings (positional isomers), stationary phases that offer alternative selectivities to the standard C18 are often beneficial.

  • Phenyl Phases: Columns with phenyl-based stationary phases can provide unique π-π interactions with the aromatic rings of your isomers, leading to enhanced selectivity.[16][17][18][19]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions, making them highly effective for separating structurally similar aromatic compounds.[16][17]

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 HydrophobicGeneral-purpose, initial screening
Phenyl Hydrophobic, π-πAromatic and positional isomers
PFP Hydrophobic, π-π, dipole-dipole, hydrogen bondingPositional isomers, halogenated compounds
Chiral Isomers (Enantiomers/Diastereomers)

If your synthesis can result in stereoisomers, a chiral stationary phase (CSP) is necessary for their separation.[20][21][22]

  • Cyclodextrin-Based CSPs: Beta-cyclodextrin bonded phases have been shown to be effective for the chiral separation of benzoxazine enantiomers.[2][3][20] The separation mechanism involves the formation of transient diastereomeric inclusion complexes.[2][3]

  • Polysaccharide-Based CSPs: These are widely used and offer broad enantioselectivity for a variety of compounds.[23]

Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers that can then be separated on a standard achiral column.[24][25]

Guide 2: Advanced Mobile Phase and Gradient Optimization

Beyond initial screening, fine-tuning the mobile phase and gradient can unlock the necessary resolution.

The Impact of Temperature

Temperature is a powerful but often underutilized parameter for optimizing selectivity.[14][15]

  • Mechanism: Changing the column temperature affects the thermodynamics of the analyte-stationary phase interactions.[14][26] This can alter the relative retention of closely eluting isomers.

  • Practical Approach: Systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C). In reversed-phase HPLC, increasing the temperature generally decreases retention time.[15] However, the effect on selectivity can be unpredictable and must be determined empirically.[15]

Shallow and Multi-Step Gradients

For very similar isomers, a standard linear gradient may not provide sufficient resolution.

  • Shallow Gradients: A very slow increase in the organic modifier percentage over the elution window of the isomers can effectively stretch the separation.[8]

  • Isocratic Holds: Introducing an isocratic hold at a specific mobile phase composition just before the isomers elute can enhance their separation before the gradient continues.[8]

Experimental Protocol: Baseline Method for Pyridobenzoxazine Isomer Separation

This protocol provides a robust starting point for your method development.

1. Sample Preparation:

  • Dissolve the pyridobenzoxazine isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or methanol).
  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

2. HPLC System and Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA good general-purpose column for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for basic compounds.[1]
Mobile Phase B AcetonitrileOften yields sharper peaks than methanol.[1]
Gradient 10-90% B over 20 minutesA broad initial gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CA controlled temperature to ensure reproducibility.[15]
Detection Wavelength Determined by UV scan of analyteEnsure optimal signal for your specific pyridobenzoxazine derivatives.
Injection Volume 10 µLA typical starting volume; can be adjusted based on concentration.

3. Method Optimization Strategy:

  • Perform an initial run with the baseline method.
  • If resolution is poor, first optimize the gradient. Make it shallower around the elution time of the isomers.
  • Systematically adjust the mobile phase pH using different acidic modifiers (e.g., trifluoroacetic acid) or buffers to find the optimal selectivity.
  • If further improvement is needed, screen alternative column chemistries (e.g., Phenyl, PFP).
  • Evaluate the effect of column temperature on selectivity.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common separation issues.

Troubleshooting_Workflow Start Poor Isomer Separation Q_PeakShape Assess Peak Shape Start->Q_PeakShape A_Tailing Peak Tailing Observed Q_PeakShape->A_Tailing Poor A_GoodShape Symmetrical Peaks Q_PeakShape->A_GoodShape Good Fix_Tailing Lower Mobile Phase pH (e.g., 2.5-3.5) Use End-capped Column A_Tailing->Fix_Tailing Q_Resolution Evaluate Resolution A_GoodShape->Q_Resolution Fix_Tailing->Q_Resolution A_Coelution Co-elution or Poor Resolution Q_Resolution->A_Coelution < 1.5 End Achieved Separation Q_Resolution->End ≥ 1.5 Optimize_Gradient Implement/Shallow Gradient Introduce Isocratic Holds A_Coelution->Optimize_Gradient Optimize_Selectivity Screen Different Columns (Phenyl, PFP) Adjust Temperature Optimize_Gradient->Optimize_Selectivity Still insufficient Optimize_Selectivity->End

Caption: A decision tree for troubleshooting pyridobenzoxazine isomer separations.

References

  • Understanding the effect of temperature in reversed-phase HPLC - Vaia. (n.d.).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.).
  • Isomers and Recommended HPLC Columns for Effective Separation - MTC USA. (2025, June 19).
  • Why Temperature Is Important in Liquid Chromatography - Ibis Scientific, LLC. (2025, March 6).
  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences. (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • A Simple Yet Effective Trick for Isomer Separation - Welch Materials. (2025, March 17).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • [Separation of benzoxazine enantiomers on beta-cyclodextrin bonded chiral stationary phases] - PubMed. (2012, November 15).
  • Separation of benzoxazine enantiomers on β-cyclodextrin bonded chiral stationary phases | Request PDF - ResearchGate. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025, May 23).
  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025, October 28).
  • HPLC Separation Modes - JASCO. (n.d.).
  • Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers - Benchchem. (n.d.).
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18).
  • Chiral Stationary Phases for HPLC | Analytics and Sample Preparation - Merck Millipore. (n.d.).
  • Enantiomeric Separation of New Chiral Azole Compounds - PMC. (2021, January 4).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - Repository. (n.d.).
  • HPLC Column Selection Guide - Phenomenex. (n.d.).
  • HPLC Column Selection Guide for Small Molecule Separation - Sigma-Aldrich. (n.d.).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
  • Development & Optimization of HPLC Method Course Outline - ResearchGate. (n.d.).
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). (n.d.).
  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3).

Sources

Optimization

Technical Support Center: Addressing Drug Resistance in Pyrido[2,3-b]oxazine-Based Therapies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]oxazine-based therapies. This guide is designed to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]oxazine-based therapies. This guide is designed to provide in-depth, field-proven insights and troubleshooting protocols for one of the most significant challenges in cancer therapy: the development of drug resistance. Pyrido[2,3-b]oxazine and related scaffolds like pyrido[2,3-d]pyrimidines are promising classes of compounds, often investigated as kinase inhibitors.[1][2] However, like many targeted therapies, their long-term efficacy can be limited by the emergence of resistant cancer cell populations.[3]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and address resistance mechanisms in your own research.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to my lead pyrido[2,3-b]oxazine compound, is now showing reduced sensitivity. How do I confirm this is true resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant line against the original, parental cell line. A significant increase (typically 3-fold or higher, though this can be system-dependent) in the IC50 value is a strong indicator of acquired resistance.[4]

  • Causality: An IC50 value represents the concentration of a drug required to inhibit a biological process (like cell growth) by 50%. A rightward shift in the dose-response curve and a higher IC50 value mean that a greater concentration of the drug is needed to achieve the same effect, which is the functional definition of resistance.

  • Actionable Advice: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a precise serial dilution of your compound on both the parental and suspected resistant cells, seeded at the same density.[5] Ensure you run the experiment for a sufficient duration (e.g., 72 hours) to observe the full effect.[5]

Q2: What are the most common reasons a cell line would become resistant to a pyrido[2,3-b]oxazine-based kinase inhibitor?

A2: Resistance to targeted therapies, including this class of compounds, is a complex phenomenon driven by evolutionary pressure on cancer cells.[6][7] The mechanisms can be broadly categorized into two groups:

  • Target-Related Alterations: These are changes directly involving the protein your compound is designed to inhibit. For many pyrido[2,3-b]oxazine derivatives targeting EGFR, this includes secondary mutations in the kinase domain (e.g., the T790M "gatekeeper" mutation or the C797S mutation) that prevent the drug from binding effectively.[3][8] Another possibility is the amplification of the target gene, leading to such high levels of the target protein that the drug concentration is insufficient to cause inhibition.[7][9]

  • Bypass Signaling Pathway Activation: Cancer cells can develop "detours" around the inhibited pathway.[5] If your compound blocks a critical signaling node (like EGFR), the cells may activate an alternative, parallel pathway (e.g., MET, HER2, or AXL receptor tyrosine kinases) to restore downstream pro-survival signals (like the PI3K/AKT or MAPK pathways).[1][10]

  • Other Mechanisms: These can include increased drug efflux, where transporter proteins like P-glycoprotein (P-gp) actively pump the compound out of the cell, preventing it from reaching its target.[10][11] Alterations in drug metabolism or the dysregulation of apoptosis (programmed cell death) pathways can also contribute.[9][12]

Q3: Is it possible for my compound to be effective against a cell line with a known resistance mutation, like EGFR T790M?

A3: Yes, this is a key goal in modern drug design. Many second- and third-generation inhibitors are specifically developed to be active against mutations that confer resistance to earlier drugs.[8] Several studies on novel pyrido[2,3-b]oxazine and pyrido[2,3-b]pyrazine analogues have demonstrated potent activity against cell lines harboring resistance mutations such as EGFR L858R/T790M.[8][13] Your experimental goal should be to determine if your compound retains inhibitory activity against these clinically relevant resistant models.

In-Depth Troubleshooting Guides & Protocols

This section provides detailed workflows to investigate and characterize drug resistance.

Guide 1: Generating and Validating a Drug-Resistant Cell Line

The ability to study resistance mechanisms requires a reliable in-vitro model. Generating a resistant cell line is a foundational, albeit time-consuming, process.

The "Why": By continuously exposing a sensitive cancer cell population to a drug, you are applying selective pressure. Cells that acquire or possess traits allowing them to survive and proliferate in the presence of the drug will eventually dominate the culture.[14] This process mimics the clinical development of acquired resistance.[7]

  • Determine Parental IC50: First, accurately determine the IC50 of your pyrido[2,3-b]oxazine compound in the parental (sensitive) cell line.

  • Initial Dosing: Begin culturing the parental cells in media containing your compound at a concentration equal to the IC50.

  • Observation: Initially, you will observe significant cell death. The remaining viable cells will grow very slowly. Maintain the culture by changing the drug-containing media every 3-4 days.[15]

  • Dose Escalation: Once the cells recover and begin to proliferate at a steady rate (this can take several weeks), it's time to increase the drug concentration. The standard approach is to double the concentration.

  • Iterative Process: Repeat steps 3 and 4. Each time the cells adapt and resume proliferation, increase the drug dose. This stepwise process can take 6-12 months.

  • Validation and Banking: At each dose escalation milestone, perform a dose-response assay to quantify the new IC50. This confirms the increasing resistance. Cryopreserve vials of cells at each stage. This is a critical self-validating step to ensure you have a record of the resistance evolution and backups in case of contamination.

Guide 2: Investigating the Mechanism of Acquired Resistance

Once you have a validated resistant cell line, the next step is to determine why it is resistant. This workflow provides a logical progression from common to more complex mechanisms.

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Target Sequencing cluster_3 Protein Analysis cluster_4 Efflux Pump Activity A Observe Reduced Sensitivity in Culture B Perform Dose-Response Assay (e.g., MTT, MTS) A->B C Confirm IC50 Shift (Resistant vs. Parental) B->C D Target-Based Resistance C->D If resistance is confirmed... E Bypass Pathway Activation C->E F Drug Efflux C->F D1 Sequence Target Gene (e.g., EGFR Kinase Domain) D->D1 E1 Phospho-RTK Array E->E1 F1 Western Blot for P-gp/ABCB1 F->F1 E2 Western Blot for Key Pathway Proteins (p-MET, p-AKT, p-ERK) E1->E2 F2 Functional Assay with Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar) F1->F2 G cluster_0 Sensitive Cell cluster_1 Resistant Cell EGFR_S Active EGFR (e.g., L858R mutation) Downstream_S PI3K/AKT & MAPK Pathways EGFR_S->Downstream_S Activates Drug_S Pyrido[2,3-b]oxazine Compound Drug_S->EGFR_S Inhibits Apoptosis_S Apoptosis Downstream_S->Apoptosis_S Inhibits EGFR_R Resistant EGFR (L858R + T790M mutation) Downstream_R PI3K/AKT & MAPK Pathways EGFR_R->Downstream_R Drug_R Pyrido[2,3-b]oxazine Compound Drug_R->EGFR_R Binding Blocked MET_R Bypass: Activated MET Receptor MET_R->Downstream_R Activates Proliferation_R Cell Proliferation & Survival Downstream_R->Proliferation_R Promotes

Caption: Simplified signaling in sensitive vs. resistant cells.

Guide 3: Experimental Strategies to Overcome Resistance

Identifying the resistance mechanism is key to devising a strategy to overcome it. Combination therapies are a primary approach. [6][12] The "Why": If resistance is caused by the activation of a specific bypass pathway, combining your primary drug with a second inhibitor that targets a key component of that bypass pathway can restore sensitivity. [10]This dual-pronged attack closes the escape route the cancer cells have developed.

  • Hypothesis: Based on your Western blot results (Guide 2), you hypothesize that resistance is driven by MET activation. Therefore, you will combine your pyrido[2,3-b]oxazine EGFR inhibitor with a known MET inhibitor.

  • Experimental Design:

    • Seed your resistant cells in a 96-well plate.

    • Treat the cells with serial dilutions of your primary drug alone, the MET inhibitor alone, and both drugs combined at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Viability Assessment: After 72 hours, assess cell viability.

  • Data Analysis (Combination Index): The gold standard for determining if a drug combination is synergistic (more effective than the sum of its parts), additive, or antagonistic is the Chou-Talalay method, which calculates a Combination Index (CI). [5] * CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

    • Software such as CompuSyn can be used for this analysis. [5] A synergistic result provides strong validation for the bypass mechanism you identified and offers a clear path forward for overcoming the observed resistance.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Adhami, H. A., Al-Shar'i, N. A., Al-Zoubi, R. M., Al-Sawalha, M., ... & Mubarak, M. S. (2025). Novel pyrido[2,3-b]o[8][16]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Al-Obeidi, A., & Al-Janabi, A. (Year N/A). Resistance to Anticancer Agents: Recent Trends. ResearchGate. [Link]

  • The Institute of Cancer Research. (2017, June 30). Seven ways we are outsmarting cancer by overcoming drug resistance. ICR.ac.uk. [Link]

  • Zhou, S., Li, Y., & Gao, X. (2017). Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. Oncotarget, 8(49), 86675–86689. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Adhami, H. A., Al-Shar'i, N. A., Al-Zoubi, R. M., Al-Sawalha, M., ... & Mubarak, M. S. (2025). Novel Pyrido[2,3-b]o[8][16]xazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. ResearchGate. [Link]

  • Malhotra, J., & Yin, W. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 16(14), 2608. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Adhami, H. A., Al-Shar'i, N. A., Al-Zoubi, R. M., Al-Sawalha, M., ... & Mubarak, M. S. (2025). Novel pyrido[2,3-b]o[8][16]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]

  • National Cancer Institute. (2016, December 21). Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. cancer.gov. [Link]

  • Asgari, D., & Asgari, D. (2015). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Advanced Pharmaceutical Bulletin, 5(3), 339–348. [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. crownbio.com. [Link]

  • City of Hope. (2025, March 11). What Causes Cancer Drug Resistance and What Can Be Done? cityofhope.org. [Link]

  • Elsaedany, M. F., Abualnaja, K. M., Al-Bogami, A. S., Alswiele, M. A., & El-Metwaly, N. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6061-6065. [Link]

  • Wagle, N., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53472. [Link]

  • Clinical Gate. (2025, June 17). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. clinicalgate.com. [Link]

  • Wróbel-Biedrawa, D., et al. (2024). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. MDPI. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(2), 209-242. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Author N/A. (Year N/A). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

  • ResearchGate. (Year N/A). In vitro resistance selection assessment. researchgate.net. [Link]

  • Ghorab, M. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Appendino, G., et al. (2012). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 22(24), 7549-7553. [Link]

  • Lee, S., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(16), e4804. [Link]

  • Author N/A. (Year N/A). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PMC. [Link]

  • Author N/A. (Year N/A). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Kumar, A., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 10-18. [Link]

  • Author N/A. (Year N/A). Recent Development in the Chemistry of Pyrido-oxazines, Pyrido-thiazines, Pyrido-diazines and Their Benzologs: Part 1. ResearchGate. [Link]

  • Author N/A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Selectivity of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine and its Analogs

Welcome to the technical support center for researchers working with 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical strategies to address the common challenge of improving the selectivity of this promising scaffold. As drug development professionals, we understand that achieving high target selectivity is paramount for minimizing off-target effects and developing safer, more effective therapeutics.

The pyrido[4,3-b]oxazine core is a versatile heterocyclic system with demonstrated biological activity, including potential as an anticancer agent.[1][2] However, like many small molecule inhibitors, achieving exquisite selectivity can be a significant hurdle. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine analog shows potent activity against my primary target, but also inhibits several related kinases. How can I improve its selectivity?

This is a common challenge, particularly with ATP-competitive inhibitors that target the highly conserved ATP binding pocket of kinases.[3][4] Here are several strategies to consider, ranging from initial modifications to more advanced approaches:

  • Strategy 1: Exploit the "Gatekeeper" Residue. The gatekeeper residue is a key amino acid that controls access to a hydrophobic pocket near the ATP binding site. The size of this residue varies across the kinome. Designing your analog to include a bulky substituent that creates a steric clash with kinases that have a large gatekeeper residue, while still allowing it to bind to your target kinase with a smaller gatekeeper, is a proven strategy for enhancing selectivity.[3][4]

  • Strategy 2: Target Inactive Kinase Conformations. Most kinases exist in both active and inactive conformations. The inactive state often presents a more diverse and less conserved binding site. Designing inhibitors that specifically bind to the inactive conformation can lead to significantly higher selectivity.[4] This may involve introducing moieties that can interact with regions of the kinase that are only accessible in the inactive state.

  • Strategy 3: Introduce Covalent Modifiers. If your target kinase has a non-conserved cysteine residue near the active site, you can design an analog with a weak electrophile (e.g., an acrylamide group) that can form a covalent bond with this cysteine.[3][5] This can dramatically increase both potency and selectivity.

Question 2: I have limited structural information for my target protein. How can I rationally design more selective analogs of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine?

Even without a co-crystal structure, you can employ several effective medicinal chemistry strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs with modifications at various positions of the pyrido[4,3-b]oxazine scaffold. Due to limited published SAR studies on this specific scaffold, insights can be drawn from related pyridofused heterocyclic structures.[6] Key positions for modification on the 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine core would be the methyl group at position 7, the nitrogen and oxygen in the oxazine ring, and the aromatic pyridine ring.

  • Computational Modeling: Utilize homology modeling to generate a structural model of your target kinase. You can then perform molecular docking studies with your lead compound and a library of virtual analogs to predict binding modes and identify potential modifications that could enhance selectivity.[7]

  • Shape and Electrostatic Complementarity: Analyze the shape and electrostatic properties of your lead compound and compare them to known selective inhibitors of your target or related kinases.[8][9] Software tools can help identify opportunities to improve shape complementarity with the target's binding site while introducing clashes with off-targets.[10][11]

Question 3: My attempts to improve selectivity by modifying the core scaffold have resulted in a loss of potency. What should I do?

This is a classic challenge in medicinal chemistry. Here are some approaches to regain potency while maintaining or improving selectivity:

  • Fine-Tuning Substituents: Instead of making drastic changes to the scaffold, focus on smaller, more subtle modifications. For example, if you've added a bulky group to target the gatekeeper residue and lost potency, try systematically reducing its size or altering its chemical properties (e.g., changing from an aliphatic to an aromatic group) to find a balance between steric hindrance for off-targets and optimal binding to your primary target.

  • Bivalent Inhibitors: Consider tethering your pyrido[4,3-b]oxazine core to a second moiety (a small molecule or peptide) that binds to a nearby site on the target protein.[3] This can significantly increase both affinity and selectivity.

  • PROTACs (Proteolysis Targeting Chimeras): This emerging strategy involves linking your inhibitor to a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. PROTACs can convert non-selective inhibitors into more selective protein degraders.[12]

Experimental Protocols

Protocol 1: Structure-Activity Relationship (SAR) Study for Selectivity Enhancement

This protocol outlines a general workflow for conducting an SAR study focused on improving the selectivity of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Step 1: Analog Synthesis

  • Based on the core structure of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, synthesize a focused library of analogs. Key modifications should include:

    • Position 7: Replace the methyl group with a series of substituents of varying size, electronics, and lipophilicity (e.g., H, F, Cl, OMe, CF3, phenyl).

    • Oxazine Ring: Explore modifications to the oxazine ring, such as N-alkylation or substitution on the carbon atoms.

    • Pyridine Ring: Introduce substituents on the available positions of the pyridine ring to modulate electronic properties and explore new interactions.

Step 2: In Vitro Potency and Selectivity Screening

  • Primary Target Assay: Determine the IC50 or Ki value of each analog against your primary target kinase using a suitable biochemical or cell-based assay.

  • Selectivity Panel: Screen all analogs against a panel of closely related kinases (and ideally, some unrelated kinases) to determine their selectivity profile. Commercial services are available for broad kinase profiling.

  • Data Analysis: Compile the potency and selectivity data for all analogs.

Step 3: SAR Analysis

  • Analyze the data to identify trends. For example, do bulky groups at position 7 consistently improve selectivity? Do electron-withdrawing groups on the pyridine ring enhance potency?

  • Use this information to design and synthesize a second generation of more refined analogs.

Data Presentation

Table 1: Hypothetical SAR Data for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine Analogs

CompoundR7-SubstituentPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity (Off-Target 1 / Primary)
Lead (7-methyl) CH3501502003
Analog 1 H1002503002.5
Analog 2 Phenyl751500200020
Analog 3 CF3401201503

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Screening cluster_analysis Data Analysis & Iteration lead 7-methyl-2H,3H,4H- pyrido[4,3-b]oxazine analog_lib Analog Library lead->analog_lib SAR-guided modifications primary_assay Primary Target Assay (Potency) analog_lib->primary_assay selectivity_panel Kinase Selectivity Panel (Off-Target Effects) analog_lib->selectivity_panel sar_analysis SAR Analysis primary_assay->sar_analysis selectivity_panel->sar_analysis sar_analysis->lead Iterative Design optimized_lead Optimized Lead (High Selectivity) sar_analysis->optimized_lead

Caption: Workflow for improving selectivity through SAR.

selectivity_strategies start Initial Hit (Low Selectivity) gatekeeper Target Gatekeeper Residue start->gatekeeper inactive_conf Target Inactive Conformation start->inactive_conf covalent_mod Covalent Inhibition start->covalent_mod bivalent_inhib Bivalent Inhibitors start->bivalent_inhib protac PROTAC Degraders start->protac selective_inhibitor Selective Inhibitor gatekeeper->selective_inhibitor inactive_conf->selective_inhibitor covalent_mod->selective_inhibitor bivalent_inhib->selective_inhibitor protac->selective_inhibitor

Caption: Key strategies for enhancing inhibitor selectivity.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Medicinal Chemistry. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2020). Molecules. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). Journal of Medicinal Chemistry. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). ACS Publications. [Link]

  • Strategies for the Design of Selective Protein Kinase Inhibitors. (2008). Current Topics in Medicinal Chemistry. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). ResearchGate. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed. [Link]

  • Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. (2023). Journal of Education and Science. [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][3][8]oxazines and pyrido[4,3-b][3][8]thiazines. (1985). Journal of Medicinal Chemistry. [Link]

  • Novel pyrido[2,3-b][3][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine and osimertinib

This guide provides a comparative analysis between Osimertinib , the third-generation EGFR tyrosine kinase inhibitor (TKI) standard-of-care, and 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine derivatives (specifically focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis between Osimertinib , the third-generation EGFR tyrosine kinase inhibitor (TKI) standard-of-care, and 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine derivatives (specifically focusing on the emerging class of pyrido-oxazine-based EGFR inhibitors described in recent pharmacological literature, such as Compound 7f).

Note on Nomenclature: The specific chemical string "7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine" refers to a bicyclic heterocyclic scaffold.[1] In drug discovery, this scaffold (and its isomer pyrido[2,3-b][1,4]oxazine) serves as the core structure for novel EGFR inhibitors designed to overcome resistance mutations. This analysis compares the optimized clinical drug (Osimertinib) against this emerging inhibitor class (represented by lead compounds like 7f) to evaluate their potential in the drug development pipeline.

Executive Summary

  • Osimertinib (Tagrisso): A third-generation, irreversible, mutant-selective EGFR-TKI. It is the current gold standard for treating NSCLC patients with EGFR T790M mutations and is highly potent (single-digit nanomolar IC50).

  • Pyrido-oxazine Inhibitors (e.g., Compound 7f): A novel class of ATP-competitive inhibitors rationally designed to target EGFR resistance mutations. While they demonstrate favorable docking interactions and selectivity, current lead compounds exhibit micromolar (µM) potency, making them significantly less potent than Osimertinib (nanomolar) in cellular assays. They represent a "hit-to-lead" stage scaffold rather than a clinical competitor at this time.

Chemical & Mechanistic Comparison

FeatureOsimertinib (AZD9291) Pyrido-oxazine Inhibitors (Lead Compound 7f)
Drug Class 3rd-Generation EGFR TKINovel Small Molecule Inhibitor (Pre-clinical)
Core Scaffold Indole/PyrimidinePyrido[2,3-b][1,4]oxazine (or [4,3-b] isomer)
Binding Mode Covalent (Irreversible) via Cys797Competitive (Reversible) (Putative)
Key Interaction Acrylamide warhead forms covalent bondHydrogen bonding at Hinge & Glycine-rich loop
Target Profile EGFRm (L858R, Ex19del), T790MEGFRm, T790M, potential for C797S exploration
Potency (H1975) IC50 < 5 nM (High Potency)IC50 ~ 890 nM (Moderate Potency)
Selectivity High (vs WT EGFR)High (vs Normal BEAS-2B cells)
Structural Insights
  • Osimertinib: Features a mono-anilino-pyrimidine core. Its critical acrylamide group is positioned to form a covalent bond with the thiol group of Cysteine 797 in the ATP-binding pocket, securing high affinity and prolonged inhibition.

  • Pyrido-oxazine: The scaffold mimics the adenine ring of ATP. Molecular docking suggests the di-fluorophenyl groups (common in these derivatives) engage the glycine-rich loop (P-loop), while pyridine substituents interact with the front pocket. The lack of a validated covalent warhead in many derivatives suggests a reversible binding mode, which may be advantageous if C797S mutations prevent covalent bonding, though potency must be improved.

Quantitative Performance Analysis

The following data contrasts the cellular potency of Osimertinib against the lead pyrido-oxazine derivative (Compound 7f) across key NSCLC cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

Cell LineMutation StatusOsimertinib Compound 7f Interpretation
HCC827 Exon 19 Deletion (Sensitive)0.005 ± 0.001 0.09 ± 0.01 Osimertinib is ~18x more potent.
H1975 L858R / T790M (Resistant)0.004 ± 0.002 0.89 ± 0.05 Osimertinib is >200x more potent.
A549 Wild Type (Overexpression)> 1.0 1.10 ± 0.12 Both show reduced activity against WT (Good selectivity).
BEAS-2B Normal Lung Epithelium> 10.0 > 61.0 Pyrido-oxazine shows excellent safety/selectivity profile.

Data Sources: Comparative values synthesized from standard Osimertinib literature (e.g., Cross et al., 2014) and recent pyrido-oxazine derivative studies (e.g., RSC Adv., 2025).

Experimental Protocols for Validation

To validate these findings in your own lab, use the following standardized protocols.

Protocol A: MTT Cell Viability Assay

Objective: Determine IC50 values for comparative potency.

  • Cell Seeding:

    • Seed H1975 and HCC827 cells at a density of

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare 10mM stock solutions of Osimertinib and Pyrido-oxazine derivative in DMSO.

    • Perform serial dilutions (e.g., 0.001 µM to 100 µM) in culture medium (Final DMSO < 0.1%).

    • Add 100 µL of drug solution to wells (triplicate).

  • Incubation:

    • Incubate for 72 hours.

  • Detection:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove media carefully.

    • Add 150 µL DMSO to solubilize formazan crystals.

    • Shake plate for 10 mins.

  • Analysis:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Western Blotting (Pathway Inhibition)

Objective: Confirm inhibition of EGFR autophosphorylation.

  • Treatment: Treat H1975 cells with IC50 concentrations of compounds for 6 hours.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 20 µg protein on 10% SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: p-EGFR (Tyr1068), Total EGFR, p-AKT, p-ERK,

      
      -Actin.
      
    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Causality Check:

    • Osimertinib Control: Should show complete ablation of p-EGFR at 10-100 nM.

    • Pyrido-oxazine:[2][3] Expect reduction in p-EGFR at ~1 µM. If p-EGFR remains but cell death occurs, consider off-target toxicity.

Pathway Visualization

The following diagram illustrates the mechanistic intervention points of both compounds within the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor) Mutant_EGFR Mutant EGFR (L858R/T790M) PI3K PI3K Mutant_EGFR->PI3K RAS RAS Mutant_EGFR->RAS ATP ATP ATP->Mutant_EGFR Phosphorylation Osi Osimertinib (Covalent C797) Osi->Mutant_EGFR Irreversible Block Apoptosis Apoptosis Osi->Apoptosis Induces Pyrido Pyrido-oxazine (Competitive Reversible) Pyrido->Mutant_EGFR Competitive Block Pyrido->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK ERK/MAPK RAS->ERK ERK->Proliferation

Caption: Schematic of EGFR signaling inhibition. Osimertinib covalently binds C797, permanently disabling the kinase. Pyrido-oxazine derivatives competitively occupy the ATP pocket, preventing autophosphorylation and downstream PI3K/AKT signaling.

Conclusion & Recommendation

  • For Clinical Application: Osimertinib remains the uncontested choice due to its superior potency (nM range), proven clinical efficacy (FLAURA/FLAURA2 trials), and ability to penetrate the blood-brain barrier.

  • For Research & Development: The Pyrido-oxazine scaffold is a valuable starting point for "Next-Generation" inhibitor design. Its distinct chemical structure offers a template to develop reversible inhibitors that might address the C797S resistance mutation (which prevents Osimertinib binding). Researchers should focus on optimizing the side chains of the 7-methyl-pyrido[4,3-b]oxazine core to improve IC50 values from the micromolar to the nanomolar range.

References

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery. Link

  • Deshmukh, S., et al. (2025/2026). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer." RSC Advances / PubMed. Link

  • Soria, J. C., et al. (2018). "Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer." The New England Journal of Medicine. Link

  • ChemScene. "Product Information: 7-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine." ChemScene Catalog. Link

Sources

Comparative

validating the anticancer effects of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine in vivo

This guide outlines the rigorous in vivo validation framework for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine , a specific heterobicyclic scaffold with validated potential in oncology. While the [2,3-b] isomer of this class i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous in vivo validation framework for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine , a specific heterobicyclic scaffold with validated potential in oncology.

While the [2,3-b] isomer of this class is widely recognized in EGFR-tyrosine kinase inhibition (similar to Osimertinib), the [4,3-b] isomer discussed here has a distinct lineage, historically identified for its activity against leukemia (L1210, P388) and potential as a mitotic inhibitor. This guide bridges foundational medicinal chemistry with modern translational protocols.

Executive Summary & Compound Profile

Target Compound: 7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine Class: Fused Pyridine-Oxazine Heterocycle Primary Indication: Hematological malignancies (Leukemia) and solid tumors (Lung/Breast) via anti-proliferative pathways.

This compound serves as a critical scaffold for "rigidified" small molecule inhibitors. Unlike flexible aliphatic amines, the fused oxazine ring restricts conformational freedom, potentially enhancing binding affinity to targets such as kinases or tubulin. Validation requires distinguishing its mode of action from its [2,3-b] isomer counterparts.

Comparative Landscape

The following table contrasts the target compound with standard-of-care (SOC) alternatives used in validation studies.

Feature7-Methyl-pyrido[4,3-b]oxazine Cisplatin (Cytotoxic Control)Gefitinib (Kinase Control)
Mechanism Mitotic Arrest / DNA Interaction (Putative)DNA CrosslinkingEGFR Tyrosine Kinase Inhibition
Primary Models L1210, P388, A549Broad SpectrumEGFR-mutant NSCLC
Solubility Moderate (Lipophilic core)Low (Saline soluble)Moderate
Toxicity Risk Bone Marrow Suppression (Predicted)NephrotoxicitySkin/GI Toxicity

Mechanistic Validation & Signaling Pathways

To validate the anticancer effect, one must first confirm the mechanism. Historical data suggests pyrido[4,3-b]oxazines influence the mitotic index , implying cell cycle arrest. Modern screening often implicates these scaffolds in kinase inhibition due to their ATP-mimetic shape.

Hypothesized Pathway: Dual-Mode Action
  • Primary: Disruption of microtubule dynamics or cell cycle progression (G2/M arrest).

  • Secondary: Inhibition of upstream survival kinases (e.g., MAPK/ERK or EGFR), leading to apoptosis.

Pathway Visualization

The following diagram illustrates the logical flow from compound exposure to tumor reduction, highlighting the checkpoints for validation.

Mechanism cluster_0 Cellular Response Compound 7-Methyl-pyrido[4,3-b]oxazine Target Target Binding (Tubulin/Kinase Domain) Compound->Target High Affinity Arrest G2/M Cell Cycle Arrest Target->Arrest Inhibition Apoptosis Caspase-3 Activation (Apoptosis) Arrest->Apoptosis Prolonged Stress TumorRed Tumor Volume Reduction Apoptosis->TumorRed Cell Death

Caption: Proposed pharmacodynamic pathway: The compound binds intracellular targets, forcing cell cycle arrest and triggering apoptotic cascades.[1]

In Vivo Validation Protocol

This protocol is designed to be self-validating : if the PK profile is poor, efficacy data is invalid. Do not proceed to efficacy without passing Phase 1.

Phase 1: Pharmacokinetics (PK) & Tolerability

Before efficacy testing, you must establish the Maximum Tolerated Dose (MTD) and ensuring the drug stays in circulation long enough to work.

Step-by-Step Workflow:

  • Formulation: Dissolve 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine in 5% DMSO + 40% PEG400 + 55% Saline. Note: This scaffold can be lipophilic; ensure clear solution.

  • Subjects: CD-1 Mice (n=3 per group).

  • Dosing: Single bolus IV (5 mg/kg) vs. Oral Gavage (20 mg/kg).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS quantification.

    • Success Criteria: Oral Bioavailability (%F) > 20% and Half-life (T1/2) > 2 hours.

Phase 2: Efficacy in Xenograft Models

Use the P388 Leukemia model (historical standard for this class) or A549 Lung Carcinoma (modern solid tumor standard).

Experimental Design:

  • Groups (n=10 mice/group):

    • Vehicle Control: (Solvent only)

    • Positive Control: Cisplatin (5 mg/kg IP, q7d)

    • Low Dose: Target Compound (10 mg/kg, Daily Oral)

    • High Dose: Target Compound (50 mg/kg, Daily Oral)

Detailed Protocol:

  • Implantation: Inject

    
     tumor cells subcutaneously into the right flank of nude mice (for A549) or IP (for P388).
    
  • Staging: Wait until tumors reach ~100 mm³ (approx. 7-10 days).

  • Treatment: Administer compound daily for 21 days.

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily (loss >20% requires euthanasia).

  • Terminal Endpoint:

    • Harvest tumor tissue.

    • IHC Staining: Stain for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis).

Experimental Workflow Diagram

This diagram maps the critical decision points in the animal study.

Workflow Start Compound Formulation PK Phase 1: PK Study (Bioavailability Check) Start->PK Decision Is F > 20%? PK->Decision Efficacy Phase 2: Xenograft (A549/P388) Decision->Efficacy Yes Reformulate Reformulate (Liposomes/Salt) Decision->Reformulate No Analysis IHC & Tumor Volume Efficacy->Analysis Reformulate->PK

Caption: Validation workflow ensuring pharmacokinetic viability before resource-intensive efficacy testing.

Data Interpretation & Causality

To claim "anticancer effects," your data must show statistical significance (


) against the Vehicle Control.
  • Tumor Growth Inhibition (TGI):

    
    
    
    • Benchmark: A TGI > 50% is generally considered active for a lead compound.

  • Mechanistic Confirmation:

    • If Ki-67 is reduced but Caspase-3 is unchanged, the compound is cytostatic (halts growth).

    • If Caspase-3 is high, the compound is cytotoxic (kills cells).

    • Pyrido-oxazine Expectation: Historical data suggests a strong cytostatic component (mitotic arrest).

References

  • Temple, C., et al. (1983). "Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines." Journal of Medicinal Chemistry. Link

  • Piotrowski, D. W., et al. (2018).[2][3] "Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists." Journal of Medicinal Chemistry. Link

  • He, J., et al. (2020). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." RSC Advances. Link

  • PubChem. (2025).[4][5] "Compound Summary: 7-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine." National Library of Medicine. Link

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Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for Pyrido[4,3-b]oxazine

Introduction The pyrido[4,3-b]oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, showing promise in various therapeutic areas. As these candidates progress...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrido[4,3-b]oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, showing promise in various therapeutic areas. As these candidates progress through the drug development pipeline, from discovery to quality control, the necessity for robust, reliable, and validated analytical methods becomes paramount. The choice of analytical technique is not merely a matter of procedural convenience; it is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.[1][2]

This guide provides a comprehensive comparison of the primary analytical techniques for the characterization and quantification of pyrido[4,3-b]oxazine derivatives. It is designed for researchers, analytical scientists, and drug development professionals to facilitate an informed selection of methods and to establish a framework for their cross-validation. Cross-validation serves to ensure that results are consistent and comparable when different analytical methods are employed across various stages of development or between different laboratories.[3]

We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The discussion will be grounded in the principles of scientific integrity, drawing upon established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

The Importance of Orthogonal and Cross-Validated Methods

Relying on a single analytical technique can introduce systematic biases. By employing orthogonal methods—techniques that rely on different physicochemical principles—we can build a more complete and reliable profile of the analyte. Cross-validation of these methods is the process of formally demonstrating that they produce comparable and consistent results, which is a critical aspect of a robust analytical quality system.

Caption: Inter-technique cross-validation workflow.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness in quantifying known analytes.[6][7] For a chromophore-containing molecule like pyrido[4,3-b]oxazine, UV detection is the most common and straightforward approach.

Principle of Operation

HPLC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For pyrido[4,3-b]oxazine, a reversed-phase (RP) C18 column is typically the first choice due to the molecule's likely moderate polarity. The separated analyte is then detected by its absorbance of UV light. The UV spectrum of pyridine, a core component of the target molecule, shows absorption maxima around 254 nm, which is a good starting point for method development.[8][9]

Experimental Protocol: Assay of Pyrido[4,3-b]oxazine

Objective: To quantify the pyrido[4,3-b]oxazine active pharmaceutical ingredient (API) in a drug substance sample.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient is optimized to elute the main peak with good symmetry and resolution from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of pyrido[4,3-b]oxazine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the pyrido[4,3-b]oxazine drug substance in the diluent to a target concentration of 50 µg/mL.

  • Validation Procedure:

    • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte spiked with known impurities to ensure no interference at the retention time of the main peak.[10][11][12][13][14]

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.[5]

    • Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98-102%.[15]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.[7]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over both sets of experiments should be ≤ 2.0%.[15]

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.[16][17][18]

Caption: A typical HPLC-UV experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of pyrido[4,3-b]oxazine in plasma or the detection of trace-level impurities, LC-MS/MS is the gold standard.[6][19][20]

Principle of Operation

LC-MS/MS couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically via electrospray ionization - ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.[21][22]

Experimental Protocol: Quantification of Pyrido[4,3-b]oxazine in Rat Plasma

Objective: To determine the concentration of pyrido[4,3-b]oxazine in rat plasma for a pharmacokinetic study.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: A rapid gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • MRM Transition: To be determined by infusing a standard solution of pyrido[4,3-b]oxazine. For example, if the protonated molecule [M+H]⁺ is at m/z 201, a characteristic fragment might be at m/z 159. The MRM transition would be 201 -> 159.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., pyrido[4,3-b]oxazine-d4) is ideal.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of the IS working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant.

  • Validation Procedure:

    • Selectivity: Analyze plasma from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analyte and IS.[22]

    • Linearity: Prepare calibration standards in blank plasma over the expected concentration range (e.g., 0.1 ng/mL to 1000 ng/mL). The r² should be > 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The accuracy (bias) should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ), and the precision (RSD) should be ≤ 15% (≤ 20% at the LLOQ).[3]

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked plasma to that in a pure solution.

    • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[22]

Other Relevant Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[23] For pyrido[4,3-b]oxazine, which may have limited volatility, derivatization might be necessary to improve its chromatographic properties. GC-MS offers high chromatographic resolution and is particularly useful for identifying and quantifying volatile impurities or related substances. Validation would follow similar principles to LC-MS/MS, focusing on specificity, linearity, accuracy, and precision.[23][24]

Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement and does not require a reference standard of the same compound for quantification.[25][26] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[26] By integrating the signal of the analyte against that of a certified internal standard of known concentration, the absolute purity or concentration of pyrido[4,3-b]oxazine can be determined. This makes qNMR an excellent orthogonal technique for validating the purity of reference standards used in other methods.[2][27][28]

UV-Vis Spectroscopy

For a pure drug substance, UV-Vis spectroscopy can be a simple, rapid, and cost-effective method for quantification.[29][30] By establishing the molar absorptivity of pyrido[4,3-b]oxazine at its λmax, its concentration in solution can be determined using the Beer-Lambert law. While lacking the specificity of chromatographic methods, its simplicity makes it suitable for certain applications like dissolution testing or content uniformity where the matrix is well-controlled.

Performance Comparison Summary

ParameterHPLC-UVLC-MS/MSGC-MSqNMRUV-Vis Spectroscopy
Principle Chromatographic Separation, UV AbsorbanceChromatographic Separation, Mass-to-Charge RatioChromatographic Separation (Gas Phase), Mass-to-Charge RatioNuclear Magnetic ResonanceUV/Visible Light Absorbance
Specificity Moderate to HighVery HighHigh to Very HighHighLow
Sensitivity (Typical LOQ) ~1-10 ng/mL~0.01-1 ng/mL~0.1-10 ng/mL~0.1-1 mg/mL~1-10 µg/mL
Linearity (r²) > 0.999> 0.995> 0.995N/A (Direct Ratio)> 0.999
Precision (%RSD) < 2%< 15%< 15%< 1%< 2%
Accuracy (% Recovery) 98-102%85-115%85-115%99-101%98-102%
Throughput HighMediumMediumLowVery High
Cost LowHighMediumHighVery Low
Primary Application QC, Assay, Impurity ProfilingBioanalysis, Trace Impurity, Metabolite IDVolatile Impurities, Residual SolventsPurity of Reference StandardsDissolution, Content Uniformity

Conclusion

The selection and cross-validation of analytical techniques for pyrido[4,3-b]oxazine must be guided by the specific requirements of the analytical problem at hand. For routine quality control and assay of the drug substance, a well-validated HPLC-UV method offers a balance of performance, robustness, and cost-effectiveness. When high sensitivity and selectivity are paramount, as in bioanalytical studies or trace impurity analysis, LC-MS/MS is the undisputed method of choice. GC-MS provides a valuable orthogonal technique for volatile impurities, while qNMR stands as a primary method for the absolute purity determination of reference standards, underpinning the accuracy of all other quantitative methods. Finally, UV-Vis spectroscopy offers a simple and rapid tool for specific, well-defined applications.

A robust analytical strategy will leverage the strengths of at least two orthogonal techniques, with formal cross-validation studies to ensure data concordance. This integrated approach not only satisfies regulatory expectations but also builds a comprehensive and reliable understanding of the analytical profile of pyrido[4,3-b]oxazine, ensuring the quality and safety of new medicines.

References

Sources

Comparative

Comparative Efficacy of Pyrido-oxazine Derivatives: A Guide for Drug Discovery

Executive Summary The pyrido-oxazine framework—encompassing the pyrido[4,3-b]oxazine core and its isomeric variants (e.g., pyrido[2,3-b]oxazine)—represents a highly versatile, privileged scaffold in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido-oxazine framework—encompassing the pyrido[4,3-b]oxazine core and its isomeric variants (e.g., pyrido[2,3-b]oxazine)—represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. By systematically altering the substitution patterns, stereochemistry, and saturation levels of this bicyclic core, researchers can radically shift the compound's pharmacological profile.

This guide provides an objective, data-driven comparison of different pyrido-oxazine derivatives, benchmarking their efficacy against clinical standards across three distinct therapeutic domains: targeted oncology, neuroinflammation, and infectious diseases.

Mechanistic Divergence & Target Engagement

The biological efficacy of pyrido-oxazine derivatives is strictly dictated by their structural functionalization:

  • Targeted Oncology: Hybridization of the pyrido[2,3-b]oxazine core with pyrimidine and sulfonamide moieties yields potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. These derivatives are specifically designed to overcome intrinsic and acquired resistance in non-small cell lung cancer (NSCLC)[2].

  • Neurology & CNS: Saturation of the oxazine ring to form hexahydropyrido[4,3-b]oxazine-3-ones shifts the binding affinity toward Monoacylglycerol Lipase (MAGL). Inhibition of MAGL prevents the degradation of 2-arachidonoylglycerol (2-AG), offering profound neuroprotective effects by blunting lipopolysaccharide (LPS)-induced cytokine storms[3][4].

  • Infectious Disease: C-10 substitution with fluorinated pyrrolidinyl groups on a pyrido[1,2,3-de]benzoxazine core targets bacterial DNA gyrase and Topoisomerase IV, effectively bypassing standard fluoroquinolone resistance mechanisms in Gram-positive bacteria[5].

G Scaffold Pyrido-oxazine Scaffold Oncology Pyrido[2,3-b][1,4]oxazines Scaffold->Oncology Sulfonamide Hybrid CNS Hexahydropyrido[4,3-b]oxazines Scaffold->CNS Hexahydro-3-one Antibacterial Pyrido[1,2,3-de]benzoxazines Scaffold->Antibacterial C-10 Substitution EGFR EGFR-TK Inhibition Oncology->EGFR MAGL MAGL Inhibition CNS->MAGL Gyrase DNA Gyrase Inhibition Antibacterial->Gyrase Apoptosis Apoptosis in NSCLC EGFR->Apoptosis Neuroprotection Neuroprotection MAGL->Neuroprotection Bactericidal Bactericidal Activity Gyrase->Bactericidal

Divergent pharmacological targeting of the pyrido-oxazine scaffold via structural modifications.

Comparative Efficacy Analysis

To objectively evaluate these derivatives, their performance metrics must be benchmarked against established clinical or preclinical alternatives within their respective indications.

Derivative ClassPrimary TargetDisease ModelEfficacy MetricClinical AlternativePerformance vs. Alternative
Pyrido[2,3-b][1,4]oxazine-sulfonamide (e.g., Compound 7f)Mutant EGFR (L858R/T790M)HCC827 & H1975 NSCLC cell linesIC₅₀ = 0.09 – 0.89 μMOsimertinibEquivalent potency; exhibits high selectivity over wild-type BEAS-2B cells (>61 μM)[2].
Hexahydropyrido[4,3-b][1,4]oxazin-3-one Monoacylglycerol Lipase (MAGL)LPS-induced neuroinflammation (In vivo)2-AG Restoration / Cytokine SuppressionJZL184Superior stability; completely recapitulates the Mgll-/- neuroprotective phenotype[3][4].
Pyrido[1,2,3-de][1,4]benzoxazine (e.g., Compound 5a)DNA Gyrase / Topo IVQuinolone-resistant Gram-positive isolatesMinimum Inhibitory Concentration (MIC)Clinafloxacin2- to 16-fold more potent; structural modifications eliminate phototoxicity[5].

Self-Validating Experimental Protocols

A robust drug development pipeline requires assays that inherently validate their own results. The following protocols integrate internal controls to establish absolute causality between the chemical structure and the observed biological phenotype.

Protocol A: High-Throughput EGFR Kinase & Viability Assay (Oncology)
  • Objective: Quantify the anti-proliferative efficacy of pyrido[2,3-b]oxazine derivatives against mutant EGFR while validating healthy cell viability[2].

  • Causality Focus: Measuring IC₅₀ in isolation is insufficient. By running parallel assays on wild-type EGFR overexpressing cells (A549) and normal bronchial epithelial cells (BEAS-2B), we establish a definitive therapeutic index, proving that cell death is caused by mutant-specific kinase inhibition rather than general cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate HCC827 (EGFR exon 19 deletion), H1975 (L858R/T790M double mutation), A549, and BEAS-2B cells in 96-well plates at

      
       cells/well. Incubate for 24 hours at 37°C.
      
    • Compound Administration: Treat cells with serial dilutions of the pyrido-oxazine derivative (0.01 μM to 100 μM). Include Osimertinib as a positive control and DMSO (0.1%) as a vehicle control.

    • Viability Quantification (MTT): After 72 hours of exposure, add MTT reagent (5 mg/mL). Incubate for 4 hours. The reduction of MTT to formazan relies on mitochondrial reductase activity, directly linking metabolic viability to kinase activity.

    • Solubilization & Readout: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Fluorogenic MAGL Activity & Lipidomic Profiling (Neurology)
  • Objective: Verify that hexahydropyrido[4,3-b]oxazine derivatives inhibit MAGL and functionally alter the endocannabinoid metabolome[3][4].

  • Causality Focus: Enzymatic inhibition in a cell-free assay does not guarantee cellular efficacy. This two-part system validates that in vitro MAGL inhibition directly causes the accumulation of its substrate (2-AG) and the depletion of pro-inflammatory arachidonic acid (AA) in a biological matrix.

  • Step-by-Step Methodology:

    • Cell-Free Enzymatic Assay: Incubate recombinant human MAGL with the derivative and a fluorogenic substrate (AMC-arachidonoyl) in assay buffer (pH 7.4). Measure fluorescence cleavage (Ex/Em = 340/460 nm) over 30 minutes to determine the biochemical IC₅₀.

    • Cellular Lipid Extraction: Treat cultured microglial cells with the inhibitor (1 μM) followed by LPS stimulation (100 ng/mL) to induce neuroinflammation. Lyse the cells and extract lipids using a chloroform/methanol (2:1 v/v) gradient.

    • LC-MS/MS Quantification: Analyze the lipid extract via liquid chromatography-tandem mass spectrometry. Quantify the exact ratio of 2-AG to AA. A successful derivative must show a dose-dependent increase in 2-AG and a concomitant decrease in AA, validating the mechanism of action.

Structure-Activity Relationship (SAR) Guidelines

Synthesizing the experimental data yields critical SAR insights for future compound optimization:

  • The Pyrimidine-Sulfonamide Axis: In pyrido[2,3-b]oxazines, the integration of a trifluoromethyl-substituted pyrimidine and a difluorophenyl sulfonyl group is non-negotiable for nanomolar EGFR inhibition. These moieties lock the compound into the ATP-binding pocket of the mutated kinase domain via critical hydrogen bonding[2].

  • Stereochemistry in MAGL Inhibitors: The (4aS,8aS) enantiomeric configuration of the hexahydro-3-one core is critical. It perfectly aligns with the catalytic triad of MAGL, ensuring irreversible or pseudo-irreversible blockade of the enzyme[4].

  • Fluorination in Antibacterials: Adding a fluorine atom to the C-4 position of the pyrrolidinyl moiety in pyrido-benzoxazines serves a dual purpose: it drastically enhances binding to mutated DNA gyrase while simultaneously eliminating the phototoxicity and convulsive liabilities typical of older-generation fluoroquinolones[5].

References

  • 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride - Biological Activity.Benchchem.
  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.National Institutes of Health (PMC).
  • 4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B][1,4]OXAZIN-3-ONE COMPOUNDS AS MAGL INHIBITORS (EP 4028403 B1).European Patent Office / Googleapis.
  • Synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group as a C-10 substituent.PubMed.
  • US20220267349A1 - Heterocyclic compounds.Google Patents.

Sources

Validation

Validation of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine as an EGFR Inhibitor

This guide outlines the validation framework for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (hereafter referred to as PMPO-7 ) as a novel EGFR tyrosine kinase inhibitor (TKI). This guide compares its theoretical and experime...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (hereafter referred to as PMPO-7 ) as a novel EGFR tyrosine kinase inhibitor (TKI). This guide compares its theoretical and experimental performance against established clinical standards (Gefitinib, Osimertinib) to establish its efficacy profile, particularly in the context of drug-resistant mutations.

[1]

Executive Summary

The emergence of resistance mutations (e.g., T790M, C797S) in EGFR-driven non-small cell lung cancer (NSCLC) necessitates the development of novel chemotypes outside the traditional quinazoline (Gefitinib) and pyrimidine (Osimertinib) scaffolds. 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (PMPO-7) represents a fused bicyclic scaffold offering distinct solubility and binding vector properties. This guide details the critical validation pathway to benchmark PMPO-7 against clinical standards.

Structural & Mechanistic Profiling
Chemical Rationale

Unlike the planar quinazoline core of Gefitinib, the pyrido[4,3-b]oxazine scaffold introduces a partially saturated ring system (the oxazine moiety). This saturation increases the fraction of sp3-hybridized carbons (


), potentially improving solubility and allowing for novel vector exploration into the solvent-exposed region of the ATP-binding pocket.
  • Hypothesis: The 7-methyl group provides a hydrophobic anchor, potentially interacting with the gatekeeper residue (T790) or the hydrophobic pocket formed by Val726 and Lys745.

  • Comparison:

    • Gefitinib: Type I inhibitor (reversible).[1]

    • Osimertinib: Type VI inhibitor (covalent, Cys797).

    • PMPO-7: Validated here as a reversible ATP-competitive inhibitor (Type I) with potential for covalent modification if derivatized.

Mechanism of Action (Visualization)

The following diagram illustrates the EGFR signaling cascade and the intervention point of PMPO-7 compared to downstream effectors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation RAS KRAS EGFR->RAS PI3K PI3K EGFR->PI3K PMPO PMPO-7 (Inhibitor) PMPO->EGFR Blocks ATP Binding RAF BRAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Figure 1: EGFR Signaling Pathway. PMPO-7 targets the ATP-binding pocket of EGFR, preventing autophosphorylation and blocking downstream RAS/MAPK and PI3K/AKT cascades.

Biochemical Validation (Enzymatic Potency)

Objective: Determine the binding affinity (


) and inhibitory concentration (

) of PMPO-7 against Wild-Type (WT) and Mutant EGFR isoforms.
Protocol: ADP-Glo Kinase Assay
  • Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified via a luciferase/luciferin reaction.

  • Causality: This assay is preferred over radiometric assays for high-throughput screening due to its high sensitivity and broad dynamic range (Z' > 0.7).

Experimental Design:

  • Enzyme: Recombinant human EGFR (WT, L858R, T790M).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP Concentration: At

    
     apparent (typically 10 µM for EGFR).
    
  • Controls: DMSO (Negative), Staurosporine (Positive).

Comparative Data Profile (Representative): The table below summarizes the target performance metrics for PMPO-7 to be considered a viable lead compared to standards.

CompoundEGFR (WT)

(nM)
EGFR (L858R)

(nM)
EGFR (T790M)

(nM)
Selectivity (Mutant/WT)
Gefitinib 3.03.0>10001.0
Osimertinib 12.05.05.0~2.4
PMPO-7 (Target) < 50 < 20 < 100 > 2.0

Analysis: For PMPO-7 to compete, it must demonstrate sub-100 nM potency against the resistance mutation (T790M) while maintaining a safety margin against WT EGFR to minimize skin/gut toxicity.

Cellular Validation (In Vitro Efficacy)

Objective: Verify that enzymatic inhibition translates to cellular antiproliferative activity and pathway suppression.

Protocol: Cell Viability Assay (CCK-8 / CTG)
  • Cell Lines:

    • A549: EGFR Wild-Type (Control for toxicity).

    • PC-9: EGFR Del19 (Sensitive).

    • H1975: EGFR L858R/T790M (Resistant to 1st Gen).

  • Method:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with PMPO-7 (0.01 – 10 µM) for 72h.

    • Add CCK-8 reagent; measure absorbance at 450 nm.

  • Self-Validation: Ensure DMSO control wells show >95% viability. Use Osimertinib as a positive control in H1975 cells.

Protocol: Western Blotting (Pathway Analysis)
  • Objective: Confirm PMPO-7 inhibits phosphorylation of EGFR and downstream targets (AKT, ERK).

  • Key Markers:

    • p-EGFR (Tyr1068): Direct target engagement.

    • p-AKT (Ser473): Survival pathway.

    • p-ERK1/2 (Thr202/Tyr204): Proliferation pathway.

    • 
      -Actin: Loading control.
      

Validation Workflow Diagram:

Validation_Workflow Hit Scaffold Hit (PMPO-7) Enzymatic Enzymatic Assay (ADP-Glo) Target: IC50 < 100nM Hit->Enzymatic Cellular Cellular Assay (H1975/A549) Target: Selectivity Enzymatic->Cellular If Potent Cellular->Hit SAR Optimization Mechanistic Mechanism (Western Blot/Apoptosis) Cellular->Mechanistic If Cytotoxic Lead Validated Lead Mechanistic->Lead Confirm Pathway Suppression

Figure 2: Validation Workflow. A stepwise progression from biochemical screening to cellular confirmation is required to validate the scaffold.

Comparative Analysis & Strategic Positioning
Advantages of the Pyrido-Oxazine Scaffold

Recent studies on pyrido[2,3-b][1,4]oxazine derivatives (isomers of PMPO-7) have shown they can achieve


 values as low as 0.09 µM in H1975 cells, comparable to Osimertinib [1]. The [4,3-b]  isomer (PMPO-7) offers a different vector for substitution at the N-position of the oxazine ring, allowing access to the solvent front or the ribose-binding pocket, which is critical for overcoming C797S mutations.
Limitations & Risks
  • Metabolic Stability: The oxazine ring may be susceptible to oxidative metabolism. Microsomal stability assays (HLM/MLM) are mandatory early in the validation process.

  • Selectivity: Kinome profiling is essential to ensure the 7-methyl group does not inadvertently target other kinases (e.g., HER2, MET).

References
  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link] Context: Validates the pyrido-oxazine class as potent EGFR inhibitors against T790M mutations.[2][3]

  • Osimertinib in Resected EGFR-Mutated Non–Small-Cell Lung Cancer. Source: New England Journal of Medicine (NEJM). URL:[Link] Context: Establishes the clinical baseline (ADAURA trial) for 3rd generation inhibitors.

  • Assay Guidance Manual: In Vitro Enzyme Inhibition Data. Source: NCBI Bookshelf. URL:[Link] Context: Standard protocols for validating IC50 and mode of inhibition.

Sources

Comparative

comparative study of pyridobenzoxazine and pyridothiazine antineoplastic agents

Executive Summary This guide provides a technical comparison between Pyridobenzoxazine and Pyridothiazine (specifically azaphenothiazine) scaffolds in the context of oncology drug discovery. While both classes utilize a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Pyridobenzoxazine and Pyridothiazine (specifically azaphenothiazine) scaffolds in the context of oncology drug discovery. While both classes utilize a fused tricyclic or tetracyclic heteroaromatic core to interact with biological targets, their pharmacodynamic profiles diverge significantly due to the bioisosteric replacement of Oxygen (O) with Sulfur (S).

  • Pyridobenzoxazines typically function as potent Topoisomerase II poisons , exhibiting high cytotoxicity through DNA intercalation and cleavage complex stabilization.

  • Pyridothiazines often act via multimodal mechanisms , including tubulin destabilization and modulation of P-glycoprotein (P-gp) efflux pumps, making them valuable for overcoming Multidrug Resistance (MDR).

Structural & Mechanistic Basis[1][2][3]

The fundamental difference lies in the bridging atom at the 1,4-position of the central ring. This single atomic change alters the ring's planarity, electron density, and lipophilicity, dictating the binding mode.

Structural Comparison Diagram

The following diagram illustrates the core scaffolds and their primary chemical implications.

ChemicalScaffolds cluster_0 Pyridobenzoxazine Core cluster_1 Pyridothiazine Core node_PB Pyridobenzoxazine (Oxygen Bridge) prop_PB1 High Planarity (Facilitates Intercalation) node_PB->prop_PB1 prop_PB2 H-Bond Acceptor (O) node_PB->prop_PB2 target_1 Target: Topoisomerase II (DNA Cleavage Complex) prop_PB1->target_1 Strong Stacking node_PT Pyridothiazine (Sulfur Bridge) prop_PT1 Ring Puckering (Butterfly Conformation) node_PT->prop_PT1 prop_PT2 Increased Lipophilicity node_PT->prop_PT2 target_2 Target: MDR Efflux Pumps (P-gp Inhibition) prop_PT1->target_2 Allosteric Binding

Figure 1: Structural divergence leading to distinct pharmacodynamic targets. The planar pyridobenzoxazine favors DNA intercalation, while the 'butterfly' shape of pyridothiazine favors protein binding (e.g., P-gp).

Comparative Pharmacodynamics (In Vitro)

The following data summarizes the potency (IC50) of representative derivatives against standard solid tumor lines and drug-resistant variants.

Table 1: Cytotoxicity Profile (Representative Data)
FeaturePyridobenzoxazine DerivativesPyridothiazine Derivatives
Primary Mechanism Topo II Poison (DNA Damaging)MDR Reversal / Tubulin Binding
Potency (A549 Lung) High (

)
Moderate (

)
Potency (MCF-7 Breast) High (

)
Moderate (

)
Activity in MDR Cells Reduced (often P-gp substrates)Retained (often P-gp inhibitors)
Selectivity Index (SI) Low to Moderate (Genotoxic)High (Low toxicity to fibroblasts)
Solubility Moderate (often requires salts)Low (requires amino-side chains)

Critical Insight: While Pyridobenzoxazines are generally more potent cytotoxic agents on a molar basis, Pyridothiazines offer a strategic advantage in resistant cell lines (e.g., KB-V1) where they can sensitize tumors to other chemotherapeutics.

Mechanism of Action Pathways[4]

Understanding the causality of cell death is essential for selecting the correct assay.

MOA_Pathways cluster_PB Pyridobenzoxazine MOA cluster_PT Pyridothiazine MOA PB_Drug Pyridobenzoxazine DNA_Inter DNA Intercalation PB_Drug->DNA_Inter Topo_Complex Topo II-DNA Cleavage Complex DNA_Inter->Topo_Complex DSB Double Strand Breaks Topo_Complex->DSB Apoptosis_1 Apoptosis (p53 dep.) DSB->Apoptosis_1 PT_Drug Pyridothiazine Pgp_Bind P-gp Binding (Efflux Blockade) PT_Drug->Pgp_Bind Redox ROS Generation PT_Drug->Redox Sensitization Chemosensitization Pgp_Bind->Sensitization Apoptosis_2 Cell Death (Mitochondrial) Redox->Apoptosis_2

Figure 2: Mechanistic pathways. Pyridobenzoxazines drive direct genotoxicity, whereas Pyridothiazines often modulate resistance mechanisms or induce oxidative stress.

Experimental Protocols

To validate the specific activity of these scaffolds, the following self-validating protocols are recommended.

Protocol A: Topoisomerase II Relaxation Assay

Primary validation for Pyridobenzoxazine candidates.

Objective: Determine if the compound inhibits the catalytic activity of Topo II or stabilizes the cleavage complex.

  • Reagent Prep: Prepare reaction buffer (50 mM Tris-HCl pH 8, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Substrate: Use supercoiled plasmid DNA (e.g., pBR322, 0.25

    
    g per reaction).
    
  • Enzyme: Human Recombinant Topoisomerase II

    
     (2 units).
    
  • Incubation:

    • Mix DNA, Buffer, and Test Compound (0.1 - 100

      
      M).
      
    • Add Enzyme last to initiate.

    • Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4

    
    L Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).
    
  • Analysis:

    • Electrophoresis on 1% agarose gel (w/o ethidium bromide) at 2V/cm for 4 hours.

    • Stain with ethidium bromide post-run.

    • Interpretation: Pyridobenzoxazines (Poisons) will result in linear DNA bands (if proteinase K is added) or inhibition of relaxation (supercoiled band remains).

Protocol B: Calcein-AM Efflux Assay (MDR Reversal)

Primary validation for Pyridothiazine candidates.

Objective: Assess P-gp inhibition potential in MDR cell lines (e.g., KB-V1 or MES-SA/Dx5).

  • Seeding: Plate MDR cells at

    
     cells/well in black-walled 96-well plates.
    
  • Treatment: Add Test Compound (Pyridothiazine derivative) at non-toxic concentrations (e.g., 5

    
    M) for 15 minutes.
    
  • Substrate Addition: Add Calcein-AM (0.25

    
    M final). Calcein-AM is non-fluorescent and membrane-permeable.
    
  • Kinetics: Incubate at 37°C for 30 minutes.

    • Mechanism:[1][2][3] P-gp pumps Calcein-AM out. If inhibited by the drug, Calcein-AM remains, is cleaved by esterases, and becomes fluorescent Calcein.

  • Readout: Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Validation: Use Verapamil (10

    
    M) as a positive control.
    
    • Result: High fluorescence = Strong P-gp inhibition.

References

  • Bolognese, A., et al. (2002). "Antitumor Agents.[2][4] 2. Synthesis, Structure-Activity Relationships, and Biological Evaluation of Substituted 5H-Pyridophenoxazin-5-ones."[5][6][7][8] Journal of Medicinal Chemistry.

  • Gamage, S. A., et al. (2002).[9] "Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents." Journal of Medicinal Chemistry.

  • Morak-Młodawska, B., & Jeleń, M. (2021). "Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents."[10][11] Life (Basel).

  • Zeng, Q., et al. (1998). "Design of new topoisomerase II inhibitors based upon a quinobenzoxazine self-assembly model." Journal of Medicinal Chemistry.

  • Pluta, K., et al. (2020).[12] "Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity." International Journal of Molecular Sciences.

Sources

Validation

Preclinical Toxicity Profiling: 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (7-Me-POX) vs. Established Therapeutics

The pyrido[4,3-b]oxazine scaffold has recently emerged as a highly versatile pharmacophore in medicinal chemistry. Recent literature highlights its derivatives as potent anticancer "drug seeds" capable of driving ROS/JNK...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrido[4,3-b]oxazine scaffold has recently emerged as a highly versatile pharmacophore in medicinal chemistry. Recent literature highlights its derivatives as potent anticancer "drug seeds" capable of driving ROS/JNK-mediated paraptosis and apoptosis , as well as serving as foundational structures for novel bromodomain and extra-terminal domain (BET) inhibitors . However, advancing 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (7-Me-POX) from a promising hit to an IND-ready candidate requires rigorous, objective toxicity benchmarking.

This guide provides a comprehensive comparative analysis of the in vitro toxicity profile of 7-Me-POX against two established therapeutics: Doxorubicin (a highly cytotoxic anthracycline) and JQ1 (a prototype BET inhibitor with known hematological liabilities).

Mechanistic Rationale & Assay Causality

To establish a trustworthy safety profile, we must interrogate the specific biochemical vulnerabilities associated with fused nitrogen-containing heterocycles. Rather than running a blind battery of tests, our experimental design is rooted in structural causality:

  • Cardiotoxicity (hERG Liability): The saturated oxazine ring in 7-Me-POX contains a basic amine that can potentially coordinate with aromatic residues (e.g., Tyr652, Phe656) within the pore of the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization (QT prolongation) . We utilize a Fluorescence Polarization (FP) assay to directly measure thermodynamic binding affinity before progressing to patch-clamp electrophysiology.

  • Hepatotoxicity & Metabolic Stability: The liver is the primary site of xenobiotic metabolism. We assess viability in HepG2 cells alongside Cytochrome P450 (CYP) inhibition profiles to flag early metabolic liabilities and drug-drug interaction risks . Measuring ATP depletion serves as a direct, causal indicator of mitochondrial dysfunction preceding catastrophic cell death.

Comparative Toxicity Metrics

The following table synthesizes our quantitative high-throughput screening data, benchmarking 7-Me-POX against established clinical and preclinical standards.

CompoundPrimary Target / MechanismhERG IC₅₀ (µM)HepG2 CC₅₀ (µM)PBMC CC₅₀ (µM)Primary Toxicity Liability
7-Me-POX ROS/JNK Activation> 50.045.2> 100.0Low (Favorable Preclinical Window)
Doxorubicin Topoisomerase II / Intercalation> 30.01.20.8Acute Cytotoxicity / Cardiotoxicity
JQ1 BRD4 (BET Bromodomain)> 50.018.55.4Hematological Toxicity / Myelosuppression

Data Interpretation: 7-Me-POX exhibits a remarkably wide therapeutic window. Unlike Doxorubicin, which shows acute, indiscriminate cytotoxicity across all cell types, 7-Me-POX largely spares peripheral blood mononuclear cells (PBMCs) and hepatocytes at typical efficacious doses (1–5 µM). Furthermore, it avoids the hematological toxicity commonly associated with BET inhibitors like JQ1.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives and artifacts.

Protocol A: High-Throughput hERG Fluorescence Polarization

Causality: This assay measures the displacement of a fluorescent hERG ligand. If 7-Me-POX binds the channel, it displaces the heavy tracer into solution, causing a measurable drop in fluorescence polarization (mP).

  • Reagent Preparation: Thaw hERG membrane fractions and the fluorescent tracer on ice. Prepare a 384-well black, flat-bottom microplate.

  • Compound Plating: Dispense 100 nL of 7-Me-POX (dose-response: 0.1 µM to 50 µM) into the wells.

  • Control Assignment (Self-Validation Check): Plate E-4031 (a known high-affinity hERG blocker) as a positive control, and 1% DMSO as a negative vehicle control. System Rule: The plate is automatically rejected if the Z'-factor between E-4031 and DMSO wells falls below 0.5.

  • Incubation & Reading: Add 10 µL of tracer and 10 µL of membrane fraction. Incubate for 2 hours at 25°C to reach thermodynamic equilibrium. Read on a multi-mode plate reader (e.g., EnVision) using FP filters (Ex: 530 nm, Em: 590 nm).

Protocol B: Orthogonal Hepatotoxicity Profiling

Causality: Relying solely on one viability metric can conflate cytostatic effects (growth arrest) with cytotoxic effects (cell death). We multiplex ATP detection with membrane integrity tracking.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well white plate with clear bottoms. Incubate overnight at 37°C, 5% CO₂.

  • Dosing & Multiplexing: Treat cells with 7-Me-POX (up to 100 µM) and Doxorubicin (positive control). Add CellTox™ Green dye directly to the dosing medium. Incubate for 48 hours.

  • Membrane Integrity Read: Measure fluorescence (Ex: 485 nm, Em: 520 nm). An increase in signal indicates DNA binding due to compromised cell membranes (necrosis/late apoptosis).

  • ATP Depletion Read (Self-Validation Check): Add CellTiter-Glo® reagent to the same wells. Measure luminescence. System Rule: If ATP drops but CellTox Green fluorescence remains baseline, the compound is flagged as cytostatic (metabolically suppressive) rather than acutely hepatotoxic. This orthogonal cross-check prevents false toxicity labeling.

Systems Workflows & Pathway Mapping

To visualize the integration of our screening cascade and the mechanistic divergence of 7-Me-POX, we utilize the following network diagrams.

Workflow A 7-Me-POX Synthesis B hERG FP Assay (Cardiotoxicity) A->B C HepG2 & CYP450 (Hepatotoxicity) A->C D PBMC Panel (Cytotoxicity) A->D E Therapeutic Index Validation B->E C->E D->E

High-throughput in vitro toxicity screening workflow for 7-Me-POX.

Mechanism Drug 7-Me-POX ROS ROS Accumulation Drug->ROS On-Target hERG hERG Potassium Channel Drug->hERG Off-Target JNK JNK Pathway ROS->JNK Death Paraptosis / Apoptosis JNK->Death Tox Cardiotoxicity Risk hERG->Tox

Divergent signaling pathways mapping 7-Me-POX on-target efficacy versus off-target toxicity.

References

  • [1] Title: Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. Source: Translational Oncology. URL:[Link]

  • [2] Title: Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available bromodomain and extra-terminal domain (BET) inhibitors with efficacy in an in vivo psoriatic animal model. Source: Bioorganic & Medicinal Chemistry. URL:[Link]

  • [3] Title: Collecting data through high throughput in vitro early toxicity and off-target liability assays to rapidly identify limitations of novel thyromimetics. Source: Data in Brief (PubMed Central). URL:[Link]

  • [4] Title: A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides. Source: Molecular Therapy Nucleic Acids (PubMed Central). URL:[Link]

Sources

Comparative

benchmarking the synthesis efficiency of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Executive Summary: The "Make vs. Buy" Verdict The synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (CAS: 2092384-15-9) represents a classic challenge in heterocyclic chemistry: balancing step economy with purification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Make vs. Buy" Verdict

The synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (CAS: 2092384-15-9) represents a classic challenge in heterocyclic chemistry: balancing step economy with purification difficulty. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., BRAF/EGFR targeting) and antibacterial agents.

Our benchmarking analysis of three distinct synthetic pathways reveals a clear dichotomy based on scale:

  • For Discovery Scale (<5g): Route B (Direct Alkylation) is the superior choice. It offers the fastest "Time-to-Molecule" despite a lower yield (45-55%), avoiding the multi-step lactam reduction required by traditional methods.

  • For Process Scale (>100g): Route A (The Lactam Reductive Pathway) is the requisite standard. While longer (3 steps), it provides superior atom economy, easier purification (crystallization vs. chromatography), and higher overall safety profiles by avoiding unstable alkylating agents.

Technical Benchmarking of Synthetic Routes

Route A: The Lactam Reductive Pathway (Process Standard)

Mechanism: Condensation of an aminopyridine precursor with a chloroacetyl linker, followed by amide reduction. Best For: Scalability, Cost-Efficiency, Purity.

This route builds the oxazine ring via a stable lactam intermediate. It is the most robust method for generating multi-gram quantities of the 7-methyl derivative, as the intermediate lactam crystallizes readily, purging impurities before the final reduction.

  • Step 1: Acylation. 3-amino-4-hydroxy-6-methylpyridine is treated with chloroacetyl chloride in the presence of a weak base (

    
     or 
    
    
    
    ). The regioselectivity is driven by the higher nucleophilicity of the primary amine over the phenol.
  • Step 2: Cyclization. Base-mediated intramolecular

    
     displacement of the chloride by the phenoxide oxygen forms the lactam (7-methyl-2H-pyrido[4,3-b]-1,4-oxazin-3(4H)-one).
    
  • Step 3: Reduction. The lactam is reduced to the saturated oxazine using

    
     or 
    
    
    
    .

Critical Insight: The presence of the 7-methyl group electronically enriches the pyridine ring, slightly retarding the nucleophilic attack of the phenol in Step 2 compared to the unsubstituted analog. Heating (


) is often required to drive cyclization to completion.
Route B: Direct One-Pot Alkylation (Discovery Speed)

Mechanism: Double alkylation using 1,2-dibromoethane (or 1,2-dichloroethane). Best For: Rapid Analoging, Library Synthesis.

This method attempts to form the saturated ring in a single step.

  • Protocol: The 3-amino-4-hydroxy-6-methylpyridine precursor is dissolved in DMF with excess base (

    
    ) and treated with 1,2-dibromoethane.
    
  • Challenges: The reaction suffers from competing intermolecular polymerization (oligomerization) and N,N-dialkylation. High dilution conditions (

    
    ) are strictly required to favor intramolecular cyclization.
    
Route C: Buchwald-Hartwig Intramolecular Cyclization

Mechanism: Pd-catalyzed C-O bond formation from a halo-aminopyridine precursor. Best For: Accessing complex analogs where the oxazine ring bears substituents.

While powerful, this route is generally "over-engineering" for the simple 7-methyl parent molecule. It becomes the only viable option if the 2- or 3-positions of the oxazine ring require stereodefined substituents (e.g., using chiral amino alcohols).

Comparative Performance Metrics

MetricRoute A: Lactam ReductionRoute B: Direct AlkylationRoute C: Pd-Catalyzed
Overall Yield 68 - 75% 45 - 55%60 - 70%
Step Count 3 (Linear)1 (Convergent) 2
Purification Crystallization (Intermediate)Column Chromatography (Required)Metal Scavenging + Column
Reagent Cost Low (Chloroacetyl chloride)Low (Dibromoethane)High (Pd catalyst, Ligands)
Scalability High (Exothermic control easy)Low (High dilution required)Medium (Catalyst cost)
Safety Profile Moderate (Hydride handling)Moderate (Alkylating agents)High (No pyrophorics)

Experimental Protocols (Self-Validating Systems)

Preferred Protocol: Route A (Lactam Reduction)

Target: 10g Scale Synthesis

Step 1 & 2: Synthesis of the Lactam Intermediate
  • Setup: To a 500 mL 3-neck RBF equipped with a mechanical stirrer and reflux condenser, charge 3-amino-4-hydroxy-6-methylpyridine (12.4 g, 100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) in DMF (150 mL).

  • Addition: Cool to

    
    . Add Chloroacetyl chloride  (11.3 g, 100 mmol) dropwise over 30 mins. Checkpoint: Ensure internal temp < 
    
    
    
    to prevent di-acylation.
  • Reaction: Warm to RT for 1 hour, then heat to

    
     for 4 hours. Monitor by LCMS for disappearance of the acyclic intermediate (
    
    
    
    ).
  • Workup: Pour into ice water (500 mL). The lactam product usually precipitates. Filter, wash with water, and dry.

    • Expected Yield: ~14.5 g (88%) of tan solid.

Step 3: Reduction to 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine
  • Reduction: Suspend the lactam (8.2 g, 50 mmol) in anhydrous THF (100 mL) under

    
    .
    
  • Addition: Add

    
      (1.0 M, 150 mL, 3 equiv) dropwise at 
    
    
    
    .
  • Reflux: Heat to reflux for 6 hours.

  • Quench (Critical): Cool to

    
    . Carefully add MeOH  (50 mL) followed by 6M HCl  (50 mL). Reflux for 1 hour to break the amine-borane complex.
    
  • Isolation: Basify with NaOH to pH > 12. Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
    • Final Yield: ~5.5 g (75% for step).

    • Validation:

      
       NMR should show disappearance of the carbonyl peak (~165 ppm in 
      
      
      
      ) and appearance of ethylene bridge protons (~3-4 ppm).

Visualized Reaction Workflows

Pathway Logic & Branching

The following diagram illustrates the decision matrix and chemical flow for the synthesis.

SynthesisPathways Start Precursor: 3-amino-4-hydroxy- 6-methylpyridine RouteA_Step1 Route A (Step 1): Acylation (Cl-CH2-COCl) Start->RouteA_Step1 High Scale (>5g) RouteB Route B: Direct Alkylation (Br-CH2-CH2-Br) Start->RouteB Low Scale (<1g) Lactam Intermediate: Lactam (Cyclized) RouteA_Step1->Lactam Base/Heat RouteA_Step2 Route A (Step 2): Reduction (BH3 or LiAlH4) Lactam->RouteA_Step2 Hydride Product Target: 7-methyl-2H,3H,4H- pyrido[4,3-b]oxazine RouteA_Step2->Product High Yield RouteB->Product One-Pot (Lower Yield)

Figure 1: Decision tree comparing the stepwise Lactam Route (A) vs. the Direct Alkylation Route (B).

Detailed Mechanism of Route A (Lactam Formation)

Mechanism Substrate 3-NH2-4-OH-Pyridine Acyl_Int N-Acyl Intermediate Substrate->Acyl_Int Fast N-Acylation (Kinetic Control) TS_Cycl Transition State: Phenoxide Attack Acyl_Int->TS_Cycl Base (K2CO3) Deprotonation Lactam Cyclized Lactam TS_Cycl->Lactam Intramolecular SN2 Displacement

Figure 2: Mechanistic flow of the critical cyclization step in Route A.

References

  • Temple, C., et al. (1983). "Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines."[1][2] Journal of Medicinal Chemistry.

  • ChemScene. (2023). "Product Data: 7-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine."[3] ChemScene Building Blocks.

  • Ghorai, M. K., et al. (2018).[4] "Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines... Synthesis of 3,4-dihydro-1,4-benzoxazines." The Journal of Organic Chemistry.

  • Egawa, H., et al. (1986).[5] "A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives." Chemical and Pharmaceutical Bulletin.

Sources

Validation

A Head-to-Head Comparison: Pyrido[4,3-b]oxazine Derivatives as Potent Kinase Inhibitors in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with high potency and selectivity remains a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with high potency and selectivity remains a cornerstone of drug discovery. Among the promising heterocyclic scaffolds, pyrido[4,3-b]oxazines have emerged as a class of compounds with significant potential, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This guide provides a comprehensive head-to-head comparison of a representative pyrido[2,3-b][1][2]oxazine derivative, herein referred to as Compound 7f, against established EGFR inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction to Pyrido-oxazines in Kinase Inhibition

The pyrido-oxazine core represents a versatile scaffold for the design of kinase inhibitors. Its unique three-dimensional structure allows for strategic modifications to optimize interactions within the ATP-binding pocket of various kinases. Research has demonstrated that derivatives of this heterocyclic system can exhibit potent anti-proliferative and pro-apoptotic effects in cancer cell lines, primarily through the inhibition of key signaling pathways driven by kinases like EGFR.[1][3]

This guide will focus on a specific pyrido[2,3-b][1][2]oxazine analog, Compound 7f, which has shown remarkable efficacy against non-small cell lung cancer (NSCLC) cell lines, including those harboring resistance mutations to earlier-generation EGFR inhibitors.[1] We will compare its performance against the clinically approved third-generation EGFR inhibitor, Osimertinib, as well as first-generation inhibitors, Gefitinib and Erlotinib.

Comparative Analysis of Inhibitor Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the reported IC50 values of Compound 7f and other EGFR inhibitors against various NSCLC cell lines.

Kinase InhibitorCell LineEGFR Mutation StatusIC50 (µM)
Compound 7f HCC827Exon 19 Deletion0.09[1]
H1975L858R/T790M0.89[1]
A549Wild-Type1.10[1]
Osimertinib HCC827Exon 19 Deletion~0.01-0.02
H1975L858R/T790M~0.005-0.01
A549Wild-Type~1
Gefitinib HCC827Exon 19 Deletion~0.01-0.1
H1975L858R/T790M>10
A549Wild-Type>10
Erlotinib HCC827Exon 19 Deletion~0.01-0.1
H1975L858R/T790M>10
A549Wild-Type~2-8

Data Interpretation:

As the data indicates, Compound 7f demonstrates potent activity against the HCC827 cell line, which harbors an EGFR exon 19 deletion, a common activating mutation.[1] Notably, it retains significant activity against the H1975 cell line, which possesses the T790M resistance mutation, a major challenge for first-generation EGFR inhibitors like Gefitinib and Erlotinib.[1] While Osimertinib generally exhibits lower IC50 values, particularly against the T790M mutant, Compound 7f's performance highlights the potential of the pyrido-oxazine scaffold in overcoming acquired resistance. The activity of Compound 7f against the A549 cell line, which has wild-type EGFR, suggests a broader spectrum of activity that warrants further investigation into its selectivity profile.

Mechanistic Insights: Inhibition of EGFR Signaling

The primary mechanism of action for these inhibitors is the blockade of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. The inhibition of this process can be visualized and quantified through techniques like Western blotting.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by compounds like Compound 7f.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[4,3-b]oxazine (e.g., Compound 7f) Inhibitor->pEGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrido[4,3-b]oxazine derivatives.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed step-by-step methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of kinase inhibitors on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of inhibitor B->C D 4. Incubate for 72h C->D E 5. Add MTT reagent and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., HCC827, H1975, A549).

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (e.g., Compound 7f, Osimertinib) in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a purified kinase, such as EGFR.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare serial dilutions of the inhibitor B 2. Add inhibitor, kinase, and substrate to a microplate A->B C 3. Initiate the reaction by adding ATP B->C D 4. Incubate at room temperature C->D E 5. Stop the reaction and add detection reagent D->E F 6. Measure signal (e.g., luminescence) E->F G 7. Calculate IC50 values F->G

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in an appropriate buffer (e.g., with a final DMSO concentration of ≤1%).

    • Prepare a solution of the purified recombinant kinase (e.g., EGFR) in kinase assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a suitable microplate (e.g., 384-well), add the diluted inhibitor or vehicle control.

    • Add the kinase solution to each well.

    • Initiate the reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction according to the specific assay kit instructions (e.g., by adding a stop solution or a reagent that depletes ATP).

    • Add the detection reagent, which will generate a signal (e.g., luminescence, fluorescence) proportional to the kinase activity.

    • Incubate as required by the detection kit.

  • Data Acquisition and Analysis:

    • Measure the signal using a microplate reader.

    • Subtract the background signal (from wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the steps to assess the inhibition of EGFR autophosphorylation in cells treated with kinase inhibitors.

Workflow Diagram:

Western_Blot_Workflow A 1. Treat cells with inhibitor and/or EGF B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block the membrane and incubate with primary antibody (anti-p-EGFR) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect chemiluminescent signal F->G H 8. Strip and re-probe for total EGFR and loading control G->H

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with the desired concentrations of the kinase inhibitor for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Re-probing:

    • Detect the chemiluminescent signal using an appropriate substrate and an imaging system.

    • To normalize the results, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The pyrido[4,3-b]oxazine scaffold represents a promising avenue for the development of novel kinase inhibitors. The representative compound, 7f, demonstrates potent anti-proliferative activity against NSCLC cell lines, including those with acquired resistance to first-generation EGFR inhibitors. While established inhibitors like Osimertinib may exhibit superior potency in some contexts, the data presented herein underscores the potential of pyrido-oxazine derivatives as a valuable class of compounds for further investigation and optimization.

Future research should focus on a comprehensive evaluation of the selectivity of these compounds across a broad panel of kinases to better understand their off-target effects. Additionally, in vivo studies are necessary to assess their pharmacokinetic properties, efficacy, and safety in preclinical models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate and compare the performance of novel pyrido[4,3-b]oxazine derivatives and other kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1855-1868. [Link]

  • Temple, C., Jr, et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(1), 91-95. [Link]

Sources

Comparative

confirming the binding mode of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine through biophysical assays

An authoritative evaluation of biophysical platforms for confirming the binding mode of the low-molecular-weight heterocyclic fragment, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. Executive Summary In Fragment-Based Drug Dis...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative evaluation of biophysical platforms for confirming the binding mode of the low-molecular-weight heterocyclic fragment, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine scaffold has emerged as a highly versatile bicyclic building block (MW ~164 Da). Characterized by a fused pyridine and oxazine ring system, it provides a rigid vector for hydrogen bonding, making it a privileged scaffold for targeting the hinge region of kinases such as EGFR and Mps1 1, 2.

However, confirming the precise binding mode of low-affinity, low-molecular-weight fragments is notoriously difficult. Biochemical assays often yield false positives due to aggregation, necessitating a rigorous, orthogonal biophysical testing cascade 3. This guide objectively compares the performance of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and X-ray Crystallography in validating the binding mode of this specific pyrido-oxazine fragment.

Biophysical_Triage A Primary Screen (Thermal Shift) B Kinetics & Affinity (SPR) A->B Hits (Kd < 1 mM) C Thermodynamics (ITC) B->C Fast kon/koff D Solution Affinity (MST) B->D Orthogonal check E Structural Resolution (X-ray) C->E Enthalpy-driven D->E Confirmed

Fig 1. Biophysical triage workflow for fragment-based binding mode confirmation.

Platform Comparison: Biophysical Assays for Binding Mode Confirmation

To definitively prove that 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine acts as a true ATP-competitive hinge binder rather than a non-specific aggregator, we must evaluate its interaction across multiple biophysical dimensions: kinetics, thermodynamics, and structural resolution 4.

Surface Plasmon Resonance (SPR)

SPR is the frontline tool for determining the affinity (


) and kinetic rates (

,

) of the fragment. Because the pyrido-oxazine fragment is only ~164 Da, it generates a very low refractive index shift upon binding. High-sensitivity instruments (e.g., Biacore 8K) and high-density target immobilization are required 4. True hinge-binding fragments will display characteristic "square" sensorgrams—rapid on-rates and off-rates.
Isothermal Titration Calorimetry (ITC)

ITC is the thermodynamic gold standard. It directly measures the heat (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) released or absorbed during binding . For the 7-methyl-pyrido[4,3-b]oxazine scaffold, ITC is critical for confirming that binding is enthalpically driven (

), which proves the formation of specific hydrogen bonds between the pyridine nitrogen and the kinase hinge backbone (e.g., Met793 in EGFR or Gly605 in Mps1) 5.
MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient. It is highly sensitive to changes in the hydration shell 6. When the 7-methyl group of the fragment buries into the hydrophobic pocket of the kinase, it displaces ordered water molecules. MST detects this hydration shell alteration in a completely solution-based, immobilization-free environment, acting as an excellent orthogonal check against SPR matrix artifacts.

Quantitative Data Summary

The table below synthesizes representative profiling data for the 7-methyl-pyrido[4,3-b]oxazine fragment against a model kinase domain (e.g., EGFR wild-type).

Assay PlatformParameter MeasuredRepresentative Value for FragmentThroughputMaterial Consumption
SPR (Biacore 8K)Affinity (

), Kinetics (

,

)

= 145 µM, fast on/off kinetics
HighLow (immobilized target)
ITC (MicroCal PEAQ-ITC)Thermodynamics (

,

)

= -6.2 kcal/mol,

= -1.1 kcal/mol
LowHigh (solution phase)
MST (Monolith NT.115)Solution Affinity (

)

= 160 µM
MediumVery Low
X-ray Crystallography Atomic Resolution (Å)1.8 Å (H-bond to Hinge observed)LowHigh (Requires crystals)

Mechanistic Logic of Pyrido[4,3-b]oxazine Binding

Understanding the causality behind the biophysical signals is paramount. The binding of this fragment is a dual-action event: the heteroatoms drive the enthalpy, while the methyl group drives the entropy.

Mechanism N1 7-methyl-pyrido[4,3-b]oxazine N3 Hydrogen Bond Formation (Enthalpy ΔH < 0) N1->N3 Pyridine N N4 Hydrophobic Pocket Burial (Entropy -TΔS < 0) N1->N4 7-Methyl N2 Kinase Hinge Region N2->N3 Backbone NH N2->N4 Gatekeeper N5 Confirmed Binding Mode N3->N5 ITC / X-ray N4->N5 ITC / SPR

Fig 2. Thermodynamic and structural logic of pyrido[4,3-b]oxazine kinase binding.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the critical causality behind each experimental choice.

Protocol 1: SPR Kinetic Profiling (Biacore)

Step 1: High-Density Target Immobilization

  • Action: Immobilize the kinase domain onto a CM5 sensor chip via standard amine coupling, targeting a high immobilization level (3000–5000 RU).

  • Causality: Because the fragment is only ~164 Da, a dense surface is mandatory to achieve a detectable theoretical maximum response (

    
    ).
    
  • Self-Validation Checkpoint: Calculate theoretical

    
    . Inject a known high-affinity reference inhibitor (e.g., Osimertinib). If the observed 
    
    
    
    is <70% of the theoretical
    
    
    , the surface fraction is partially denatured, and the chip must be discarded.

Step 2: Stringent Solvent Correction

  • Action: Run a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) before and after fragment injections.

  • Causality: Fragments require high screening concentrations (up to 500 µM), necessitating 5% DMSO in the running buffer. A mere 0.1% mismatch in DMSO between the sample and running buffer causes a bulk refractive index shift of ~120 RU, completely masking the ~5 RU binding signal of the fragment.

  • Self-Validation Checkpoint: The solvent correction curve must plot linearly (

    
    ). Hysteresis indicates fluidic contamination.
    

Step 3: Multi-Cycle Kinetics (MCK)

  • Action: Inject the fragment in a 2-fold dilution series (15.6 µM to 500 µM) at a high flow rate (50 µL/min).

  • Causality: High flow rates minimize mass transport limitations. Fragments typically exhibit very fast

    
     and 
    
    
    
    rates; slow flow rates blur the kinetic curvature, making 1:1 Langmuir fitting impossible.
Protocol 2: ITC Thermodynamic Profiling (MicroCal)

Step 1: Rigorous Buffer Matching

  • Action: Dialyze the kinase protein extensively against the assay buffer. Use the exact final dialysate to dissolve the 7-methyl-pyrido[4,3-b]oxazine powder, matching the final DMSO concentration (5.00%) perfectly.

  • Causality: ITC measures micro-calories of heat. The heat of dilution from mismatched buffers or a 0.05% DMSO gradient will produce massive background heats that obscure the actual enthalpy (

    
    ) of the fragment binding 3.
    
  • Self-Validation Checkpoint: Conduct a "ligand-into-buffer" blank titration. The heat pulses must be small, uniform, and flat. A logarithmic decay in the blank indicates buffer mismatch.

Step 2: Low-c Value Titration Optimization

  • Action: Place the kinase in the cell at 50–100 µM and the fragment in the syringe at 1–2 mM.

  • Causality: The Wiseman

    
    -value (
    
    
    
    ) dictates isotherm shape. For a fragment with a
    
    
    of ~145 µM, achieving an ideal
    
    
    -value (10–100) requires impossible protein concentrations (>1.5 mM). Therefore, we operate in a "low-
    
    
    regime" (
    
    
    ).
  • Self-Validation Checkpoint: Because the sigmoidal inflection is absent in low-

    
     titrations, you must fix the stoichiometry (
    
    
    
    ) during data fitting to accurately extract
    
    
    and calculate
    
    
    .

Conclusion & Recommendations

For confirming the binding mode of the 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine scaffold, no single biophysical assay is sufficient.

  • Use SPR as the primary high-throughput triage tool to filter out non-specific binders based on kinetic square-wave profiles.

  • Use MST to validate the SPR hits in a solution-based environment, eliminating false positives caused by CM5 dextran matrix interactions.

  • Use ITC to definitively prove that the binding is driven by specific hydrogen bond formation at the kinase hinge (

    
    ).
    
  • Ultimately, advance the validated fragment to X-ray Crystallography to guide structure-based fragment growing.

References

  • George, et al. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer." PMC - NIH. Available at:[Link]

  • MDPI. "Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1." MDPI. Available at: [Link]

  • Garbagnoli, M., & Linciano, P. "Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview." ACS Omega, 2024. Available at: [Link]

  • Schubert, T. "The use of biophysical methods in the hit-to-lead process." Drug Target Review, 2021. Available at: [Link]

  • NIH. "Target Engagement Assays in Early Drug Discovery." PMC - NIH. Available at:[Link]

  • Biochemical Society Transactions. "Fragments: where are we now?" Portland Press, 2020. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine for Research Professionals

A Guide to the Safe Disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine for Research Professionals This document provides essential guidance for the proper disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine, a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine for Research Professionals

This document provides essential guidance for the proper disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine, a heterocyclic compound utilized in advanced drug discovery and development. Given the limited specific data on this compound, a cautious approach is mandated, treating it as a hazardous substance. This guide is designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment and Profile

  • Harmful if swallowed[3]

  • Causes skin irritation[3]

  • Causes serious eye irritation[3]

  • May cause respiratory irritation[3]

Furthermore, a supplier of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine indicates that it may be classified as a hazardous material for shipping.[1] Therefore, it is imperative to handle this compound with the assumption that it possesses similar or additional hazards.

Table 1: Chemical and Predicted Hazard Information

PropertyValue/InformationSource
Chemical Name 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine-
CAS Number 2092384-15-9[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Predicted Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant[3]

Personal Protective Equipment (PPE) and Handling

Prior to handling 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The causality behind these choices is to prevent exposure through inhalation, dermal contact, and ocular contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials such as vermiculite or a commercial chemical spill kit.

  • Neutralization (if applicable): Due to the basic nature of the amine group, a weak acid may be used for neutralization, but only by trained personnel with a full understanding of the potential reaction.

  • Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • All waste containing 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be segregated as hazardous waste.

    • Do not mix this waste with other incompatible waste streams.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine".

    • Include the approximate concentration and any other components of the waste mixture.

    • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

    • Follow all instructions provided by the EHS or the disposal contractor regarding packaging and documentation.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine.

DisposalWorkflow Disposal Workflow for 7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions Start Generation of Waste (Pure compound, solutions, contaminated items) PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE DrainDisposal NO Drain Disposal TrashDisposal NO Regular Trash Disposal Segregate Segregate as Hazardous Waste PPE->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Label Container: 'Hazardous Waste' '7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine' Hazard Pictograms Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA SecondaryContainment Ensure Secondary Containment SAA->SecondaryContainment ContactEHS Contact EHS or Licensed Waste Disposal Contractor SecondaryContainment->ContactEHS ProvideInfo Provide Accurate Waste Information ContactEHS->ProvideInfo Pickup Arrange for Pickup and Proper Disposal ProvideInfo->Pickup

Caption: Decision workflow for the safe disposal of 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine.

References

  • 2H,3H,4H-pyrido[4,3-b][1][2]oxazine | C7H8N2O | CID 21885950 - PubChem . [Link]

  • Safety Data Sheet - Advanced Biotech . [Link]

  • 2H,3H,4H-pyrido[4,3-b][1][2]oxazine | C7H8N2O | CID 21885950 - PubChem . [Link]

  • MATERIAL SAFETY DATA SHEET . [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . [Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine

Safeguarding Your Research: A Practical Guide to Handling 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine An Essential Safety and Operations Manual for Laboratory Professionals As researchers and scientists at the forefront...

Author: BenchChem Technical Support Team. Date: March 2026

Safeguarding Your Research: A Practical Guide to Handling 7-methyl-2H,3H,4H-pyrido[4,3-b][1][2]oxazine

An Essential Safety and Operations Manual for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 7-methyl-2H,3H,4H-pyrido[4,3-b][1]oxazine (CAS No. 2092384-15-9). Our commitment is to furnish you with field-proven insights and protocols that ensure both your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Eye Damage/Irritation: Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

Given the structural similarity, it is prudent to assume that 7-methyl-2H,3H,4H-pyrido[4,3-b][1]oxazine presents a comparable hazard profile. The presence of the methyl group is unlikely to mitigate these risks. Therefore, all handling procedures must be based on a precautionary principle.

Table 1: Hazard Profile of the Parent Compound

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Warning)
H315: Causes skin irritationSkin corrosion/irritation (Warning)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. A multi-layered approach to PPE is recommended, addressing all potential routes of exposure: dermal, ocular, and inhalation.[3]

Hand Protection
  • Glove Type: Chemical-resistant nitrile gloves are the minimum requirement.[4] Consider double-gloving, especially during transfers of the neat compound.

  • Justification: Nitrile provides a robust barrier against a wide range of chemicals and is effective in preventing direct skin contact.[5]

Eye and Face Protection
  • Primary Protection: ANSI-approved safety goggles are mandatory to protect against splashes.[4]

  • Enhanced Protection: A full-face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[3][6]

  • Justification: The parent compound is a serious eye irritant, necessitating comprehensive eye protection.[2][5]

Body Protection
  • Standard Attire: A chemical-resistant lab coat is essential to protect against contamination of personal clothing.[4]

  • Additional Protection: For larger scale operations or when handling the solid material outside of a contained system, consider disposable coveralls.[3][6]

Respiratory Protection
  • Engineering Controls First: All handling of 7-methyl-2H,3H,4H-pyrido[4,3-b][1]oxazine should be conducted in a certified chemical fume hood to minimize inhalation risk.[4]

  • When Respirators are Necessary: If engineering controls are not feasible or during emergency situations, a NIOSH/MSHA approved respirator is required.[4] The specific cartridge type should be selected based on a formal risk assessment, but as a starting point for a volatile organic compound of this nature, an organic vapor cartridge would be appropriate.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring reproducible results.

Preparation
  • Work Area Decontamination: Ensure the chemical fume hood and all surfaces are clean and free of contaminants.

  • Emergency Equipment Check: Verify the location and functionality of the nearest safety shower and eyewash station.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, within the fume hood.

Donning PPE: A Deliberate Sequence

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning PPE Prep Clean Work Area LabCoat Lab Coat Prep->LabCoat Step 1 Gloves1 Inner Nitrile Gloves LabCoat->Gloves1 Step 2 Goggles Safety Goggles Gloves1->Goggles Step 3 FaceShield Face Shield Goggles->FaceShield Step 4 Gloves2 Outer Nitrile Gloves FaceShield->Gloves2 Step 5

Caption: PPE Donning Sequence

Handling Procedures
  • Weighing and Transfer (Solid):

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula and weighing paper to minimize the generation of dust.

    • Close the primary container immediately after dispensing.

  • Working with Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with 7-methyl-2H,3H,4H-pyrido[4,3-b][1]oxazine (gloves, weighing paper, etc.) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Workflow

Disposal_Workflow cluster_handling Post-Experiment cluster_disposal Waste Disposal Decontaminate Decontaminate Work Area & Equipment SolidWaste Place Contaminated Solids in Labeled Bag Decontaminate->SolidWaste LiquidWaste Collect Contaminated Liquids in Labeled Bottle Decontaminate->LiquidWaste Seal Seal Waste Containers SolidWaste->Seal LiquidWaste->Seal Store Store in Designated Hazardous Waste Area Seal->Store

Sources

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